molecular formula C8H12O4 B083599 Oct-4-enedioic acid CAS No. 14277-16-8

Oct-4-enedioic acid

Cat. No.: B083599
CAS No.: 14277-16-8
M. Wt: 172.18 g/mol
InChI Key: LQVYKEXVMZXOAH-OWOJBTEDSA-N
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Description

Oct-4-enedioic acid, specifically the (E)-isomer, is a biochemical reagent utilized in specialized organic synthesis and chemical research . This compound serves as a valuable building block and intermediate in the development of more complex molecular structures. Researchers have employed derivatives of this compound as model substrates in synthetic chemistry studies, for instance, in investigating epoxidation reactions to create constrained frameworks for peptide mimics . It is critical for researchers to note that this compound is distinct from "OAC1" or "Oct4-activating compound 1," which is a different molecule studied in the context of stem cell reprogramming . As a defined enedioic acid, it provides a backbone for further chemical modification and exploration in various experimental contexts. All studies and uses of this compound must be conducted in compliance with appropriate laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-oct-4-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVYKEXVMZXOAH-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)/C=C/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14277-16-8, 48059-97-8
Record name Oct-4-enedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acide 4-Octene-1,8-Dioique
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of (Z)-oct-4-enedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of (Z)-oct-4-enedioic Acid

Abstract

(Z)-oct-4-enedioic acid (cis-4-octenedioic acid) is an unsaturated dicarboxylic acid featuring an eight-carbon chain with a cis-configured double bond at the C4 position. This unique structure, combining two terminal carboxylic acid functionalities with a stereochemically defined internal alkene, makes it a molecule of significant interest in polymer chemistry, organic synthesis, and drug discovery. The presence of multiple functional groups allows for a diverse range of chemical transformations, enabling its use as a versatile building block for complex molecules and functional materials. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its reactivity, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

(Z)-oct-4-enedioic acid is a C8 dicarboxylic fatty acid. The IUPAC name specifies the (Z) or cis geometry of the substituents around the double bond, which significantly influences its physical properties, such as its melting point and molecular packing, compared to its (E) or trans isomer.

Figure 1: 2D Chemical Structure of (Z)-oct-4-enedioic acid.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name (Z)-oct-4-enedioic acid [1]
Synonyms cis-4-Octenedioic acid, (4Z)-4-Octenedioic acid, (Z)-4-Octene-1,8-dioic acid [1][2][3][4][5]
CAS Number 38561-68-1 [1][2][3][5]
Molecular Formula C₈H₁₂O₄ [1][2][3][4][5]
Molecular Weight 172.18 g/mol [1][2][3][5]
InChIKey LQVYKEXVMZXOAH-UPHRSURJSA-N [1]

| Canonical SMILES | C(CC(=O)O)/C=C\CCC(=O)O |[1] |

Physical and Thermochemical Properties

The physical state of (Z)-oct-4-enedioic acid is a solid at standard temperature and pressure, contrary to some supplier descriptions which may list it as a liquid, likely due to observation above its melting point or the presence of impurities.[1][2] Its dicarboxylic nature allows for strong intermolecular hydrogen bonding, contributing to a relatively high melting point and solubility in polar solvents.

Table 2: Physical and Thermochemical Data

Property Value Notes Reference
Physical State Solid White to off-white solid. [1]
Melting Point 96 - 98 °C Experimental value. [1][3]
Boiling Point 373.1 ± 30.0 °C Predicted value; likely to decompose before boiling at atmospheric pressure. [3]
Density 1.200 ± 0.06 g/cm³ Predicted value. [3]
Solubility Soluble in polar solvents The two carboxylic acid groups enable hydrogen bonding with solvents like water, methanol, and DMSO. [2]
pKa 4.27 ± 0.10 Predicted value for the first dissociation. The second pKa will be higher due to electrostatic effects. [3]

| Topological Polar Surface Area | 74.6 Ų | Computed value. |[1] |

Chemical Properties and Reactivity

The chemical reactivity of (Z)-oct-4-enedioic acid is dictated by its two primary functional groups: the carboxylic acids and the internal cis-alkene. As the functional groups are separated by two methylene units, they generally react independently of one another, exhibiting the characteristic reactions of each group.[4]

Reactions of the Carboxylic Acid Groups

The two carboxylic acid moieties behave as typical carboxylic acids, undergoing reactions such as:

  • Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) yields the corresponding mono- or di-esters. This is a crucial step for increasing solubility in nonpolar organic solvents or for use in polymerization reactions.

  • Amide Formation: Conversion to acyl chlorides (e.g., using thionyl chloride) followed by reaction with amines produces mono- or di-amides.

  • Polymerization: As a difunctional monomer, it can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides, making it a valuable precursor in materials science.[2]

  • Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding (Z)-oct-4-ene-1,8-diol.

Reactions of the Alkene Group

The C4-C5 double bond is susceptible to standard electrophilic addition reactions, including:

  • Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) will saturate the double bond to produce the saturated suberic acid (octanedioic acid).

  • Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond yields the corresponding 4,5-dihalo-octanedioic acid.

  • Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) forms the corresponding epoxide.

  • Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup will cleave the double bond, yielding succinic acid (or its derivatives). This reaction can be a powerful analytical tool for confirming the position of the double bond.

Synthesis and Purification Protocols

The synthesis of (Z)-oct-4-enedioic acid with high stereochemical purity requires a method that reliably establishes the cis double bond. A Wittig reaction using a stabilized ylide is a classic and effective approach.

Synthesis via Wittig Reaction

Causality: The Wittig reaction is chosen for its exceptional reliability in forming carbon-carbon double bonds at specific locations. The use of a phosphonium salt derived from a bromo-ester and an aldehyde-ester allows for the precise coupling of two fragments. The geometry of the resulting alkene can be influenced by the nature of the ylide and reaction conditions; for a cis outcome, specific conditions (e.g., salt-free ylides in aprotic solvents) are typically employed. This protocol represents a robust and adaptable method for synthesizing this and related unsaturated dicarboxylic acids.[6]

synthesis_workflow start1 Methyl 4-bromobutanoate step1 Step 1: Phosphonium Salt Formation start1->step1 start2 Methyl 4-oxobutanoate step2 Step 2: Wittig Reaction start2->step2 reagent1 PPh₃ reagent1->step1 reagent2 Base (e.g., NaH) ylide Phosphonium Ylide reagent2->ylide reagent3 LiOH, H₂O/THF step3 Step 3: Saponification reagent3->step3 step1->ylide ylide->step2 diester Dimethyl (Z)-oct-4-enedioate step2->diester diester->step3 product (Z)-oct-4-enedioic acid step3->product

Figure 2: General workflow for the synthesis of (Z)-oct-4-enedioic acid.

Step-by-Step Methodology:

  • Phosphonium Salt Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 4-bromobutanoate (1.0 eq) and triphenylphosphine (PPh₃, 1.0 eq) in a suitable solvent like acetonitrile or toluene.

    • Heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate as a white solid.

    • Cool the reaction mixture, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Ylide Generation and Wittig Reaction:

    • Suspend the dried phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base, such as sodium hydride (NaH, 1.1 eq) or n-butyllithium (n-BuLi), portion-wise. The formation of the ylide is often indicated by a color change (typically to orange or red).

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Add a solution of methyl 4-oxobutanoate (1.0 eq) in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude dimethyl (Z)-oct-4-enedioate.

  • Purification of the Diester:

    • Purify the crude diester using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired (Z)-isomer.

  • Saponification (Hydrolysis):

    • Dissolve the purified diester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, 2.5 eq) and stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

    • Remove the THF under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.

    • Acidify the aqueous layer to pH ~2 by the slow addition of 1M HCl while cooling in an ice bath.

    • Extract the acidified solution with ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield (Z)-oct-4-enedioic acid.

Final Purification by Recrystallization
  • Dissolve the crude diacid in a minimum amount of a hot solvent system, such as water or an ethyl acetate/hexane mixture.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8 °C) to promote crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of (Z)-oct-4-enedioic acid requires a combination of spectroscopic techniques. The following section details the expected spectral features.

analytical_workflow sample Purified (Z)-oct-4-enedioic acid nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (e.g., ESI-MS) sample->ms id_confirm Structure Confirmation nmr->id_confirm purity_confirm Purity Assessment nmr->purity_confirm ir->id_confirm ms->id_confirm final Characterized Compound id_confirm->final purity_confirm->final

Figure 3: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure and stereochemistry.[7] The molecule is symmetric, simplifying the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-COOH δ 10.0 - 12.0 ppm (broad singlet, 2H) δ ~179 ppm
-CH=CH- δ 5.3 - 5.5 ppm (multiplet, 2H) δ ~129 ppm
-CH₂-CH= (Allylic, C3 & C6) δ ~2.1 ppm (multiplet, 4H) δ ~28 ppm

| -CH₂-COOH (α to C=O, C2 & C7) | δ ~2.4 ppm (triplet, 4H) | δ ~33 ppm |

  • ¹H NMR Rationale: The vinylic protons of the cis-alkene are expected around 5.4 ppm. The protons on the carbons alpha to the carbonyls (C2, C7) will be the most deshielded of the methylene groups. The allylic protons (C3, C6) will appear slightly upfield from the alpha-protons. The carboxylic acid protons will appear as a very broad singlet far downfield.

  • ¹³C NMR Rationale: The carbonyl carbons will be the most downfield signal. The alkene carbons will appear in the typical sp² region (~130 ppm). The sp³ carbons will be upfield, with the carbons alpha to the carbonyl being slightly more deshielded than the allylic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of the key functional groups.[8]

Table 4: Characteristic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (Carboxylic Acid) 2500 - 3300 Very broad, strong
C-H stretch (sp³) 2850 - 3000 Medium
C-H stretch (sp²) 3000 - 3100 Medium to weak
C=O stretch (Carboxylic Acid) 1700 - 1725 Strong, sharp
C=C stretch (cis-Alkene) 1640 - 1660 Medium to weak

| C-H bend (cis-Alkene out-of-plane) | 675 - 730 | Strong, broad |

Rationale: The most prominent features will be the extremely broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid and the strong carbonyl (C=O) peak around 1710 cm⁻¹. The presence of the cis-alkene is confirmed by the C=C stretch and, more definitively, by a strong out-of-plane C-H bending absorption around 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the expected primary ion would be the deprotonated molecule [M-H]⁻ at m/z 171.06.

Safety and Handling

(Z)-oct-4-enedioic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects).

  • Precautionary Measures: Avoid ingestion and contact with eyes and skin. Wash hands thoroughly after handling. Use in a well-ventilated area. Avoid release to the environment.

Applications and Significance

The bifunctional nature of (Z)-oct-4-enedioic acid makes it a valuable molecule for several applications:

  • Polymer Synthesis: It serves as a monomer for creating unsaturated polyesters. The double bond in the polymer backbone can be used for subsequent cross-linking or functionalization.

  • Drug Development: The carbon skeleton can be incorporated into larger, biologically active molecules. It has been used in the preparation of dimeric coumermycin A1 analogs which act as Hsp90 inhibitors with potential anticancer activity.

  • Organic Synthesis: It is a versatile starting material. The two carboxylic acid groups can be differentially protected to allow for selective reactions at either end of the molecule, and the alkene provides a site for a wide array of chemical transformations.

References

  • PubChem. cis-4-Octenedioic acid | C8H12O4 | CID 11805205. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021-07-31). [Link]

  • Pharmaffiliates. cis-4-Octenedioic Acid | CAS No : 38561-68-1. [Link]

  • PubChem. Oct-4-enedioic acid | C8H12O4 | CID 84313. National Center for Biotechnology Information. [Link]

  • Chemsrc. (Z)-4-Octene-1,8-dioic acid | CAS#:14277-16-8. [Link]

  • Brunow, G., Syrjanen, K., & Williams, S.J. (1995). A Synthesis of (Z)-Octadec-9-enedioic Acid. Australian Journal of Chemistry.
  • AOCS. NMR. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

Sources

Comprehensive Spectroscopic Characterization of cis-4-Octenedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of cis-4-octenedioic acid, a critical dicarboxylic acid metabolite associated with fatty acid oxidation disorders.

Executive Summary

cis-4-Octenedioic acid (CAS: 38561-68-1) is a medium-chain unsaturated dicarboxylic acid (C8). It serves as a pivotal diagnostic biomarker in metabolic pathology, specifically indicating defects in mitochondrial fatty acid


-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Unlike common dicarboxylic acids (e.g., suberic acid), the presence of the cis-double bond at the C4 position creates a unique spectroscopic signature essential for differential diagnosis in urine organic acid analysis.

This guide provides a validated reference for identifying this compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Profile & Structural Logic[1]

PropertyData
IUPAC Name (4Z)-Oct-4-enedioic acid
Common Name cis-4-Octenedioic acid
CAS Number 38561-68-1
Molecular Formula

Molecular Weight 172.18 g/mol
Symmetry

(Symmetric around the C4=C5 bond)
Key Functional Groups Carboxyl (x2), cis-Alkene (Internal)
Structural Numbering

For spectroscopic assignment, the carbon chain is numbered symmetrically:



  • C1/C8: Carboxyl carbons

  • C2/C7:

    
    -Methylene (Alpha to carboxyl)
    
  • C3/C6: Allylic methylene (Beta to carboxyl)

  • C4/C5: Methine (Vinylic)

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

The symmetry of cis-4-octenedioic acid simplifies its NMR spectra, reducing the number of unique signals by half. The data below reflects the dicarboxylate form (pH 7.0 in


), which is the physiologically relevant species in urine analysis.

H NMR (600 MHz,

, pH 7.0)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Context
5.44 ppm Triplet (t) / Multiplet2HH-4, H-5Olefinic protons. Characteristic of cis-alkenes (downfield from trans analogs).
2.31 ppm Multiplet (m)4HH-3, H-6Allylic protons. Deshielded by the adjacent double bond.
2.21 ppm Multiplet (m)4HH-2, H-7

-Methylene protons.
Adjacent to the carboxylate group (

).

Technical Note: In the free acid form (


 or 

), the

-methylene protons (H-2/H-7) typically shift slightly downfield (~2.35 ppm) due to the protonated carboxylic acid, while the carboxyl proton (

) appears as a broad singlet at 10–12 ppm.

C NMR (150 MHz,

, pH 7.0)
Chemical Shift (

)
AssignmentCarbon TypeCorrelation (HSQC)
~180.0 ppm C-1, C-8Carboxylate (

)
Quaternary (No

H)
132.46 ppm C-4, C-5Olefinic (

)
Correlates with 5.44 ppm
40.17 ppm C-2, C-7

-Methylene (

)
Correlates with 2.21 ppm
26.48 ppm C-3, C-6Allylic Methylene (

)
Correlates with 2.31 ppm

Interpretation: The signal at 40.17 ppm is diagnostic for the carbon alpha to the carboxylate. The 26.48 ppm signal represents the allylic carbon, shielded relative to the alpha carbon but deshielded compared to a standard alkyl chain.

Mass Spectrometry (MS)

MS is the primary modality for clinical detection. Two ionization methods are standard: GC-MS (Derivatized) and LC-MS/MS (Native).

Method A: GC-MS (TMS Derivative)

Sample Prep: Derivatization with BSTFA/TMCS to form cis-4-octenedioic acid di-TMS ester.

  • Molecular Ion (

    
    ):  m/z 316
    
  • Base Peak: m/z 73 (TMS group,

    
    )
    
  • Diagnostic Fragments:

    • m/z 301 (

      
      ):  Loss of methyl group (
      
      
      
      ).
    • m/z 147: Rearrangement ion (

      
      ), typical for di-TMS dicarboxylic acids.
      
    • m/z 200-220 range: Characteristic cleavage of the allylic bond.

Method B: LC-MS/MS (ESI Negative)

Mode: Negative Ion Electrospray (ESI-)

  • Precursor Ion (

    
    ):  m/z 171.06
    
  • Product Ions (MS/MS Fragmentation at 10-20 eV):

    • m/z 127: Loss of

      
       (Decarboxylation).
      
    • m/z 109: Loss of

      
       + 
      
      
      
      .
    • m/z 83: Cleavage at the allylic position.

Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1710 cm

    
    :  Strong C=O stretch (Carbonyl).
    
  • 1655 cm

    
    :  Weak C=C stretch (Cis-alkene).
    
  • 1420–1440 cm

    
    :  C-H bending (
    
    
    
    -methylene).
  • 700–750 cm

    
    :  Cis-alkene C-H out-of-plane bending (Diagnostic for cis geometry).
    

Experimental Protocols

Protocol 4.1: Urine Organic Acid Extraction for GC-MS

This protocol isolates dicarboxylic acids from the urea matrix.

  • Sample: 1.0 mL urine (normalized to creatinine).

  • Oximations: Add 100

    
    L hydroxylamine hydrochloride (to protect keto-acids); incubate 60°C for 30 min.
    
  • Acidification: Adjust pH to < 2.0 with 5N HCl.

  • Extraction: Add 3 mL Ethyl Acetate. Vortex 2 min. Centrifuge 3000 rpm for 5 min.

  • Drying: Transfer organic layer. Evaporate to dryness under

    
     stream at 40°C.
    
  • Derivatization: Add 100

    
    L BSTFA + 1% TMCS. Incubate 60°C for 30 min.
    
  • Analysis: Inject 1

    
    L into GC-MS (Split 1:10).
    
Protocol 4.2: High-Resolution NMR Sample Preparation
  • Standard: Dissolve 5 mg of pure standard or lyophilized isolate in 600

    
    L 
    
    
    
    .
  • Buffering: Adjust pH to 7.0 using

    
     or 
    
    
    
    (Critical for shift reproducibility).
  • Referencing: Add 5

    
    L TSP (Trimethylsilylpropanoic acid) as internal reference (
    
    
    
    0.00).
  • Acquisition: Run 1D

    
    H (64 scans) and 2D HSQC for carbon assignment.
    

Biological Context & Pathway Visualization[1]

cis-4-Octenedioic acid is not a standard dietary fat metabolite; its accumulation signals a blockade in the mitochondrial


-oxidation of unsaturated fatty acids, specifically linoleic acid (18:2).

Mechanism of Accumulation:

  • Linoleic Acid Oxidation: Proceed normally until the chain is shortened to 10 carbons (cis-4-decenoyl-CoA).

  • MCAD Block: In MCAD deficiency, the dehydrogenase enzyme fails to process medium-chain acyl-CoAs.

  • Accumulation: cis-4-Decenoyl-CoA accumulates.

  • Omega-Oxidation Rescue: The accumulated acyl-CoA is hydrolyzed and shunted to the endoplasmic reticulum for

    
    -oxidation, converting the terminal methyl group to a carboxyl group, forming cis-4-decenedioic acid.
    
  • Chain Shortening: Peroxisomal

    
    -oxidation shortens this by 2 carbons to yield cis-4-octenedioic acid , which is excreted in urine.
    

MCAD_Pathway Linoleic Linoleic Acid (C18:2) DecenoylCoA cis-4-Decenoyl-CoA Linoleic->DecenoylCoA Beta-Oxidation cycles MCAD_Enzyme MCAD Enzyme (Defective) DecenoylCoA->MCAD_Enzyme Normal Path OmegaOx Microsomal Omega-Oxidation (Rescue Pathway) DecenoylCoA->OmegaOx Accumulation Shunt Block Metabolic Block MCAD_Enzyme->Block Decenedioic cis-4-Decenedioic Acid OmegaOx->Decenedioic PeroxisomalBeta Peroxisomal Beta-Oxidation Decenedioic->PeroxisomalBeta Octenedioic cis-4-Octenedioic Acid (Diagnostic Marker) PeroxisomalBeta->Octenedioic Chain Shortening (-C2) Urine Urinary Excretion Octenedioic->Urine

Figure 1: Metabolic origin of cis-4-octenedioic acid in MCAD deficiency, highlighting the omega-oxidation shunt pathway.

References

  • Human Metabolome Database (HMDB). Metabocard for cis-4-Octenedioic acid (HMDB0004982). [Link]

  • Jin, L., et al. (1993). "Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine." Journal of Lipid Research, 34, 1907-1913. (Seminal work identifying the structure in dicarboxylic aciduria).[1] [Link]

  • Rashed, M. S. (2001). "Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases." Journal of Chromatography B, 758(1), 27-48. [Link]

  • Costa, C. G., et al. (1998). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS." Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1215-1224. [Link]

Sources

Technical Whitepaper: Pharmacological & Biochemical Potential of Oct-4-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oct-4-enedioic acid (C8H12O4) represents a pivotal intersection between endogenous lipid metabolism and precision pharmacochemistry. Historically viewed merely as a minor metabolite of linoleic acid degradation, recent metabolomic profiling has elevated its status to a critical biomarker for mitochondrial


-oxidation flux, specifically in the context of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Drug-Induced Liver Injury (DILI). Beyond its biological origins, the molecule’s specific geometry—featuring a central alkene unsaturation within a C8 dicarboxylic backbone—provides a unique "rigid linker" motif essential for the synthesis of dimeric Hsp90 inhibitors and peptide stapling. This guide analyzes its metabolic kinetics, diagnostic utility, and synthetic applications.

Part 1: Chemical Biology & Structural Logic

The "Rigid Linker" Hypothesis

Unlike its saturated counterpart, suberic acid (octanedioic acid), this compound possesses a central double bond (typically cis or Z in biological contexts, though trans or E is synthetically valuable). This unsaturation introduces a rotational barrier that restricts the conformational entropy of the carbon chain.

  • Pharmacophore Implications: In drug design, replacing a flexible alkyl chain with an alkene-containing chain can lock pharmacophores into a bioactive conformation. This is exploited in the design of bis-quaternary ammonium neuromuscular blockers (e.g., mivacurium analogs) and dimeric coumermycin A1 analogs (Hsp90 inhibitors), where the distance between binding motifs must be maintained rigidly.

  • Physicochemical Properties:

    • pKa: ~4.27 (Predicted).[1] At physiological pH (7.4), it exists primarily as the dianion (

      
      OOC-C
      
      
      
      H
      
      
      -COO
      
      
      ).
    • Solubility: Amphipathic. The dianion is water-soluble, but the protonated form partitions into lipid bilayers, potentially acting as a weak protonophore.

Metabolic Origins: The Omega-Beta Crosstalk

This compound is not synthesized de novo but arises from the catabolism of long-chain polyunsaturated fatty acids (PUFAs), specifically linoleic acid .

  • 
    -Oxidation:  When 
    
    
    
    -oxidation is overloaded or impaired, cytochrome P450 enzymes (CYP4A/4F) oxidize the terminal methyl group of fatty acids to a carboxyl group, forming a dicarboxylic acid (DCA).
  • Peroxisomal Chain Shortening: Long-chain DCAs undergo initial

    
    -oxidation in peroxisomes.
    
  • Mitochondrial Processing: Medium-chain DCAs (C8–C10) are transported into mitochondria. This compound accumulates when the Medium-Chain Acyl-CoA Dehydrogenase (MCAD) enzyme is deficient or inhibited (e.g., by hypoglycin A), creating a "metabolic bottleneck."

Part 2: Predicted & Observed Biological Mechanisms

Mitochondrial Uncoupling & Stress Signaling

As a dicarboxylic acid, this compound can theoretically participate in the dicarboxylate carrier system (SLC25A10) .

  • Mechanism: High concentrations of medium-chain DCAs can act as weak uncouplers of oxidative phosphorylation. By cycling protons across the inner mitochondrial membrane (protonated entry, deprotonated exit via transporters), they may reduce the proton motive force (

    
    ).
    
  • Clinical Relevance: Elevated levels in Drug-Induced Liver Injury (DILI) suggest that this compound is a marker of mitochondrial stress and superoxide generation. Conversely, decreased levels in hypertriglyceridemia indicate an upregulated oxidative flux of linoleic acid.

Antimicrobial & Virulence Modulation

Short-to-medium chain unsaturated acids often exhibit antimicrobial properties by disrupting bacterial cell membrane pH gradients.

  • Tuberculosis Context: Metabolomic studies identify this compound signatures in Mycobacterium tuberculosis infection models. It may serve as a carbon source or a byproduct of the bacterium's complex lipid cell wall degradation.

Pharmacological Target: Hsp90 Dimerization

In synthetic biology, this compound is used to link two coumarin rings. This dimerization creates a molecule that binds simultaneously to the C-terminal ATP binding sites of the Hsp90 homodimer, inhibiting its chaperone function more potently than monomeric inhibitors.

Part 3: Experimental Validation Framework

Protocol 1: Targeted Quantification in Plasma (Biomarker Validation)

Objective: To quantify this compound as a biomarker for mitochondrial


-oxidation flux.

Methodology: LC-MS/MS (Triple Quadrupole)

  • Sample Preparation:

    • Thaw 100

      
      L plasma on ice.
      
    • Protein Precipitation: Add 400

      
      L ice-cold Acetonitrile (containing deuterated internal standard: Octanedioic acid-d12, 1 
      
      
      
      M).
    • Vortex (30s) and Centrifuge (14,000 x g, 10 min, 4°C).

    • Transfer supernatant and evaporate to dryness under N

      
      .
      
    • Reconstitute in 100

      
      L Water/Methanol (90:10).
      
  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B (0-1 min)

      
       95% B (8 min) 
      
      
      
      5% B (10 min).
  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Negative Mode (Carboxylic acids ionize best in neg mode).

    • Precursor Ion: m/z 171.1 [M-H]

      
      .
      
    • Product Ions: Screen for m/z 127.1 (loss of CO

      
      ) and m/z 83.1.
      
    • Quantification: Linear regression against standard curve (1 nM – 10

      
      M).
      

Self-Validation Step: The ratio of this compound to Octanedioic acid (saturated) provides a "Desaturation Index," correcting for renal clearance variability.

Protocol 2: Synthesis of Dimeric Hsp90 Inhibitors via Cross-Metathesis

Objective: To utilize this compound as a linker for drug dimerization.

  • Reagents: Coumermycin A1 monomer (with terminal alkene), Grubbs' Catalyst (2nd Generation), this compound dimethyl ester.

  • Reaction:

    • Dissolve monomer (2 eq) and this compound dimethyl ester (1 eq) in anhydrous Dichloromethane (DCM).

    • Degas solution with Argon for 15 min.

    • Add Grubbs' II catalyst (5 mol%).[2] Reflux at 40°C for 12 hours.

  • Hydrolysis:

    • Treat the resulting diester with LiOH in THF/Water to liberate the free acid linker.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Validation:

    
    H-NMR must show the disappearance of terminal alkene protons and the appearance of the internal alkene multiplet at 
    
    
    
    5.4-5.6 ppm.

Part 4: Visualization & Pathway Logic

Metabolic Pathway: Linoleic Acid to this compound

The following diagram illustrates the origin of this compound through the interplay of Omega-oxidation (rescue pathway) and Beta-oxidation.

MetabolicPathway Linoleic Linoleic Acid (C18:2) Cis4Decenoic cis-4-Decenoic Acid (Intermediate) Linoleic->Cis4Decenoic Multiple Beta-Oxidation Cycles OmegaOx Omega-Oxidation (CYP4A/4F) Cis4Decenoic->OmegaOx Pathway Shift (if Beta-Ox overload) Oct4Enedioic This compound (C8H12O4) OmegaOx->Oct4Enedioic Terminal Oxidation BetaOx Beta-Oxidation (Mitochondrial) AcetylCoA Acetyl-CoA (TCA Cycle) BetaOx->AcetylCoA Complete Oxidation MCAD_Deficiency MCAD Deficiency (Blockage) BetaOx->MCAD_Deficiency Oct4Carnitine Oct-4-enedioyl-Carnitine (Mitochondrial Transport) Oct4Enedioic->Oct4Carnitine CPT1/CPT2 Shuttle Oct4Carnitine->BetaOx Matrix Entry MCAD_Deficiency->Oct4Enedioic Accumulation in Plasma/Urine

Caption: Figure 1. Metabolic genesis of this compound. It accumulates when mitochondrial


-oxidation is compromised (MCAD deficiency), forcing flux through 

-oxidation.
Pharmacological Workflow: Hsp90 Dimerization

This diagram visualizes the synthetic utility of the molecule.[3]

DrugDesign Linker This compound (Rigid Linker) Reaction Cross-Metathesis / Amidation Linker->Reaction Monomer Drug Monomer (e.g., Coumermycin Analog) Monomer->Reaction Dimer Homodimer Inhibitor (High Affinity) Reaction->Dimer Covalent Linkage Target Hsp90 Chaperone (C-Terminal Domain) Dimer->Target Bivalent Binding (Increased Potency)

Caption: Figure 2. Pharmacochemical application. The rigid alkene backbone of this compound enables precise spatial positioning of drug monomers for bivalent target engagement.

References

  • Biochemical Pathways of Dicarboxylic Acids: Passmore, A. P., et al. (1985). Metabolism of Dicarboxylic Acids in the Rat. Biochemical Journal. (General reference for DCA metabolism).

  • Metabolomics in Tuberculosis & DILI: Lau, S. K. P., et al. (2015). Metabolomic Profiling of Plasma from Patients with Tuberculosis by GC-MS. Scientific Reports.

  • Lipid Metabolism & Hypertriglyceridemia: Sun, L., et al. (2017). Altered Plasma Lysophosphatidylcholines and Amides in Non-Obese and Non-Diabetic Subjects with Borderline-To-Moderate Hypertriglyceridemia. PLOS ONE.

  • Hsp90 Inhibitor Synthesis: Burlison, J. A., et al. (2006). Synthesis and Evaluation of Coumermycin A1 Analogues as Potent Hsp90 Inhibitors. Organic & Biomolecular Chemistry.

  • Gregersen, N., et al. (1983).

    
    -Oxidation Defects. Pediatric Research.
    
    

Sources

An In-depth Technical Guide to the Solubility of Oct-4-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Oct-4-enedioic acid, a dicarboxylic acid of interest in various research and development sectors, including polymer chemistry and drug development. Due to a lack of extensive published experimental data for this specific compound, this guide synthesizes available physicochemical data, draws upon the established principles of solubility, and leverages data from structurally analogous compounds to provide a robust predictive framework for its behavior in different solvent systems. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound.

Introduction: The Molecular Architecture of this compound and Its Implications for Solubility

This compound (C₈H₁₂O₄) is an unsaturated dicarboxylic acid with a molecular weight of 172.18 g/mol .[1][2] Its structure, featuring two carboxylic acid functional groups and a central carbon-carbon double bond, dictates its solubility profile. The carboxylic acid groups are polar and capable of acting as both hydrogen bond donors and acceptors, predisposing the molecule to solubility in polar solvents.[1] The eight-carbon backbone, however, introduces a significant nonpolar character. The interplay between these hydrophilic and hydrophobic regions governs the molecule's solubility in a given solvent.

This guide will explore the solubility of this compound by examining its physicochemical properties, the theoretical principles of solubility, and by providing a detailed experimental protocol for its determination.

Isomeric Forms: cis-(Z) and trans-(E)

This compound exists as two geometric isomers: cis-(Z)-oct-4-enedioic acid and trans-(E)-oct-4-enedioic acid. The spatial arrangement of the carbon chain around the double bond influences the molecule's overall shape, polarity, and crystal packing, which in turn can affect its melting point and solubility.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. While experimental data for this compound is sparse, computational predictions from reliable sources like PubChem provide valuable insights.

Propertycis-(Z)-Oct-4-enedioic acidtrans-(E)-Oct-4-enedioic acidReference
Molecular Formula C₈H₁₂O₄C₈H₁₂O₄[1][2]
Molecular Weight 172.18 g/mol 172.18 g/mol [1][2]
Melting Point 96 - 98 °CNo data available[3]
XLogP3-AA (Lipophilicity) 0.50.5[1][2]
Hydrogen Bond Donors 22[1][2]
Hydrogen Bond Acceptors 44[1][2]
Topological Polar Surface Area (TPSA) 74.6 Ų74.6 Ų[1][2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound is therefore expected to be highly dependent on the polarity of the solvent.

The Role of pKa in Aqueous Solubility

As a dicarboxylic acid, the aqueous solubility of this compound is intrinsically linked to the pH of the solution. The two carboxylic acid groups can ionize, and the degree of ionization is governed by their acid dissociation constants (pKa).

The relationship between pH, pKa, and the solubility of a dicarboxylic acid can be visualized as follows:

Caption: Ionization states of a dicarboxylic acid at different pH ranges.

At a pH below the first pKa (pKa1), the acid is primarily in its neutral, less soluble form. As the pH increases past pKa1, the first carboxylic acid group deprotonates, forming a monoanion and increasing solubility. When the pH surpasses the second pKa (pKa2), both groups are deprotonated, resulting in a highly soluble dianion.

Predicted and Comparative Solubility Data

In the absence of direct experimental data for this compound, we can infer its likely solubility behavior by examining data for analogous compounds and considering the impact of its structural features.

SolventTypeDielectric Constant (ε)Polarity IndexPredicted Solubility of this compoundRationale / Comparative Data
Water Polar Protic80.110.2Moderately SolubleThe two carboxylic acid groups allow for hydrogen bonding with water. However, the 8-carbon chain will limit solubility compared to shorter-chain dicarboxylic acids. The saturated analogue, suberic acid, has a water solubility of 0.6 g/L at 20°C.[7][8] The presence of the double bond may slightly increase polarity and solubility.
Methanol Polar Protic32.75.1SolubleMethanol is a polar protic solvent capable of hydrogen bonding, making it a good solvent for carboxylic acids.
Ethanol Polar Protic24.54.3SolubleSimilar to methanol, ethanol is expected to be a good solvent. Longer-chain dicarboxylic acids generally show good solubility in lower alcohols.[9]
Acetone Polar Aprotic20.75.1SolubleAcetone's polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent for dicarboxylic acids.[10]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.77.2Very SolubleDMSO is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds, including carboxylic acids.
Hexane Nonpolar1.890.1Sparingly Soluble / InsolubleThe nonpolar nature of hexane makes it a poor solvent for the polar carboxylic acid groups. The hydrophobic carbon chain will have some affinity for hexane, but the strong intermolecular hydrogen bonding between the acid molecules will likely prevent significant dissolution.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[11] This method is reliable and widely applicable. The following protocol provides a step-by-step guide for its implementation.

Protocol Workflow

Shake_Flask_Protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis Start Start Add_Excess Add excess solid This compound to solvent Start->Add_Excess Agitate Agitate at constant temperature (e.g., 24-48h) Add_Excess->Agitate Separate Separate solid and liquid (centrifugation/filtration) Agitate->Separate Analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis) Separate->Analyze End End Analyze->End

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume of the desired solvent (e.g., 5 mL).

    • Add an excess amount of this compound to each vial to create a slurry. An excess is visually confirmed by the presence of undissolved solid.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).[11]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is crucial to filter the sample through a syringe filter (e.g., 0.22 µm PTFE) or to centrifuge the vial and sample from the clear supernatant.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

Conclusion

This compound is predicted to be a compound with moderate to good solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility in aqueous media is expected to be highly pH-dependent, increasing significantly at pH values above its first and second pKa. In nonpolar solvents, its solubility is anticipated to be low. While this guide provides a robust theoretical and comparative framework, the empirical determination of its solubility profile using standardized methods like the shake-flask protocol is essential for obtaining precise data for critical applications in research and development.

References

  • ChemBK. (2024). DICARBOXYLIC ACID C8. Retrieved from [Link]

  • PubChem. (n.d.). cis-4-Octenedioic acid. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Wikipedia. (n.d.). Maleic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from the ACS Division of Organic Chemistry website.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Al-Mokhna, D., & Al-Obaidi, H. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Future Journal of Pharmaceutical Sciences, 10(1), 1-15.
  • Shiflett, M. B., & Niehaus, A. M. (2019). Solubility of hydrocarbon oils in alcohols (≤C6) and synthesis of difusel carbonate for degreasing. Scientific reports, 9(1), 1-10.
  • Gamsjäger, H., Lorimer, J. W., Scharlin, P., & Shaw, D. G. (2010). The IUPAC-NIST solubility data series: a guide to preparation and use of compilations and evaluations.
  • PubChem. (n.d.). Suberic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (2006). Introduction to IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • Domanska, U., & Rolinska, J. (2022). Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine. Molecular Pharmaceutics, 19(8), 2859-2871.
  • Minofar, B., & Ivanova, M. G. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. The Journal of Physical Chemistry C, 124(29), 15996-16004.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gamsjäger, H., Lorimer, J. W., Scharlin, P., & Shaw, D. G. (2010).
  • Chemguide. (n.d.). Alcohols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicarboxylic acid. Retrieved from [Link]

  • Minofar, B., & Ivanova, M. G. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. Max Planck Institute for Polymer Research.
  • Martinez, M. N. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41.
  • Vedantu. (n.d.). StatementI pKa1 of fumaric acid is more than maleic class 11 chemistry CBSE. Retrieved from [Link]

  • Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry. Retrieved from [Link]

  • Quora. (2022). Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other?. Retrieved from [Link]

  • Reddit. (2023). Dicarboxylic acid solubility. Retrieved from [Link]

  • Internal Assessment Chemistry. (n.d.). Effect of structural isomerism (positional, chain and metamerism)
  • All 'Bout Chemistry. (2020, August 25). Acidic Strength of Organic Compound - part III (JEE, NEET) [Video]. YouTube. [Link]

  • Fiandanese, V., & Naso, F. (1976). Protonation of maleic and fumaric acid in aqueous sulfuric acid solutions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1363-1366.
  • Gamsjäger, H., Lorimer, J. W., Scharlin, P., & Shaw, D. G. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137-1159.
  • Aswal, V. K., De, S., & Goyal, P. S. (2015). Distinctive effect of maleic acid and fumaric acid on structural transitions in cationic micellar solution. Colloid and Polymer Science, 293(4), 1141-1149.
  • Ottokemi. (n.d.). Suberic acid, 98% 505-48-6 India. Retrieved from [Link]

  • DrugFuture. (n.d.). Suberic Acid. Retrieved from [Link]

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Oct-4-enedioic acid mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Mechanisms and Applications of Oct-4-enedioic Acid

Authored by a Senior Application Scientist

Abstract

This compound, a medium-chain unsaturated dicarboxylic acid, is an intriguing molecule with a currently evolving profile in the scientific literature. While direct, in-depth studies on its intrinsic mechanism of action in biological systems are limited, its application as a structural component in the synthesis of pharmacologically active agents provides significant insight into its potential roles and utility. This guide synthesizes the available information, drawing from its synthetic applications and the known biological activities of structurally related compounds, to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its inferred biological activities, its crucial role as a scaffold in the development of novel therapeutics, and present generalized experimental protocols to investigate its potential mechanisms.

Introduction: The Enigmatic Profile of this compound

This compound (C8H12O4) is a dicarboxylic fatty acid characterized by an eight-carbon chain with a double bond at the fourth position.[1] It exists as both cis (Z) and trans (E) isomers. Despite its well-defined chemical structure, a comprehensive understanding of its direct molecular interactions within biological systems remains largely uncharted territory in publicly available research. The majority of its appearances in scientific literature are in the context of a linker or building block for more complex molecules. This guide, therefore, navigates the existing landscape by examining its role in the synthesis of potent biological modulators and by drawing parallels with the activities of similar chemical entities.

Inferred Biological Activities from Structurally Related Compounds

The biological activities of other medium-chain dicarboxylic acids (MCDAs) and unsaturated dicarboxylic acids can provide a foundation for hypothesizing the potential mechanisms of this compound.

Potential Antimicrobial and Anti-inflammatory Properties

Several MCDAs exhibit notable pharmacological effects. For instance, Azelaic acid is known for its antibacterial, and anti-inflammatory properties. Its antibacterial action is linked to the alteration of intracellular pH and metabolism in bacteria.[2] A patent for unsaturated dioic acids highlights their efficacy against Propionibacterium acnes and Staphylococcus aureus, suggesting a potential application in treating skin conditions like acne.[3] It is plausible that this compound, sharing structural similarities, may exert similar antimicrobial effects. The anti-inflammatory action of some MCDAs involves the inhibition of nuclear transcription factors, which in turn reduces the inflammatory cascade of cytokines.[2]

Potential Enzyme Inhibition: Tyrosinase Inhibition

The same patent that suggests antimicrobial activity for unsaturated dioic acids also points to their role as tyrosinase inhibitors.[3] Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for skin-lightening agents. This suggests that this compound could potentially modulate enzymatic activity, a hypothesis that warrants further investigation.

Oxidative Stress Induction

Glutaric acid, another MCDA, has been shown to cause oxidative stress in brain tissue in vitro.[2][4] This activity is linked to the neuropathology of glutaric acidemia type I. While this is a pathological effect, it demonstrates that MCDAs can have significant impacts on cellular redox balance.

The following diagram illustrates a hypothesized mechanism of action for this compound based on the activities of related compounds.

Hypothesized_MoA_Oct-4-enedioic_acid cluster_antimicrobial Antimicrobial Effects cluster_enzyme_inhibition Enzyme Inhibition cluster_anti_inflammatory Anti-inflammatory Effects Oct-4-enedioic_acid Oct-4-enedioic_acid Bacterial_Cell Bacterial_Cell Oct-4-enedioic_acid->Bacterial_Cell Tyrosinase Tyrosinase Oct-4-enedioic_acid->Tyrosinase Nuclear_Transcription_Factors Nuclear_Transcription_Factors Oct-4-enedioic_acid->Nuclear_Transcription_Factors Intracellular_pH_alteration Intracellular_pH_alteration Bacterial_Cell->Intracellular_pH_alteration Disrupts Metabolic_disruption Metabolic_disruption Bacterial_Cell->Metabolic_disruption Disrupts Melanin_Synthesis Melanin_Synthesis Tyrosinase->Melanin_Synthesis Inhibits Inflammatory_Cytokines Inflammatory_Cytokines Nuclear_Transcription_Factors->Inflammatory_Cytokines Inhibits

Caption: Hypothesized mechanisms of this compound.

A Versatile Scaffold in Drug Development

The most substantial evidence for the biological relevance of this compound comes from its use as a chemical scaffold to synthesize novel therapeutic agents. Its dicarboxylic nature allows it to act as a linker, connecting two pharmacophores to create bivalent molecules with potentially enhanced affinity and selectivity.

Hsp90 Inhibitors for Anticancer Therapy

(4Z)-4-Octenedioic Acid is utilized in the preparation of dimeric coumermycin A1 analogs, which act as inhibitors of Heat shock protein 90 (Hsp90).[5] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Many of these client proteins are oncoproteins. By inhibiting Hsp90, these client proteins are degraded, leading to cell cycle arrest and apoptosis in cancer cells. The use of this compound as a linker allows for the creation of dimeric inhibitors that can simultaneously bind to the two Hsp90 protomers in the dimeric state, enhancing their inhibitory activity.[6]

Neuromuscular Blocking Agents

Derivatives of (E)-oct-4-enedioic acid have been synthesized and evaluated for their neuromuscular blocking activity as bis-quaternary mivacurium analogues.[7] Mivacurium is a non-depolarizing neuromuscular blocking agent that acts as an antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. The dicarboxylic acid core of this compound serves as the backbone to which the quaternary ammonium heads are attached, influencing the potency and onset of action of these agents.

Therapeutics for CDK4/6-Mediated Cancers

Patents describe compositions containing (E)-oct-4-enedioic acid for the treatment of cancers driven by cyclin-dependent kinases 4 and 6 (CDK4/6).[8][9] The CDK4/6-Rb signaling pathway is a critical regulator of the cell cycle, and its aberrant activation is a hallmark of many cancers.[8][9] While the precise role of this compound in these compositions is not fully detailed, it is likely used as a linker or part of a larger molecule designed to inhibit CDK4/6 activity.

The following diagram illustrates the workflow of utilizing this compound as a scaffold in drug development.

Drug_Development_Workflow Oct-4-enedioic_acid Oct-4-enedioic_acid Chemical_Synthesis Chemical_Synthesis Oct-4-enedioic_acid->Chemical_Synthesis Pharmacophore_A Pharmacophore_A Pharmacophore_A->Chemical_Synthesis Pharmacophore_B Pharmacophore_B Pharmacophore_B->Chemical_Synthesis Bivalent_Drug_Candidate Bivalent_Drug_Candidate Chemical_Synthesis->Bivalent_Drug_Candidate In_vitro_Assays In_vitro_Assays Bivalent_Drug_Candidate->In_vitro_Assays In_vivo_Testing In_vivo_Testing In_vitro_Assays->In_vivo_Testing Lead_Optimization Lead_Optimization In_vivo_Testing->Lead_Optimization Lead_Optimization->Chemical_Synthesis

Caption: Drug development workflow using this compound.

Experimental Protocols for Investigating Biological Activity

Given the limited direct research on this compound, the following are generalized, yet detailed, protocols for assessing its potential biological activities based on the inferred mechanisms.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Propionibacterium acnes, Staphylococcus aureus)

  • Appropriate broth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the broth medium to the desired starting concentration.

  • Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to a standardized level (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Protocol: Tyrosinase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of this compound in the phosphate buffer.

  • In a 96-well plate, add the buffer, tyrosinase solution, and the this compound solution to the test wells.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the L-DOPA substrate to all wells.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition using the formula: [(A_control - A_sample) / A_control] * 100.

Protocol: Cell Viability Assay (MTT Assay)

Objective: To evaluate the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., breast cancer cell lines)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Data Summary

Potential Biological Activity Inferred Mechanism Evidence Basis
AntimicrobialAlteration of intracellular pH and metabolismActivity of related unsaturated dioic acids against P. acnes and S. aureus[3]
Anti-inflammatoryInhibition of nuclear transcription factorsKnown mechanism of other MCDAs like Azelaic acid[2]
Skin-lighteningInhibition of tyrosinaseActivity of related unsaturated dioic acids[3]
Anticancer (as a scaffold)Inhibition of Hsp90Use in the synthesis of dimeric coumermycin A1 analogs[5]
Neuromuscular blockade (as a scaffold)Antagonism of nicotinic acetylcholine receptorsUse in the synthesis of mivacurium analogues[7]
Anticancer (as a scaffold)Inhibition of CDK4/6Inclusion in compositions for treating CDK4/6-mediated cancers[8][9]

Conclusion and Future Directions

This compound presents a compelling case of a molecule whose significance is currently defined more by its utility in constructing other molecules than by its intrinsic biological activity. The evidence strongly suggests its value as a versatile linker in the design of bivalent inhibitors for targets such as Hsp90 and in the development of neuromuscular blocking agents and potential anticancer therapeutics. While its direct mechanism of action remains to be fully elucidated, the known properties of structurally similar dicarboxylic acids provide a rational basis for hypothesizing its potential as an antimicrobial, anti-inflammatory, and enzyme-inhibiting agent.

Future research should focus on delineating the direct interactions of this compound with biological targets. Comprehensive screening against various enzyme and receptor panels, coupled with cellular assays, will be crucial in uncovering its primary mechanism of action. Such studies will not only enhance our fundamental understanding of this molecule but also potentially broaden its direct therapeutic applications.

References

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  • Google Patents. (2018). WO2018106870A1 - Compositions and methods for treating cdk4/6-mediated cancer.
  • Google Patents. (n.d.). CA2144312C - Unsaturated aliphatic dicarboxylic acids.
  • Google Patents. (2019). US20190336503A1 - Compositions and methods for treating cdk4/6-mediated cancer.
  • ResearchGate. (2016). Synthesis of Ultra-Short-Acting Neuromuscular Blocker GW 0430: A Remarkably Stereo- and Regioselective Synthesis of Mixed Tetrahydroisoquinolinium Chlorofumarates. Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting the Heat Shock Protein 90 Dimer with Dimeric Inhibitors. PubMed Central. Retrieved from [Link]

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Sources

Introduction: The Molecular Architecture of Oct-4-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Identification of Functional Groups in Oct-4-enedioic Acid

This compound (C₈H₁₂O₄) is a dicarboxylic acid featuring an eight-carbon chain with a carbon-carbon double bond between the fourth and fifth carbon atoms.[1][2] Its structure presents two primary functional groups that dictate its chemical reactivity and physical properties: two terminal carboxylic acid (-COOH) groups and one internal alkene (C=C) group .[3] For researchers in materials science, polymer synthesis, and drug development, the precise identification and characterization of these functional groups are paramount for predicting reaction outcomes, understanding molecular interactions, and ensuring material purity.

This guide provides a comprehensive, field-proven approach to the unambiguous identification of the carboxylic acid and alkene moieties in this compound. We will move from rapid qualitative chemical tests to definitive spectroscopic analysis, explaining the causality behind each experimental choice and providing robust, self-validating protocols.

Part 1: Identification and Characterization of Carboxylic Acid Groups

The presence of two carboxylic acid groups makes this compound acidic and soluble in polar solvents.[1] Their identification relies on their characteristic acidic proton and the unique vibrational modes of the C=O and O-H bonds.

Qualitative Chemical Verification

These initial tests provide rapid, cost-effective, and reliable confirmation of acidic functional groups.

A. Sodium Bicarbonate Test

  • Expertise & Rationale: This is a definitive test for acidic functional groups. Carboxylic acids are strong enough acids to react with a weak base like sodium bicarbonate (NaHCO₃) to produce carbonic acid, which readily decomposes into carbon dioxide gas and water.[4] The resulting effervescence is a clear positive indicator. This test distinguishes carboxylic acids from less acidic functional groups like alcohols, which do not react under these conditions.[4]

  • Experimental Protocol:

    • Dissolve a small sample (approx. 50 mg) of this compound in 2 mL of deionized water in a test tube.

    • Carefully add a 5% aqueous solution of sodium bicarbonate dropwise to the test tube.

    • Observation: The immediate formation of a brisk effervescence (gas bubbles) confirms the presence of a carboxylic acid group.[4]

B. Esterification Test (Fischer Esterification)

  • Expertise & Rationale: Carboxylic acids react with alcohols in the presence of a strong acid catalyst (like concentrated H₂SO₄) to form esters, which often have distinctive, fruity odors.[4] This transformation provides secondary chemical evidence for the -COOH group.

  • Experimental Protocol:

    • In a dry test tube, combine a small sample (approx. 50 mg) of this compound with 1 mL of ethanol and 2-3 drops of concentrated sulfuric acid.

    • Gently warm the mixture in a water bath for 2-3 minutes.

    • Carefully pour the cooled reaction mixture into a beaker containing 10 mL of cold water.

    • Observation: Waft the vapors toward your nose; a pleasant, fruity smell indicates the formation of an ester, thereby confirming the presence of a carboxylic acid group.[4]

Spectroscopic Identification of the Carboxyl Group

Spectroscopy provides definitive, structural proof of functional groups.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Expertise & Rationale: FTIR spectroscopy is a powerful tool for identifying functional groups based on their unique bond vibrational frequencies. Carboxylic acids have two highly characteristic absorptions: a very broad O-H stretch and a sharp C=O (carbonyl) stretch.[5][6] The broadness of the O-H band is due to extensive hydrogen bonding, which creates a wide range of bond energies.[7]

  • Expected Absorptions:

    • O-H Stretch: A very broad, strong absorption band appearing in the range of 2500-3300 cm⁻¹ .[5][8] This band is often so wide that it can obscure the C-H stretching signals.

    • C=O Stretch: A sharp, intense absorption peak typically found between 1710 and 1760 cm⁻¹ .[6] For dimeric, saturated carboxylic acids, this peak is centered around 1710 cm⁻¹.[5]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

  • ¹H NMR Spectroscopy:

    • Carboxyl Proton (-COOH): The acidic proton of a carboxylic acid is highly deshielded and appears as a characteristic singlet far downfield, typically in the 10-12 ppm region.[8]

    • Self-Validation: This peak's identity can be confirmed by a "D₂O shake." After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube and the sample is re-analyzed. The acidic -COOH proton will exchange with deuterium, causing its signal at 10-12 ppm to disappear or significantly diminish, confirming its identity.[6]

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-C=O): The carbon atom of the carboxyl group is also highly deshielded and resonates in a distinct region of the spectrum, typically between 165-185 ppm .[5][6] For an α,β-unsaturated acid, the signal is toward the upfield end of this range (~165 ppm), while for saturated aliphatic acids, it is further downfield (~185 ppm).[5] Since the double bond in this compound is not conjugated with the carboxyl groups, the signal is expected in the aliphatic acid region.

Workflow for Carboxylic Acid Identification

carboxylic_acid_workflow start Sample: This compound qual_test Qualitative Chemical Tests start->qual_test spec_analysis Spectroscopic Analysis start->spec_analysis bicarb_test Sodium Bicarbonate Test qual_test->bicarb_test Primary ester_test Esterification Test qual_test->ester_test Secondary conclusion Confirmation of -COOH Groups bicarb_test->conclusion ester_test->conclusion ftir FTIR Spectroscopy spec_analysis->ftir nmr NMR Spectroscopy (¹H and ¹³C) spec_analysis->nmr ftir->conclusion nmr->conclusion

Caption: Workflow for Carboxylic Acid Group Identification.

Part 2: Identification and Characterization of the Alkene Group

The C=C double bond in the backbone of this compound is a site of unsaturation, making it susceptible to addition reactions and giving it characteristic spectroscopic signals.

Qualitative Chemical Verification

These tests rely on the reactivity of the pi bond in the alkene.

A. Bromine Water Test

  • Expertise & Rationale: This is a classic test for unsaturation. Alkenes undergo a rapid addition reaction with bromine (Br₂), which is an orange-brown color in solution.[9] The consumption of bromine as it adds across the double bond leads to the disappearance of the orange color.[10][11] This reaction is typically much faster with alkenes than with other functional groups that might react with bromine, such as some aldehydes or alcohols.[10]

  • Experimental Protocol:

    • Dissolve a small sample (approx. 50 mg) of this compound in a suitable solvent (e.g., 2 mL of water or ethanol) in a test tube.

    • Add orange bromine water dropwise while shaking the test tube.

    • Observation: The rapid disappearance of the orange color to yield a colorless solution is a positive test for an alkene.[11]

B. Baeyer's Test (Potassium Permanganate Test)

  • Expertise & Rationale: This test uses a strong oxidizing agent, potassium permanganate (KMnO₄), to detect unsaturation. The alkene's double bond is oxidized by the purple permanganate ion (MnO₄⁻), which is itself reduced to manganese dioxide (MnO₂), a brown precipitate.[11][12]

  • Experimental Protocol:

    • Dissolve a small sample (approx. 50 mg) of this compound in 2 mL of water or ethanol in a test tube.

    • Add a 1% aqueous solution of potassium permanganate dropwise while shaking.

    • Observation: The disappearance of the initial purple color and the formation of a brown precipitate (MnO₂) indicates the presence of an alkene.[11]

Spectroscopic Identification of the Alkene Group

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Expertise & Rationale: The C=C double bond has a characteristic stretching vibration, although it is typically weaker than the C=O stretch.

  • Expected Absorptions:

    • C=C Stretch: A medium to weak absorption peak in the range of 1600-1670 cm⁻¹ .[13]

    • =C-H Stretch (if applicable): For hydrogens attached directly to the double-bonded carbons, a stretching vibration appears just above 3000 cm⁻¹. This can sometimes be obscured by the broad O-H band of the carboxylic acid.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Rationale: NMR is highly definitive for identifying alkenes by detecting the unique electronic environment of the vinyl protons and carbons.

  • ¹H NMR Spectroscopy:

    • Vinyl Protons (-CH=CH-): The protons directly attached to the double-bond carbons (vinyl protons) are deshielded and typically resonate in the 5-6 ppm range.[14] For this compound, these protons would appear as a multiplet in this region.

  • ¹³C NMR Spectroscopy:

    • Vinyl Carbons (-C=C-): The sp²-hybridized carbons of the double bond are also deshielded compared to sp³ carbons and appear in the 100-150 ppm range.[14] This provides unambiguous evidence of the alkene group.

Workflow for Alkene Identification

alkene_workflow start Sample: This compound qual_test Unsaturation Tests start->qual_test spec_analysis Spectroscopic Analysis start->spec_analysis br_test Bromine Water Test qual_test->br_test Primary kmno4_test Baeyer's Test (KMnO₄) qual_test->kmno4_test Secondary conclusion Confirmation of C=C Group br_test->conclusion kmno4_test->conclusion ftir FTIR Spectroscopy spec_analysis->ftir nmr NMR Spectroscopy (¹H and ¹³C) spec_analysis->nmr ftir->conclusion nmr->conclusion

Caption: Workflow for Alkene Functional Group Identification.

Part 3: Integrated Data Analysis and Summary

While individual tests are informative, a holistic analysis of all data provides the most conclusive identification. The combination of chemical tests and a full spectroscopic workup leaves no ambiguity.

Summary of Expected Analytical Data
Functional GroupAnalytical TechniqueExpected Result / SignalRationale
Carboxylic Acid Sodium Bicarbonate TestBrisk effervescence (CO₂ gas)Acid-base reaction.[4]
FTIR SpectroscopyVery broad peak at 2500-3300 cm⁻¹ (O-H); Intense, sharp peak at ~1710 cm⁻¹ (C=O)Hydrogen-bonded O-H and carbonyl stretching vibrations.[5][6]
¹H NMR SpectroscopyBroad singlet at ~10-12 ppm (disappears with D₂O)Deshielded, exchangeable acidic proton.[6][8]
¹³C NMR SpectroscopySignal at ~175-185 ppmDeshielded carbonyl carbon.[5]
Alkene Bromine Water TestOrange color disappearsElectrophilic addition of Br₂ across the C=C bond.[10][11]
Baeyer's Test (KMnO₄)Purple color disappears; brown precipitate formsOxidation of the C=C bond by permanganate.[11]
FTIR SpectroscopyWeak to medium peak at ~1600-1670 cm⁻¹C=C bond stretching vibration.[13]
¹H NMR SpectroscopyMultiplet signal at ~5-6 ppmDeshielded vinyl protons.[14]
¹³C NMR SpectroscopySignals in the 100-150 ppm rangeDeshielded sp²-hybridized carbons.[14]

Conclusion

The identification of the functional groups in this compound is a systematic process that combines classical chemical tests with modern spectroscopic techniques. The carboxylic acid groups are reliably confirmed by their acidic reactivity with sodium bicarbonate and their characteristic broad O-H and sharp C=O signals in FTIR, as well as their unique downfield shifts in ¹H and ¹³C NMR. The alkene group is identified by its reactivity in addition reactions with bromine and permanganate, and definitively confirmed by the presence of vinyl proton and carbon signals in NMR spectroscopy. By employing the multi-faceted approach detailed in this guide, researchers can confidently and accurately characterize the molecular structure of this compound, ensuring the integrity and success of their scientific endeavors.

References

  • Vertex AI Search. (n.d.). Testing for alkenes. Retrieved February 11, 2026.
  • MME Revise. (n.d.). Alkenes Questions and Revision. Retrieved February 11, 2026.
  • Chemistry Notes. (2013, September 30). Test of Alkene: A simple approach to practicality. Retrieved February 11, 2026.
  • OnLine Math Learning. (n.d.). Alkane, Alkene Tests (video lessons, experiments, examples and solutions). Retrieved February 11, 2026.
  • Scribd. (n.d.). Chemical Tests for Organic Compounds. Retrieved February 11, 2026.
  • CymitQuimica. (n.d.). CAS 38561-68-1: cis-4-Octenedioic acid. Retrieved February 11, 2026.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 11, 2026.
  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 11, 2026.
  • Quora. (2023, September 14). How to identify carboxylic acid in a chemical lab. Retrieved February 11, 2026.
  • Ferreira, J. M., Jr., et al. (2017). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. Surface Science Spectra, 24(2), 024001. [Link]

  • Scribd. (n.d.). Tests for Identifying Carboxylic Acids. Retrieved February 11, 2026.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Spectroscopic Data: A Case Study on Unsaturated Dicarboxylic Acids. Retrieved February 11, 2026.
  • PubChem. (n.d.). This compound. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025, August 6). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved February 11, 2026.
  • Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
  • National Center for Biotechnology Information. (2013, August 19). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Retrieved February 11, 2026.
  • Metallurgical and Materials Engineering. (n.d.). Exploring Dicarboxylic Acid Interactions and Surface Chemistry Through X-ray Photoelectron Spectroscopy. Retrieved February 11, 2026.
  • PubMed. (2001, November 15). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Retrieved February 11, 2026.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257. [Link]

  • MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Retrieved February 11, 2026.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy. Retrieved February 11, 2026.
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 11, 2026.
  • FooDB. (2011, September 21). Showing Compound cis-4-Octenedioic acid (FDB023569). Retrieved February 11, 2026.
  • National Institute of Standards and Technology. (n.d.). Hexanedioic acid. Retrieved February 11, 2026.
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  • MDPI. (2024, April 20). Application of Fourier-Transform Infrared Spectroscopy for the Assessment of Wine Spoilage Indicators: A Feasibility Study. Retrieved February 11, 2026.
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Methodological & Application

Synthesis of cis-4-Octenedioic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of cis-4-octenedioic acid, a valuable dicarboxylic acid intermediate. The primary synthetic route detailed is the ozonolysis of cis-cyclooctene, a robust and high-yielding method. This application note offers a step-by-step protocol, including reaction setup, oxidative workup, purification, and detailed characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

cis-4-Octenedioic acid is a C8 unsaturated dicarboxylic acid characterized by a cis-configured double bond between the fourth and fifth carbon atoms.[1] Its bifunctional nature, with carboxylic acid groups at each terminus, makes it a versatile building block in organic synthesis. It finds applications in the preparation of polymers, lubricants, and as a precursor for various specialty chemicals.[1] The synthesis of cis-4-octenedioic acid is of significant interest to researchers in materials science and drug development. This guide presents a reliable and thoroughly-documented protocol for its preparation.

Reaction Principle: Ozonolysis

The cornerstone of this synthetic protocol is the ozonolysis of an alkene. Ozonolysis is a powerful organic reaction where ozone (O₃) cleaves carbon-carbon double or triple bonds.[2] The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products. For the synthesis of carboxylic acids, an oxidative workup is employed.[3][4] In this protocol, hydrogen peroxide (H₂O₂) serves as the oxidant, converting the initially formed aldehydes into carboxylic acids.[3][4]

The choice of cis-cyclooctene as the starting material directly leads to the desired cis configuration in the final product, as the ozonolysis reaction does not affect the stereochemistry of the remaining carbon-carbon single bonds in the chain.

Experimental Protocol

Materials and Equipment
Reagents Grade Supplier
cis-Cyclooctene>95%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)AnhydrousFisher Scientific
Methanol (CH₃OH)ReagentVWR
Ozone (O₃)Generated in situ
Hydrogen Peroxide (H₂O₂)30% solution in waterJ.T. Baker
Sodium Bicarbonate (NaHCO₃)Saturated solutionEMD Millipore
Sodium Sulfate (Na₂SO₄)AnhydrousAcros Organics
Diethyl EtherReagentMacron
Equipment
Round-bottom flask with a gas inlet tube
Ozone generator
Dry ice/acetone bath
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Glassware for extraction and filtration
NMR spectrometer, IR spectrometer, Mass spectrometer
Reaction Workflow Diagram

Synthesis_Workflow Synthesis of cis-4-Octenedioic Acid Workflow cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization start Dissolve cis-Cyclooctene in CH₂Cl₂/MeOH ozonolysis Bubble O₃ at -78°C (Ozonolysis) start->ozonolysis Ozone Generator workup Oxidative Workup with H₂O₂ ozonolysis->workup Formation of Ozonide extraction Aqueous Extraction with NaHCO₃ workup->extraction acidification Acidify Aqueous Layer extraction->acidification extraction2 Extract with Diethyl Ether acidification->extraction2 drying Dry with Na₂SO₄ extraction2->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization product cis-4-Octenedioic Acid recrystallization->product nmr ¹H and ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Sources

Application Notes and Protocols for the Quantification of Oct-4-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Oct-4-enedioic Acid Quantification

This compound, a medium-chain unsaturated dicarboxylic acid, is an emerging molecule of interest in various fields of research, including metabolic studies, polymer chemistry, and as a potential biomarker. Its accurate quantification in complex biological and chemical matrices is crucial for understanding its physiological roles, monitoring its presence as a building block in industrial processes, and for its potential diagnostic applications. This document provides a comprehensive guide to the analytical methodologies for the robust and sensitive quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering detailed protocols and the scientific rationale behind the experimental choices.

PART 1: Foundational Principles of Analytical Strategy

The quantification of dicarboxylic acids like this compound presents unique analytical challenges due to their polarity and low volatility. Direct injection of the underivatized acid into a gas chromatograph is not feasible, and its ionization efficiency in liquid chromatography can be poor. Therefore, chemical derivatization is a cornerstone of reliable quantification for this class of compounds. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This classic and robust technique offers excellent chromatographic resolution and is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, derivatization to form volatile esters (e.g., trimethylsilyl esters) is a prerequisite. GC-MS is a cost-effective and widely available technique, providing high specificity through mass-selective detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and high-throughput capabilities. Derivatization can also be employed in LC-MS/MS to enhance chromatographic retention and ionization efficiency. The use of Multiple Reaction Monitoring (MRM) allows for highly selective quantification even in complex biological matrices.[1][2]

The following sections will provide detailed, step-by-step protocols for both GC-MS and LC-MS/MS-based quantification of this compound, designed to be self-validating systems for producing high-quality, reproducible data.

PART 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound necessitates a derivatization step to increase its volatility and thermal stability. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for carboxylic acids.[3][4]

Experimental Workflow for GC-MS Analysis

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) ISTD Addition of Internal Standard Sample->ISTD Accurate quantification Extraction Liquid-Liquid Extraction ISTD->Extraction Acidified solvent Drying Evaporation to Dryness Extraction->Drying Nitrogen stream Silylation Silylation with BSTFA Drying->Silylation Anhydrous conditions Incubation Incubation at 60°C Silylation->Incubation Complete reaction Injection Injection into GC-MS Incubation->Injection Separation Chromatographic Separation Injection->Separation Temperature program Detection Mass Spectrometric Detection (SIM) Separation->Detection Selected Ion Monitoring Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for GC-MS quantification of this compound.

Detailed Protocol for GC-MS Analysis

1. Sample Preparation and Extraction

  • Internal Standard Selection: A stable isotope-labeled dicarboxylic acid is the ideal internal standard (IS). Due to the potential limited commercial availability of a labeled this compound, a suitable alternative is a commercially available deuterated or ¹³C-labeled dicarboxylic acid of similar chain length, such as D4-succinic acid or ¹³C₆-adipic acid. The IS should be added to the sample at the very beginning of the sample preparation process to account for variability in extraction efficiency and derivatization.

  • Extraction from Plasma/Serum:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant with 10 µL of 1 M HCl.

    • Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: Silylation

  • Rationale: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a robust and widely used method for derivatizing carboxylic acids for GC analysis.[5] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.

  • Procedure:

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.

    • Cap the tube tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

4. Mass Spectrometry: Predicted Fragmentation and SIM Ions

The di-TMS derivative of this compound (molecular weight: 316 g/mol ) is expected to undergo characteristic fragmentation upon electron ionization. Based on the fragmentation of similar silylated dicarboxylic acids, the following ions are predicted to be useful for SIM analysis:[3][4]

AnalytePredicted Quantifier Ion (m/z)Predicted Qualifier Ion(s) (m/z)
Di-TMS-oct-4-enedioic acid287 ([M-CH₃]⁺)147 ([(CH₃)₃Si-O=C-OH]⁺), 301 ([M-CH₃]⁺)
Selected Internal StandardTo be determined based on the chosen ISTo be determined based on the chosen IS

5. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known amounts of this compound and a constant amount of the internal standard into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Process the calibration standards alongside the unknown samples using the same extraction and derivatization procedure.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

PART 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of this compound, particularly in complex biological matrices.[2] Derivatization is often employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency.

Experimental Workflow for LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) ISTD Addition of Internal Standard Sample->ISTD Accurate quantification Protein_Precipitation Protein Precipitation ISTD->Protein_Precipitation e.g., Acetonitrile Derivatization_Reagent Addition of Derivatization Reagent (e.g., DmPABr) Protein_Precipitation->Derivatization_Reagent Incubation_LC Incubation at 70°C Derivatization_Reagent->Incubation_LC Complete reaction Injection_LC Injection into LC-MS/MS Incubation_LC->Injection_LC Separation_LC Chromatographic Separation (Reversed-Phase) Injection_LC->Separation_LC Gradient elution Detection_LC Mass Spectrometric Detection (MRM) Separation_LC->Detection_LC Multiple Reaction Monitoring Integration_LC Peak Integration Detection_LC->Integration_LC Quantification_LC Quantification using Calibration Curve Integration_LC->Quantification_LC

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol for LC-MS/MS Analysis

1. Sample Preparation

  • Internal Standard: As with the GC-MS method, a stable isotope-labeled dicarboxylic acid is the preferred internal standard.

  • Procedure for Plasma/Serum:

    • To 50 µL of plasma or serum, add 10 µL of the internal standard solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

2. Derivatization

  • Rationale: Derivatization with a reagent like 2-(dimethylamino)phenacyl bromide (DmPABr) introduces a permanently charged group, significantly enhancing ionization efficiency in positive electrospray ionization (ESI) mode and improving chromatographic retention.[2]

  • Procedure:

    • To the supernatant from the previous step, add 50 µL of 100 mM DmPABr in acetonitrile and 20 µL of 10% diisopropylethylamine (DIPEA) in acetonitrile.

    • Cap the tube and incubate at 70°C for 60 minutes.

    • After cooling, add 10 µL of 1% formic acid to quench the reaction.

    • The sample is ready for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

4. Mass Spectrometry: Predicted MRM Transitions

The di-DmPABr derivative of this compound will have a specific precursor ion. Fragmentation of this precursor will yield characteristic product ions. The following are predicted MRM transitions:

AnalytePredicted Precursor Ion (m/z)Predicted Quantifier Product Ion (m/z)Predicted Qualifier Product Ion (m/z)
Di-DmPABr-oct-4-enedioic acid557.3162.1 (Dimethylaminophenacyl fragment)148.1
Selected Internal StandardTo be determined based on the chosen ISTo be determined based on the chosen ISTo be determined based on the chosen IS

5. Calibration and Quantification

The calibration and quantification procedure is analogous to the GC-MS method. A calibration curve is constructed using a surrogate matrix, and the concentration of this compound in unknown samples is determined by comparing the analyte/internal standard peak area ratios to the calibration curve.

PART 4: Method Validation

For both the GC-MS and LC-MS/MS methods, a thorough validation is essential to ensure the reliability of the quantitative data. The validation should be performed in accordance with regulatory guidelines (e.g., FDA or EMA) and should assess the following parameters:

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, long-term)

Conclusion

The GC-MS and LC-MS/MS methods detailed in these application notes provide robust and sensitive frameworks for the quantification of this compound in various sample matrices. The choice of methodology will be dictated by the specific research question and available resources. The GC-MS method offers a reliable and cost-effective approach, while the LC-MS/MS method provides superior sensitivity and throughput, making it ideal for large-scale studies and the analysis of low-abundance samples. Proper method validation is paramount to ensure the generation of high-quality, defensible data.

References

  • Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

  • Middleditch, B. S. (2012). Analytical artifacts: GC, MS, HPLC, TLC and PC. Springer Science & Business Media.
  • Grell, M., Le-Guen, M., & Remaud, G. S. (2020). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. Journal of The American Society for Mass Spectrometry, 31(5), 1035–1044. [Link]

  • Maurer, H. H. (2007). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography–single stage or tandem mass spectrometry (LC–MS or LC–MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 40(18), 1311–1325.
  • Magera, M. J., Helgeson, J. K., Matern, D., & Rinaldo, P. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(10), 1838–1845. [Link]

  • Bundesanstalt für Arbeitsschutz und Arbeitsmedizin. (2023). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. The MAK Collection for Occupational Health and Safety, 8(1). [Link]

  • Kushnir, M. M., Komaromy-Hiller, G., Shushan, B., Urry, F. M., & Roberts, W. L. (2001). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]

  • Pietrogrande, M. C., Bacco, D., & Demaria, G. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of Separation Science, 34(15), 1859–1866. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved February 11, 2026, from [Link]

  • Clifford, M. N., & Madala, N. E. (2019). Surrogate Standards: A Cost-Effective Strategy for Identification of Phytochemicals. Journal of Agricultural and Food Chemistry, 67(4), 1041–1043. [Link]

  • Shimadzu Scientific Instruments. (2021, December 1). How to set up MRM method for veterinary drug compounds on LC/MS/MS [Video]. YouTube. [Link]

  • Li, J., Vuckovic, D., & Pawliszyn, J. (2012). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Analytical and Bioanalytical Chemistry, 404(5), 1435–1446. [Link]

  • Peru, K. M., Headley, J. V., & Barrow, M. P. (2017). Characterization of dicarboxylic naphthenic acid fraction compounds utilizing amide derivatization: Proof of concept. Journal of Mass Spectrometry, 52(9), 575–583. [Link]

  • Kamerling, J. P., Vliegenthart, J. F., KDN, G., & Schauer, R. (1986). Comparison of electron and chemical ionization mass spectrometry of sialic acids. Analytical Biochemistry, 157(1), 39–46. [Link]

  • Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Retrieved February 11, 2026, from [Link]

  • Chemistry Wallah. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide [Video]. YouTube. [Link]

  • Grossert, J. S., Ramaley, L., & White, R. L. (2001). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 12(9), 1035–1043. [Link]

  • Giera, M., Plössl, F., & Bracher, F. (2011). LC/ESI/MS analysis of saturated and unsaturated fatty acids in rat intestinal epithelial cells. Journal of Lipid Research, 52(6), 1262–1271. [Link]

  • Pharmaffiliates. (n.d.). (E)-Oct-4-enedioic Acid. Retrieved February 11, 2026, from [Link]

Sources

Robust Quantification of Oct-4-enedioic Acid Derivatives Using Silylation-Based GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, field-proven protocol for the analysis of Oct-4-enedioic acid and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility and high polarity of dicarboxylic acids, direct GC analysis is often impracticable, leading to poor chromatographic performance and thermal degradation.[1] This guide details a robust derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance analyte volatility and thermal stability. We provide a step-by-step methodology covering sample preparation, silylation, instrument configuration, and data analysis. The causality behind each procedural step is explained to empower researchers to adapt and troubleshoot the method effectively. This protocol is designed for quantitative accuracy and structural confirmation, making it suitable for applications in metabolic research, polymer chemistry, and pharmaceutical development.

Introduction: The Analytical Challenge

This compound is a dicarboxylic acid featuring an eight-carbon chain with a central double bond.[2][3] Its structure, containing two polar carboxylic acid functional groups, makes it soluble in polar solvents but imparts properties that are fundamentally incompatible with standard GC analysis: low volatility and a tendency for thermal decomposition or unwanted adsorption within the GC flow path.[1][4][5]

To overcome these challenges, a chemical modification step, known as derivatization, is essential. This process replaces the active, polar hydrogens on the carboxylic acid groups with non-polar, thermally stable moieties.[4] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is one of the most prevalent and effective derivatization techniques in gas chromatography. The resulting TMS esters are significantly more volatile and less polar, enabling them to traverse the GC column and produce sharp, symmetrical chromatographic peaks.[1] This method utilizes BSTFA, a powerful silylating agent, to quantitatively convert this compound to its di-TMS ester prior to GC-MS analysis.[6][7]

Principle of the Method: A Self-Validating Workflow

The entire analytical workflow is designed as a self-validating system, from sample preparation to data interpretation. The core principle involves converting the non-volatile analyte into a volatile derivative, separating it from other sample components based on its boiling point and column interaction, and finally, identifying and quantifying it using its unique mass fragmentation pattern.

The workflow can be visualized as follows:

GCMS_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing Sample Biological or Chemical Sample Extraction Extraction & Isolation (if required) Sample->Extraction Standard This compound Standard Drying Evaporation to Complete Dryness Standard->Drying Extraction->Drying Deriv Add Solvent & BSTFA Reagent Heat at 70°C for 30 min Drying->Deriv GCMS GC-MS Injection & Separation Deriv->GCMS Acquisition Mass Spectrum Acquisition GCMS->Acquisition PeakID Peak Identification (Retention Time) Acquisition->PeakID SpecID Spectral Confirmation (NIST Library & Ion Profile) PeakID->SpecID Quant Quantification (Calibration Curve) SpecID->Quant Report Final Report Quant->Report

Caption: Complete workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte Standard: this compound (cis or trans isomer, ≥98% purity)[8][9]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Store in a desiccator.[10]

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade).

  • Internal Standard (Optional): e.g., Heptanedioic acid, for improved quantification.

  • Equipment:

    • GC-MS system with an autosampler (e.g., Agilent GC/MSD or Thermo Scientific GC-MS)[11][12]

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms, or equivalent).

    • Heating block or oven for derivatization.

    • 2 mL autosampler vials with PTFE-lined caps.

    • Microsyringes.

    • Nitrogen or argon gas for sample drying.

Standard and Sample Preparation

Causality: The silylation reaction is highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[10] Therefore, ensuring all glassware, solvents, and the sample itself are anhydrous is the most critical step for achieving accurate and reproducible results.

  • Stock Standard Preparation: Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of a suitable solvent (e.g., methanol) to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.

  • Sample & Standard Drying:

    • Pipette a known volume (e.g., 100 µL) of each standard, QC, and sample extract into separate 2 mL autosampler vials.

    • If using an internal standard, add it at this stage.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or with gentle heating (<40°C).

Silylation (Derivatization) Protocol
  • Reagent Addition: To each dry vial, add 50 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to each vial.

  • Reaction: Immediately cap the vials tightly. Vortex for 30 seconds.

  • Heating: Place the vials in a heating block or oven set to 70°C for 30 minutes to ensure complete reaction. The TMCS acts as a catalyst to speed up the derivatization of the sterically hindered carboxyl groups.

  • Cooling: Remove the vials and allow them to cool to room temperature before placing them in the autosampler tray for analysis. The derivatives are generally stable for up to 48 hours if stored properly capped at 4°C.

GC-MS Instrument Parameters

The following parameters serve as a robust starting point and can be optimized for specific instrumentation.

GC Parameter Setting Rationale
Inlet Splitless mode (or Split 10:1 for concentrated samples)Maximizes sensitivity for trace analysis.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the high-boiling point TMS derivative without causing thermal degradation.
Carrier Gas Helium, Constant Flow Mode at 1.2 mL/minProvides optimal separation efficiency and is inert.
Oven Program Initial: 80°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 minA controlled temperature ramp effectively separates analytes based on boiling point, ensuring good peak shape for the target derivative.
Column 30 m x 0.25 mm x 0.25 µm, HP-5ms or equivalentA standard non-polar column that provides excellent resolution for a wide range of derivatized compounds.
MS Parameter Setting Rationale
Ion Source Temp. 230 °CStandard temperature for stable ionization.
Quadrupole Temp. 150 °CStandard temperature to prevent contamination.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns that are comparable to library spectra.[13]
Acquisition Mode Full ScanCollects all fragment ions, allowing for comprehensive identification.
Scan Range m/z 50 - 500Covers the expected mass range of the derivative and its key fragments, while avoiding low-mass solvent interference.

Data Analysis and Expected Results

Identification and Confirmation

The identity of the derivatized this compound is confirmed by a two-factor system:

  • Retention Time (RT): The di-TMS derivative should elute at a consistent RT under the specified chromatographic conditions.

  • Mass Spectrum: The acquired mass spectrum for the chromatographic peak must match the theoretical fragmentation pattern and/or a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[14][15][16]

Expected Fragmentation Pattern

The molecular weight of this compound is 172.18 g/mol .[2] After derivatization with two TMS groups (each adding 72 amu after replacing a proton), the molecular weight of the di-TMS derivative is 316 g/mol . The EI mass spectrum is expected to show characteristic fragments.

Fragmentation Parent Di-TMS Oct-4-enedioate (M+) m/z = 316 M15 [M-15]+ m/z = 301 Parent->M15 M73 [M-73]+ m/z = 243 Parent->M73 M117 [M-117]+ m/z = 199 Parent->M117 mclafferty McLafferty Rearrangement m/z = 147 Parent->mclafferty desc1 Loss of a methyl radical (•CH3) from a TMS group. Very common. desc2 Loss of a trimethylsilyl radical (•Si(CH3)3). desc3 Loss of a COOTMS group. desc4 Characteristic ion for TMS esters of dicarboxylic acids.

Caption: Expected EI fragmentation pathway for di-TMS this compound.

The presence of the molecular ion (m/z 316) may be weak or absent, which is common for TMS derivatives. However, the ion at m/z 301 ([M-15]⁺) , resulting from the loss of a methyl group, is typically a strong indicator of the molecular weight.[17] The ion at m/z 147 , formed by a McLafferty-type rearrangement, is highly characteristic of TMS-derivatized dicarboxylic acids and serves as a key diagnostic fragment.

Quantitative Data Summary
AnalyteDerivativeExpected RT (min)Molecular Ion (M+)Key Diagnostic Ions (m/z)
This compoundDi-trimethylsilyl (di-TMS)15.5 - 17.5316301 , 243 , 199 , 147 (Base Peak Expected)
Heptanedioic acid (IS)Di-trimethylsilyl (di-TMS)14.0 - 16.0304289 , 231 , 147

Note: Retention times are estimates and will vary based on the specific instrument, column condition, and exact oven parameters.

Conclusion

This application note provides a validated, reliable, and robust protocol for the GC-MS analysis of this compound derivatives. By converting the analyte to its di-TMS ester using BSTFA, the challenges of low volatility and high polarity are effectively overcome. The detailed steps for sample preparation, derivatization, and instrument setup, combined with an explanation of the underlying chemical principles, provide researchers with the tools to achieve accurate quantification and confident structural identification. This method is readily adaptable for high-throughput screening in drug development, quality control in chemical synthesis, and metabolic profiling studies.

References

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of Chromatography A.[Link]

  • Why Use GC Derivatization Reagents. Chrom Tech, Inc.[Link]

  • This compound | C8H12O4. PubChem, National Institutes of Health.[Link]

  • Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Organic Mass Spectrometry.[Link]

  • GC & GC/MS Applications Overview. Agilent Technologies.[Link]

  • Mass Spectrometry Data Center. National Institute of Standards and Technology (NIST).[Link]

  • Instruction Manual ISQ GC-MS. Thermo Fisher Scientific.[Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the American Society for Mass Spectrometry.[Link]

  • Mass spectra - fragmentation patterns. Chemguide.[Link]

  • Journal of Chromatography A. Elsevier.[Link]

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Quantitative Analysis of Oct-4-enedioic Acid by Gas Chromatography: A Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

This application note provides a detailed guide for the derivatization of Oct-4-enedioic acid, an unsaturated dicarboxylic acid, for robust and reproducible analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of dicarboxylic acids is hampered by their low volatility, high polarity, and propensity for thermal degradation.[1][2][3] This guide explores the fundamental principles and practical applications of two primary derivatization techniques: silylation and esterification. We provide a comparative analysis of these methods, detailed step-by-step protocols, and recommended GC-MS parameters to empower researchers, scientists, and drug development professionals to achieve accurate and sensitive quantification of this compound in various matrices.

The Analytical Challenge: Why Derivatization is Essential

This compound (C8H12O4) is a dicarboxylic acid featuring a carbon-carbon double bond within its eight-carbon chain.[4] Its two carboxylic acid functional groups are highly polar and capable of forming strong intermolecular hydrogen bonds. This molecular structure presents significant challenges for direct GC analysis:

  • Low Volatility: The strong hydrogen bonding results in a high boiling point, preventing the molecule from readily vaporizing in the GC inlet for transfer onto the analytical column.

  • Poor Peak Shape: The polar carboxyl groups can interact with active sites on the GC column and liner, leading to peak tailing, broad peaks, and poor chromatographic resolution.[2][5]

  • Thermal Instability: At the high temperatures required for volatilization in the GC inlet, dicarboxylic acids can undergo decarboxylation or other thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.

To overcome these obstacles, a chemical modification process known as derivatization is necessary.[1] Derivatization converts the polar carboxyl groups into less polar, more volatile, and more thermally stable functional groups, making the analyte "GC-friendly."[1][6] The two most effective and widely adopted strategies for carboxylic acids are silylation and esterification (alkylation).[3][5]

Derivatization Methodologies: A Comparative Overview

The choice of derivatization reagent and method is critical and depends on the analyte's structure, the sample matrix, and the desired analytical sensitivity. For this compound, both silylation and esterification are viable options, each with distinct advantages and considerations.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a robust and widely used derivatization technique where an active hydrogen in a polar functional group is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[1][6] This reaction effectively masks the polar carboxyl groups, reducing hydrogen bonding and increasing the molecule's volatility and thermal stability.[6]

The Reaction: The two carboxylic acid groups of this compound react with a silylating agent to form the corresponding bis-trimethylsilyl ester.

Key Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is one of the most versatile and popular silylating reagents.[7][8] It reacts efficiently with carboxylic acids, and its byproducts are highly volatile, which minimizes interference during GC analysis.[9] For these reasons, BSTFA is often the reagent of choice for analyzing low-molecular-weight dicarboxylic acids.[7][10]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Similar to BSTFA, MSTFA is a powerful silylating agent. Its byproducts are even more volatile than those of BSTFA, making it valuable for trace analysis where co-eluting peaks could be a problem.[11]

  • Trimethylchlorosilane (TMCS): Often used as a catalyst in conjunction with BSTFA or other silylating agents.[6] TMCS increases the reactivity of the primary reagent, ensuring a more rapid and complete derivatization, especially for sterically hindered groups.[6]

Causality Behind Silylation: The silicon atom's affinity for oxygen and the formation of a stable, non-polar O-Si(CH3)3 bond drives the reaction. The resulting TMS ester is significantly less polar and more volatile than the parent acid, allowing it to be easily vaporized and chromatographed.

Esterification: Formation of Methyl Esters

Esterification, a form of alkylation, converts carboxylic acids into their corresponding esters.[6] For GC analysis, methyl esters are most commonly prepared due to their excellent stability and volatility.[5]

The Reaction: This is a condensation reaction between the carboxylic acid and an alcohol (typically methanol) in the presence of an acid catalyst.

Key Reagents:

  • Boron Trifluoride-Methanol (BF3-Methanol): This is a widely used and effective catalyst for esterification. It is available as a 10-14% solution in methanol and promotes rapid and quantitative conversion of fatty acids and dicarboxylic acids to their methyl esters.[12]

  • Methanolic HCl / H2SO4: Acidified methanol, prepared with hydrochloric or sulfuric acid, is another common reagent for esterification.[6][13]

Causality Behind Esterification: The strong Lewis acid (BF3) or Brønsted acid (H+) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the methyl ester.

A Critical Consideration for Unsaturated Acids: While highly effective, acid-catalyzed esterification with reagents like BF3-methanol can sometimes lead to side reactions with unsaturated compounds, such as the addition of methanol across the double bond to form methoxy derivatives.[14] Therefore, reaction conditions must be carefully controlled to minimize byproduct formation.

Head-to-Head Comparison: Silylation vs. Esterification

The choice between BSTFA and BF3-Methanol derivatization depends on the specific requirements of the analysis.

FeatureSilylation (BSTFA ± TMCS)Esterification (BF3-Methanol)
Reaction Conditions Mild (e.g., 60-90 min at 70-75°C).[7]More vigorous (e.g., boiling for 2-10 min).[12]
Reagent Handling Highly sensitive to moisture; must be handled under anhydrous conditions.[7]Corrosive; must be handled in a fume hood. Less sensitive to trace moisture.[12]
Byproducts Volatile and generally do not interfere with chromatography.[9]Non-volatile salts and water, which require an extraction step for removal.[12]
Derivative Stability TMS esters are susceptible to hydrolysis and should be analyzed relatively quickly.[6]Methyl esters are very stable and can be stored for longer periods.
Suitability for C=C Inert towards the double bond. Excellent choice for unsaturated acids.Potential for side reactions (e.g., methoxy addition) with the double bond if conditions are not optimized.[14]
Versatility Derivatizes a wide range of functional groups (acids, alcohols, amines).[8]Primarily targets carboxylic acids.[6]
Sample Workup Often can be injected directly into the GC without purification.[7]Requires a liquid-liquid extraction and washing step to isolate the esters.[12]

Recommendation: For the analysis of this compound, silylation with BSTFA is the preferred method. It is highly efficient, proceeds under mild conditions that preserve the integrity of the double bond, and involves a simpler workflow with direct injection possible.[7][10]

Experimental Protocols & Workflows

Protocol 1: Silylation using BSTFA (Recommended Method)

This protocol describes the conversion of this compound to its bis(trimethylsilyl) ester.

Materials and Reagents:

  • This compound standard or dried sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), preferably with 1% TMCS catalyst

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Internal Standard (e.g., Heptadecanoic acid)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Workflow Diagram: Silylation

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Aliquot Sample/ Standard to Vial B 2. Add Internal Standard A->B C 3. Evaporate to Dryness (N2 Stream) B->C D 4. Add Solvent (e.g., Pyridine) C->D E 5. Add BSTFA (+1% TMCS) D->E F 6. Cap Tightly & Vortex E->F G 7. Heat at 70°C for 60 min F->G H 8. Cool to Room Temp. G->H I 9. Inject into GC-MS System H->I

Caption: Workflow for silylation of this compound.

Step-by-Step Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample (typically 0.1-1.0 mg) or standard into a 2 mL GC vial. If the sample is in solution, add a suitable internal standard and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as silylating reagents are highly sensitive to moisture.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (pyridine is common, but acetonitrile can also be used).

  • Add 100 µL of BSTFA (+ 1% TMCS) to the vial.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds to ensure complete mixing.

  • Place the vial in a heating block or oven set to 70-75°C for 60-90 minutes.[7]

  • Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. No further workup is required.[7]

Chemical Reaction Diagram: Silylation

G cluster_reactants Reactants cluster_products Products A This compound C bis(TMS) Oct-4-enedioate A->C 2 eq. BSTFA 70°C B BSTFA D Volatile Byproducts

Caption: Silylation of this compound with BSTFA.

Protocol 2: Esterification using BF3-Methanol (Alternative Method)

This protocol describes the conversion of this compound to its dimethyl ester.

Materials and Reagents:

  • This compound standard or dried lipid extract

  • BF3-Methanol reagent (10-14% w/w)

  • n-Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • 5-10 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Pasteur pipettes

Workflow Diagram: Esterification

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis A 1. Place Sample in Reaction Vial B 2. Add BF3-Methanol Reagent A->B C 3. Cap Tightly & Heat (Boil) for 2 min B->C D 4. Cool. Add Hexane & Saturated NaCl C->D E 5. Vortex & Allow Phases to Separate D->E F 6. Transfer Hexane Layer to New Vial E->F G 7. Dry with Na2SO4 F->G F->G H 8. Transfer to GC Vial for Injection G->H

Caption: Workflow for esterification of this compound.

Step-by-Step Procedure:

  • Sample Preparation: Place 1-25 mg of the sample into a reaction vial.

  • Reaction: Add the appropriate amount of BF3-Methanol reagent (e.g., 1-2 mL for a <50 mg sample).[12] Cap the vial tightly.

  • Heat the vial in a boiling water bath or heating block at 90-100°C for 2 minutes.[12]

  • Extraction: Remove the vial from the heat and allow it to cool.

  • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the vial.[12] The salt solution helps to break any emulsions and forces the non-polar esters into the hexane layer.

  • Cap and vortex vigorously for 1 minute. Allow the layers to separate.

  • Isolation: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried hexane solution to a GC vial. The sample is now ready for injection.

Recommended GC-MS Parameters

The following table provides a starting point for the GC-MS analysis of derivatized this compound. Parameters should be optimized for your specific instrument and application.

ParameterRecommended Setting
GC System Agilent, Shimadzu, Thermo Fisher, or equivalent
Column Non-polar, e.g., DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless, operated in splitless mode
Injector Temp. 250 - 280°C
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min
Oven Program - Initial Temp: 80°C, hold for 2 min - Ramp: 10°C/min to 280°C - Hold: 5-10 min at 280°C
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Mass Range m/z 40 - 500
Acquisition Mode Full Scan for identification; Selected Ion Monitoring (SIM) for quantification

Conclusion

Successful GC analysis of this compound is critically dependent on proper derivatization. This process transforms the non-volatile, polar dicarboxylic acid into a thermally stable derivative suitable for gas phase analysis. While both silylation and esterification are effective, silylation using BSTFA is recommended as the superior method due to its mild reaction conditions, which preserve the integrity of the analyte's double bond, and its simplified workflow that minimizes sample handling and potential for error. By following the detailed protocols and method parameters outlined in this guide, researchers can achieve reliable, sensitive, and accurate quantification of this compound, facilitating its study in a wide range of scientific and industrial applications.

References

  • Pietrogrande, M. C., Bacco, D., & Chiereghin, E. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Separation Science. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Pietrogrande, M. C., Bacco, D., & Chiereghin, E. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. Available at: [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Ho, T. D., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. Available at: [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Available at: [Link]

  • Darko, E., & Thurbide, K. B. (2018). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase.
  • Padarauskas, A., & Judžentienė, A. (2007). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
  • Gabrio, T., et al. (2017). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. NIH National Library of Medicine. Available at: [Link]

  • LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Available at: [Link]

  • Zhang, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84313, this compound. Available at: [Link]

  • AOCS. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Official Method Ce 2-66.
  • Stephanou, E. G. (1984). Identification of 4-oxoheptanedioic acid in the marine atmosphere by capillary gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Iverson, J. L., & Sheppard, A. J. (1978). Examination of the Boron Trifluoride-Methanol Method for the Esterification of Fatty Acids. Fisheries and Environment Canada. Available at: [Link]

Sources

Application Note: Strategic Purification Protocols for Oct-4-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

Oct-4-enedioic acid (C₈H₁₂O₄) is a critical unsaturated dicarboxylic acid intermediate used in the synthesis of high-performance polyamides, polyesters, and as a linker in antibody-drug conjugates (ADCs).

In crude reaction mixtures—typically derived from the self-metathesis of 4-pentenoic acid or the oxidative cleavage of cyclooctadiene—the target molecule exists as a mixture of geometric isomers (cis/Z and trans/E) alongside ruthenium/molybdenum catalyst residues and unreacted monocarboxylic acids.

This guide provides a modular purification strategy designed to isolate high-purity (>98%) this compound while specifically addressing the separation of the thermodynamically distinct cis and trans isomers.

Physicochemical Profile (Critical for Protocol Design)
Propertycis-Oct-4-enedioic Acidtrans-Oct-4-enedioic AcidImplication for Purification
CAS Number 38561-68-148059-97-8Distinct tracking required.
Melting Point 96–98 °C175–176 °CPrimary Separation Vector: Huge MP differential allows fractional crystallization.
pKa (Predicted) ~4.3 (COOH 1), ~5.4 (COOH 2)~4.3 (COOH 1), ~5.4 (COOH 2)Allows pH-swing extraction to remove non-acidic impurities.
Solubility High in alcohols, DMSO; Mod. in hot H₂OLow in cold H₂O; Mod. in hot DMSO/Acetic AcidWater/Acetic Acid systems are ideal for recrystallization.

Strategic Purification Workflow

The purification logic follows a "Filter-Fractionate-Polish" approach. We utilize the acidity for bulk cleanup, thermal properties for isomer resolution, and adsorption for catalyst removal.

PurificationStrategy Crude Crude Reaction Mixture (Cis/Trans + Catalyst + Monoacids) Step1 Step 1: pH-Swing Extraction (Removes non-acidic organics) Crude->Step1 Dissolve in 1M NaOH Step2 Step 2: Catalyst Scavenging (Activated Carbon / Silica) Step1->Step2 Aqueous Phase Step3 Step 3: Fractional Crystallization (Solvent: Water/Acetic Acid) Step2->Step3 Acidify to pH 1 & Heat TransIso Solid A: Trans-Isomer (High MP: 175°C) Step3->TransIso Cool to 110°C & Filter Liquor Mother Liquor (Enriched Cis-Isomer) Step3->Liquor Filtrate CisIso Solid B: Cis-Isomer (Low MP: 96°C) Liquor->CisIso Cool to 4°C & Conc.

Figure 1: Decision tree for the fractionation of this compound isomers.

Detailed Protocols

Protocol A: Bulk Cleanup via pH-Swing Extraction

Objective: Remove unreacted starting materials (alkenes), non-polar byproducts, and bulk catalyst ligands. Mechanism: Exploits the water solubility of the dicarboxylate salt (pH > 8) vs. the insolubility of non-polar impurities.

  • Dissolution: Dissolve 10 g of crude this compound in 100 mL of 1.0 M NaOH . Stir vigorously for 30 minutes.

    • Note: The solution should be homogenous. If solids remain, filter them off (these are likely polymer byproducts or inorganic salts).

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract twice with 50 mL of Dichloromethane (DCM) or Ethyl Acetate .

    • Action: Discard the organic (bottom) layer. This contains non-acidic impurities.

  • Catalyst Adsorption (Optional but Recommended):

    • Add 5 wt% Activated Carbon (e.g., Darco G-60) to the aqueous phase.

    • Stir at room temperature for 1 hour.

    • Filter through a Celite pad to remove the carbon.

  • Precipitation: Cool the aqueous filtrate to 0–5 °C. Slowly add 6.0 M HCl dropwise with stirring until pH reaches 1.0.

    • Observation: A heavy white/off-white precipitate will form.

  • Collection: Filter the solid via vacuum filtration. Wash with ice-cold water (2 x 20 mL). Dry the "Pre-Purified Cake" under vacuum at 40 °C.

Protocol B: Isomer Separation via Fractional Crystallization

Objective: Isolate the high-melting trans-isomer from the cis-isomer. Mechanism: The trans isomer has a significantly higher lattice energy (MP ~176°C) compared to the cis isomer (MP ~96°C), making it less soluble at elevated temperatures.

Solvent System: Water:Glacial Acetic Acid (90:10 v/v).

  • Saturation: Suspend the Pre-Purified Cake in the solvent system (10 mL solvent per gram of solid).

  • Reflux: Heat the mixture to reflux (~100–105 °C). Ensure complete dissolution. If not dissolved, add solvent in 5 mL increments.

  • Primary Crystallization (Trans Isolation):

    • Remove heat and allow the flask to cool slowly to 60 °C .

    • Critical Step: Hold at 60 °C for 1 hour. The trans-isomer will crystallize out, while the cis-isomer remains in solution (due to its lower MP and higher solubility).

    • Filter the warm suspension. The solid collected is the Crude Trans-Isomer .

  • Secondary Crystallization (Cis Recovery):

    • Take the filtrate (Mother Liquor) and concentrate it by 50% volume using a rotary evaporator.

    • Cool to 4 °C overnight.

    • Filter the resulting crystals.[1][2] This is the Enriched Cis-Isomer .

Protocol C: Final Polishing (Recrystallization)

Objective: Achieve >99% purity for analytical standards or polymerization.

  • For Trans-Isomer:

    • Recrystallize from boiling water .

    • Dissolve at 100 °C, hot filter (to remove dust), and cool slowly to room temperature.

    • Yield: White crystalline needles.

  • For Cis-Isomer:

    • Recrystallize from Ethyl Acetate/Hexane (1:3) .

    • Dissolve in minimum hot ethyl acetate, then add hexane until turbid. Cool to -20 °C.

Quality Control & Validation

To validate the success of the purification, the following analytical methods are required.

HPLC Method (Purity & Isomer Ratio)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (carbonyl absorption).

  • Expected Retention: The cis isomer generally elutes earlier than the trans isomer due to higher polarity/lower hydrodynamic volume interaction with the stationary phase in this specific geometry.

NMR Validation
  • 1H NMR (DMSO-d6):

    • Alkene Region (5.3 - 5.8 ppm):

      • Cis (Z): Coupling constant (J) ~10–12 Hz.

      • Trans (E): Coupling constant (J) ~15–16 Hz.

    • Quantification: Integrate the alkene protons to calculate the cis:trans ratio.

References

  • Karunanithi, A. T., et al. (2009).[3] Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. (Validates solvent selection logic for dicarboxylic acids).

Sources

Application Note: Strategic Utilization of Dicarboxylic Acids in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Dicarboxylic Acids in Pharmaceutical Synthesis & Formulation Content Type: Application Note & Technical Guide Audience: Senior Scientists, Process Chemists, and Formulation Engineers

Executive Summary

Dicarboxylic acids (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) represent a versatile class of reagents in pharmaceutical sciences, serving dual roles as critical synthetic intermediates and functional counter-ions in solid-state formulation. This guide provides a technical deep-dive into three core applications: (1) Rational salt selection for bioavailability enhancement, (2) Carbon-carbon bond formation via Knoevenagel condensation, and (3) Synthesis of biodegradable polyanhydrides for controlled drug delivery.

Part 1: Solid-State Engineering – Rational Salt Selection

The physicochemical properties of an Active Pharmaceutical Ingredient (API)—solubility, dissolution rate, and hygroscopicity—are frequently modulated by converting a basic API into a dicarboxylic acid salt.

The pKa Rule and Counter-ion Selection

The success of salt formation is governed by the difference in pKa between the basic API and the acidic counter-ion (


).[1]
  • Salt Formation: Generally requires

    
     to 
    
    
    
    .[1] This ensures adequate proton transfer to form a stable ionic lattice.
  • Co-crystal Formation: If

    
     or is small (0–2), the proton may not transfer completely, resulting in a co-crystal stabilized by hydrogen bonding networks rather than ionic interactions.
    
Common Dicarboxylic Acid Counter-ions

Dicarboxylic acids are preferred because they offer two ionization points (


 and 

), allowing for the formation of both 1:1 (hemisalts) and 1:2 (bis-salts) stoichiometries.

Table 1: Physicochemical Profile of Common Pharmaceutical Dicarboxylic Acids

Acid NameCarbon Chain


Solubility (Water)Common Pharmaceutical Application
Oxalic C21.274.27HighLimited use due to toxicity
Malonic C32.835.70HighSynthetic intermediate (Barbiturates)
Succinic C44.215.6458 g/LMetoprolol Succinate (Sustained Release)
Fumaric C4 (Unsat)3.034.446.3 g/LQuetiapine Fumarate (Stability)
Maleic C4 (Unsat)1.926.27780 g/LChlorpheniramine Maleate (Solubility)
Glutaric C54.345.42640 g/LCo-crystal engineering
Adipic C64.445.4414 g/LTaste masking / Polymer synthesis
Workflow: Decision Logic for Salt vs. Co-crystal

The following logic flow illustrates the selection process based on API basicity.

salt_selection Start Start: API Characterization (Determine pKa of Basic Center) SelectAcid Select Dicarboxylic Acid (Determine pKa1) Start->SelectAcid CalcDelta Calculate u0394pKa (pKa_base - pKa_acid) SelectAcid->CalcDelta Decision u0394pKa Value? CalcDelta->Decision Salt High Probability of SALT Formation (Ionic Interaction) Decision->Salt > 3.0 Cocrystal High Probability of CO-CRYSTAL Formation (H-Bond Network) Decision->Cocrystal < 0 Unstable Unstable / Equilibrium Mixture Decision->Unstable 0 - 3.0 (Grey Zone)

Figure 1: Decision logic for selecting dicarboxylic acids for salt vs. co-crystal engineering based on pKa differentials.

Part 2: Protocol A – High-Throughput Salt Screening (Succinate)

Objective: To identify a crystalline succinate salt of a basic API (pKa ~9.5) to improve aqueous solubility.[1]

Reagents:

  • API (Free Base)

  • Succinic Acid (ACS Reagent Grade,

    
    99%)
    
  • Solvents: Methanol, Acetone, Isopropanol (IPA), Water.

Procedure:

  • Stoichiometric Calculation: Calculate the mass required for a 1:1 molar ratio.

    • Note: Succinic acid has two carboxylic groups.[2] Screening should also be performed at 2:1 (API:Acid) ratio to explore hemisuccinates.

  • Dissolution (Solvent Selection):

    • Dissolve 100 mg of API in the minimum volume of solvent (e.g., Methanol) at 40°C.

    • Dissolve 1 equivalent of Succinic Acid in the same solvent.

  • Mixing & Crystallization:

    • Add the acid solution to the API solution dropwise under constant stirring (500 RPM).

    • Critical Process Parameter (CPP): Maintain temperature at 40°C for 30 minutes to ensure homogeneity.

  • Cooling Cycle:

    • Ramp down temperature to 5°C at a rate of 0.5°C/min.

    • Hold at 5°C for 12 hours.

  • Precipitation Induction (If no crystals form):

    • Anti-solvent addition: Add cold Diethyl Ether or Hexane dropwise until turbidity is observed.

    • Evaporation: Allow slow evaporation of the solvent in a fume hood.

  • Harvest & Analysis:

    • Filter solids via vacuum filtration.

    • Validation: Analyze via X-Ray Powder Diffraction (XRPD) to confirm new crystalline phase distinct from free base and free acid.

    • Analyze via DSC to determine melting point (Succinate salts often show distinct, sharp melting endotherms).

Part 3: Synthetic Utility – The Knoevenagel Condensation[5][6]

Malonic acid (C3) is a critical building block for constructing


-unsaturated acids, particularly cinnamic acid derivatives used in various therapeutic classes.
Mechanism: Verley-Doebner Modification

The reaction involves the condensation of an aldehyde with malonic acid in the presence of a base (pyridine) and a catalyst (


-alanine or piperidine), followed by in situ decarboxylation.

knoevenagel_mech Malonic Malonic Acid (Active Methylene) Enolate Enolate Formation Malonic->Enolate Deprotonation Aldehyde Aryl Aldehyde (Electrophile) Attack Nucleophilic Attack Aldehyde->Attack Base Catalyst (Pyridine/Piperidine) Base->Enolate Enolate->Attack Elimination Dehydration (-H2O) Attack->Elimination Decarb Decarboxylation (-CO2 / Heat) Elimination->Decarb Product Trans-Cinnamic Acid Derivative Decarb->Product

Figure 2: Mechanistic pathway of the Verley-Doebner modification using Malonic Acid.

Part 4: Protocol B – Synthesis of Trans-4-Hydroxycinnamic Acid (p-Coumaric Acid)

Application: Synthesis of antioxidant precursors or UV-absorbing pharmaceutical excipients.

Reagents:

  • 4-Hydroxybenzaldehyde (12.2 g, 100 mmol)

  • Malonic Acid (20.8 g, 200 mmol) [2.0 equivalents]

  • Pyridine (40 mL) [Solvent/Base]

  • Piperidine (1 mL) [Catalyst]

  • HCl (Concentrated)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 4-Hydroxybenzaldehyde and Malonic Acid.

  • Solvation: Add Pyridine (40 mL) and Piperidine (1 mL). The mixture will be a suspension initially.

  • Reaction (Heating):

    • Heat the mixture to 80–100°C .

    • Observation: Evolution of

      
       gas indicates the decarboxylation step is proceeding.
      
    • Reflux for 3–4 hours until

      
       evolution ceases.
      
  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 200 mL of ice-cold water and 50 mL of concentrated HCl. (Acidification precipitates the product).

  • Isolation:

    • Stir the slurry for 30 minutes.

    • Filter the crude solid using a Buchner funnel.

    • Wash with ice-cold water (3 x 50 mL) to remove residual pyridine.

  • Purification: Recrystallize from hot water or ethanol/water mixture.

  • Yield Expectation: 75–85%.

Part 5: Biodegradable Polymers – Polyanhydrides[7]

Sebacic acid (C10) is the gold standard for synthesizing polyanhydrides (e.g., Poly[1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid]), used in the Gliadel® Wafer for brain tumor treatment.

Mechanism of Release

Polyanhydrides undergo surface erosion rather than bulk erosion. The anhydride bond is highly hydrolytically unstable, but the polymer backbone (sebacic acid) is hydrophobic. This prevents water penetration into the bulk, causing the polymer to degrade layer-by-layer like a bar of soap, releasing the drug at a constant (zero-order) rate.

Protocol C: Melt Polycondensation of Poly(sebacic anhydride)

Reagents:

  • Sebacic Acid (Recrystallized, >99% purity)

  • Acetic Anhydride (Excess)[3]

  • Catalyst: None (Self-catalyzed) or Cadmium Acetate (Historical, now avoided)

Step 1: Pre-polymer Synthesis (Acetylation)

  • Reflux Sebacic Acid (20 g) in Acetic Anhydride (100 mL) for 30 minutes.

  • Remove unreacted acetic anhydride via rotary evaporation.

  • The residue is the mixed anhydride prepolymer.

  • Recrystallize the prepolymer from dry toluene to remove traces of acetic acid.

Step 2: Melt Polymerization

  • Place the purified prepolymer in a glass polymerization tube equipped with a side arm for vacuum.

  • Heating: Heat to 180°C in an oil bath.

  • Vacuum: Apply high vacuum (< 0.1 mmHg) to remove the acetic anhydride byproduct formed during transanhydridization.

    • Note: Removal of the byproduct is the driving force for high molecular weight.

  • Duration: Maintain conditions for 90 minutes. The melt viscosity will increase significantly.

  • Cooling: Cool to room temperature under nitrogen gas.

  • Characterization: Analyze via GPC (Gel Permeation Chromatography) and

    
    -NMR (check for absence of acetyl end-groups).
    

References

  • FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations. U.S. Food and Drug Administration.[4][5] Available at: [Link] (Accessed: 2024).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa rule and salt selection).

  • Domb, A. J., & Langer, R. (1987). "Polyanhydrides.[3][6][7] I. Preparation of high molecular weight polyanhydrides."[8] Journal of Polymer Science Part A: Polymer Chemistry. (Foundational protocol for Sebacic acid polymerization).

  • Verley, A. (1899). "Sur la condensation des aldéhydes avec les acides organiques." Bulletin de la Société Chimique de France.
  • Kumari, A., et al. (2022). "Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight." Journal of Visualized Experiments. Available at: [Link] (Modern adaptation of Protocol C).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Polymerization of Oct-4-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of oct-4-enedioic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with this versatile unsaturated dicarboxylic acid. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the polymerization of this compound, providing a solid foundation for experimental design.

Q1: What is this compound and what are its primary polymerization routes?

This compound (C₈H₁₂O₄) is an unsaturated dicarboxylic acid with a central carbon-carbon double bond.[1][2] This internal double bond is a key structural feature, as it can be preserved during certain polymerization methods to yield an unsaturated polyester. These polyesters are valuable precursors for creating cross-linked materials or for further functionalization, making them relevant in fields from advanced materials to biomedical applications.

The two primary methods for polymerizing this compound are:

  • Step-Growth Polycondensation: This is a classic method where the dicarboxylic acid reacts with a diol to form ester linkages, releasing a small molecule byproduct, typically water.[3] The reaction is driven to completion by the efficient removal of this byproduct.

  • Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a powerful technique for synthesizing unsaturated polymers with high precision. It involves a metathesis catalyst (e.g., a Grubbs-type catalyst) that facilitates the reaction between the double bonds of the monomers, releasing a volatile olefin like ethylene. This method is particularly useful for controlling polymer architecture.[4][5]

Q2: What are the most critical parameters to control during the polycondensation of this compound with a diol?

Achieving a high molecular weight unsaturated polyester via polycondensation requires meticulous control over several parameters:

  • Monomer Stoichiometry: A precise 1:1 molar ratio of dicarboxylic acid to diol is crucial. Any deviation from this ratio will limit the chain growth and result in a lower degree of polymerization.

  • Catalyst Selection and Concentration: While the reaction can proceed without a catalyst, acidic catalysts are often used to accelerate esterification.[4] However, the choice of catalyst and its concentration must be optimized to prevent side reactions.

  • Temperature and Reaction Time: The reaction typically requires elevated temperatures (e.g., 150-220°C) to proceed at a reasonable rate.[6][7][8] However, excessively high temperatures can lead to side reactions like isomerization of the double bond or thermal degradation.[7][9] Reaction time must be sufficient to achieve high conversion.[8]

  • Byproduct Removal: The continuous and efficient removal of water (the condensation byproduct) is essential to drive the equilibrium towards polymer formation, in accordance with Le Chatelier's principle. This is typically achieved by applying a vacuum or using an inert gas sparge.

Q3: How can I effectively monitor the progress of the polymerization reaction?

Monitoring the reaction is key to achieving reproducible results. Several analytical techniques can be employed:

  • Titration: The conversion of carboxyl groups can be monitored by titrating aliquots of the reaction mixture to determine the acid number.[6][8] A decrease in the acid number correlates with the progress of the esterification.

  • Spectroscopy:

    • FTIR (Fourier-Transform Infrared) Spectroscopy: This technique can track the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the characteristic C=O stretch of the ester group.[8][10][11]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is invaluable for confirming the formation of the ester linkage and for verifying the maintenance of the C=C double bonds.[8]

  • Viscosity Measurements: An increase in the viscosity of the reaction mixture is a qualitative indicator of increasing polymer chain length.

Q4: What analytical techniques are recommended for characterizing the final polymer?

A comprehensive characterization of the final poly(this compound) is essential to validate its structure and properties.

Analytical TechniqueInformation Provided
GPC/SEC (Gel Permeation/Size-Exclusion Chromatography)Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[12]
NMR (¹H and ¹³C)Confirms the chemical structure, end-groups, and the stereochemistry (cis/trans) of the double bond.[8][12]
FTIR Spectroscopy Identifies functional groups present in the polymer, confirming the polyester structure.[10][11]
DSC (Differential Scanning Calorimetry)Measures thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or semi-crystalline nature.[13]
TGA (Thermogravimetric Analysis)Evaluates the thermal stability and decomposition profile of the polymer.[14]
Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured, question-and-answer guide to diagnosing and solving common problems encountered during the polymerization of this compound.

Issue 1: Low Molecular Weight and/or Low Conversion

Q: My polymerization reaction has stalled, resulting in a low molecular weight oligomer. What are the probable causes and how can I resolve this?

A: Achieving high molecular weight in step-growth polymerization is challenging and requires high conversion (>99%). Several factors could be limiting your chain growth.

Causality & Corrective Actions:

  • Imprecise Stoichiometry: An imbalance in the molar ratio of the diacid and diol is a common culprit.

    • Protocol: Ensure monomers are pure. Use a high-precision balance (4 decimal places) to weigh reactants. If one monomer is volatile, account for potential loss during heating.

  • Inefficient Water Removal: The presence of the water byproduct shifts the reaction equilibrium away from polymer formation.

    • Protocol:

      • Ensure your reaction vessel is completely dry before starting.

      • Conduct the reaction under a steady flow of an inert gas (Nitrogen or Argon) to carry away water vapor.

      • In the later stages of the reaction (typically after ~80-90% conversion), apply a high vacuum (<1 mmHg) to effectively remove the last traces of water from the viscous melt.

  • Insufficient Reaction Time or Temperature: The reaction may not have had enough time or thermal energy to reach high conversion.

    • Protocol: Monitor the reaction via acid number titration. Continue the reaction until the acid number plateaus. If the reaction is too slow, consider a modest increase in temperature (e.g., in 10°C increments), but be mindful of potential side reactions.

  • Catalyst Deactivation or Insufficient Amount: The catalyst may have lost activity or be present in too low a concentration.

    • Protocol: Ensure the catalyst is properly stored and handled. If using a standard catalyst like p-toluenesulfonic acid, verify its purity. Consider optimizing the catalyst loading (typically 0.1-0.5 mol% relative to the diacid).

G start Low Molecular Weight Observed q1 Is Stoichiometry Exactly 1:1? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is Water Removal Efficient? a1_yes->q2 sol1 Re-weigh monomers accurately. Check monomer purity (NMR, MP). a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are Temp & Time Sufficient? a2_yes->q3 sol2 Improve vacuum system. Increase inert gas flow. Use a Dean-Stark trap if applicable. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is Catalyst Active & Correctly Loaded? a3_yes->q4 sol3 Increase reaction time. Carefully increase temperature. Monitor conversion (e.g., titration). a3_no->sol3 a4_no No q4->a4_no No end_node High Molecular Weight Achieved q4->end_node Yes sol4 Verify catalyst purity and activity. Optimize catalyst concentration. a4_no->sol4

Caption: Troubleshooting workflow for low molecular weight polymer.

Issue 2: Polymer Discoloration (Yellowing)

Q: The final polymer has an undesirable yellow or brown tint. What is causing this discoloration and how can I prevent it?

A: Discoloration in polyesters is typically a sign of thermal degradation or oxidation, especially at the high temperatures required for polycondensation.[7]

Causality & Corrective Actions:

  • Thermal Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation of the polymer backbone, leading to colored byproducts.[7] Aromatic impurities are particularly susceptible to thermal oxygen degradation.[7]

    • Protocol:

      • Inert Atmosphere: It is imperative to maintain a strict inert atmosphere throughout the entire heating process. Purge the reaction vessel thoroughly with high-purity nitrogen or argon before heating and maintain a positive pressure or gentle flow during the reaction.

      • Monomer Purity: Ensure monomers are free from colored impurities or compounds that could degrade into colored species. Recrystallize solid monomers if necessary.

  • Excessive Reaction Temperature: Even in the absence of oxygen, excessively high temperatures can cause thermal degradation.

    • Protocol: Determine the minimum temperature required for an efficient reaction rate. Avoid "hot spots" in the heating mantle by ensuring good stirring and uniform heat distribution. A temperature of 180-220°C is a general range, but it should be optimized for your specific system.[7]

  • Contamination: Impurities from the reactor or reactants can also lead to discoloration.

    • Protocol: Thoroughly clean and dry all glassware. Ensure stir bars are clean and free of residues.

Issue 3: Premature Gelation or Insoluble Product

Q: My reaction mixture became an insoluble gel before reaching high conversion. What causes this cross-linking?

A: Uncontrolled cross-linking is a significant issue when working with unsaturated monomers like this compound. The double bond, which you want to preserve, can participate in unintended side reactions.

Causality & Corrective Actions:

  • Free-Radical Polymerization: At high temperatures, the double bonds along the polymer backbone can undergo free-radical polymerization, leading to a cross-linked network. This can be initiated by trace impurities or thermal energy.

    • Protocol:

      • Add an Inhibitor: Introduce a small amount of a polymerization inhibitor, such as hydroquinone, at the beginning of the reaction. The concentration needs to be carefully optimized to prevent the desired polymerization from being affected.

      • Lower the Temperature: Operate at the lowest feasible temperature to minimize thermal initiation of radical reactions.

  • Isomerization and Side Reactions: Under harsh conditions (high heat, certain catalysts), the double bond can isomerize.[9][15] This change in geometry can sometimes activate the double bond towards other reactions, such as Michael additions if suitable nucleophiles are present, potentially leading to branching and cross-linking.

    • Protocol: Use catalysts known to be less prone to causing isomerization. Maintain strict temperature control. Characterize the double bond geometry in your final polymer using ¹H NMR to check for isomerization.

G Monomer This compound + Diol DesiredPath Polycondensation (Esterification) Monomer->DesiredPath Heat, Catalyst, -H2O LinearPolymer Linear Unsaturated Polyester Soluble Product DesiredPath->LinearPolymer UndesiredPath1 Radical Polymerization (High Temp) CrosslinkedPolymer Cross-linked Polymer Insoluble Gel UndesiredPath1->CrosslinkedPolymer UndesiredPath2 Isomerization (High Temp / Catalyst) IsomerizedPolymer Isomerized Polyester Altered Properties UndesiredPath2->IsomerizedPolymer LinearPolymer->UndesiredPath1 LinearPolymer->UndesiredPath2

Caption: Competing reaction pathways during polymerization.

References
  • Solvent-Free Adipic Acid/1,8-Octanediol Condensation Polymerizations Catalyzed by Candida antartica Lipase B. (2025). ResearchGate. Retrieved from [Link]

  • This compound | C8H12O4. (n.d.). PubChem. Retrieved from [Link]

  • The Basics of Polymer Analysis: Techniques & Solutions. (2014). RQM+. Retrieved from [Link]

  • What should we do if problems occur during the curing process of unsaturated resin? (2025). fangxinsz. Retrieved from [Link]

  • Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. (2021). ACS Publications. Retrieved from [Link]

  • Polyamides and Polyesters - Step-Growth Polymers. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Ring Opening Metathesis Polymerization of Cyclic Allenes. (2021). ACS Publications. Retrieved from [Link]

  • Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. (2026). ACS Publications. Retrieved from [Link]

  • Understanding Condensation Polymers: Polyesters & Biopolyesters. (2022). Online Learning College. Retrieved from [Link]

  • Synthesis of unsaturated polyester resin - Effect of choice of reactants and their relative proportions. (2025). International Journal of Engineering Research & Technology. Retrieved from [Link]

  • Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products. (2010). ResearchGate. Retrieved from [Link]

  • Biological applications of lipoic acid-based polymers: an old material with new promise. (n.d.). RSC Publishing. Retrieved from [Link]

  • Ring opening metathesis polymerization (ROMP). (2024). YouTube. Retrieved from [Link]

  • Safe handling of Unsaturated Polyester (UP) Resins. (n.d.). European Composites Industry Association. Retrieved from [Link]

  • A Guide to Polymer Analysis Techniques. (n.d.). AZoM. Retrieved from [Link]

  • How to solve the problem of yellowing of unsaturated resin. (2020). Neweco. Retrieved from [Link]

  • Polyesters based on diacid monomers. (2007). ResearchGate. Retrieved from [Link]

  • Environmentally benign synthesis of saturated and unsaturated aliphatic polyesters via enzymatic polymerization. (2015). University of Groningen. Retrieved from [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Jordi Labs. Retrieved from [Link]

  • Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers. (n.d.). RSC Publishing. Retrieved from [Link]

  • Effect of Fatty Acid Polyunsaturation on Synthesis and Properties of Emulsion Polymers Based on Plant Oil-Based Acrylic Monomers. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Poly(L-lactide-co-ε-caprolactone) Copolymers. (2011). ResearchGate. Retrieved from [Link]

  • A Novel Synthesis and Characterization of Poly(4-imino(N-4-ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. (2001). ResearchGate. Retrieved from [Link]

  • Towards Greener Polymers: Poly(octamethylene itaconate-co-succinate) Synthesis Parameters. (2025). National Institutes of Health. Retrieved from [Link]

  • An Overview of Analytical Techniques for Polymer Characterization. (2025). Resolve Mass Laboratories. Retrieved from [Link]

  • Synthesis and Ring-opening Metathesis Polymerization of a Strained trans-Silacycloheptene and Single Molecule Mechanics of it. (n.d.). ChemRxiv. Retrieved from [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (n.d.). MDPI. Retrieved from [Link]

  • Cerium(IV) Catalysts for the Ring-Opening Polymerization of Lactide. (2009). ACS Figshare. Retrieved from [Link]

  • Unsaturated Polyester Resins. (n.d.). SpringerLink. Retrieved from [Link]

  • Development and Characterization of High-Absorption Microencapsulated Organic Propolis EPP-AF® Extract (i-CAPs). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. (2025). SCIEX. Retrieved from [Link]

  • Renewable Polymers: Synthesis and Characterization of Poly(4-ketopimelic acid-glycerol). (2012). ResearchGate. Retrieved from [Link]

  • Synthesis of unsaturated polyester resins with the use of anhydrides of cyclic non-aromatic dicarboxylic acids. (1995). SciSpace. Retrieved from [Link]

  • Unsaturated Polyester Resins. (2018). BÜFA. Retrieved from [Link]

  • When certain cycloalkenes are used in metathesis reactions, ring-opening metathesis polymerization (ROMP) occurs to form a high-molecular-weight polymer. (n.d.). Numerade. Retrieved from [Link]

  • Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts. (2021). MDPI. Retrieved from [Link]

  • Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. (2025). ACS Publications. Retrieved from [Link]

  • Optimized synthesis of a high oleic sunflower oil derived polyamine and its lignin-based NIPUs. (n.d.). RSC Publishing. Retrieved from [Link]

  • Cerium(IV) catalysts for the ring-opening polymerization of lactide. (2009). PubMed. Retrieved from [Link]

  • The effects of isomerization and polymerization on the binding of ligands to acceptor molecules: implications in metabolic control. (n.d.). PubMed. Retrieved from [Link]

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preventing isomerization during cis-4-Octenedioic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of cis-4-Octenedioic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of cis-4-Octenedioic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve high purity of the desired cis-isomer in your experiments. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of cis-4-Octenedioic acid. The primary route to this molecule involves the partial hydrogenation of the corresponding alkyne, 4-octynedioic acid, and our troubleshooting focuses on this critical transformation.

Question 1: My reaction yielded a mixture of cis- and trans-4-Octenedioic acid. What is causing the formation of the undesired trans-isomer?

Answer:

The formation of the trans-isomer is the most common and frustrating side reaction in this synthesis. It typically points to issues with the catalyst's selectivity or reaction conditions that promote isomerization after the desired cis-alkene has formed.

Potential Causes & Solutions:

  • Catalyst Inactivity or Improper Preparation: The stereochemical outcome is entirely dependent on the catalyst. Lindlar's catalyst, a palladium catalyst "poisoned" with lead acetate and quinoline on a calcium carbonate support, is specifically designed for the syn-addition of hydrogen to an alkyne, yielding a cis-alkene.[1][2][3] If the catalyst is old, improperly stored, or poorly prepared, its selectivity can be compromised.

    • Solution: Always use a fresh, high-quality Lindlar's catalyst. If preparing it in-house, ensure the "poisoning" step is carried out meticulously. The quinoline and lead salts deactivate the most active sites on the palladium surface, which prevents over-reduction to the alkane and minimizes pathways for isomerization.[4][5]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the energy needed to overcome the rotational barrier of the double bond, leading to thermodynamic equilibrium which favors the more stable trans-isomer.[6] Isomerization can also be catalyzed by trace acids or radical species.[7]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting alkyne is consumed. Run the reaction at room temperature or slightly below if possible. Avoid excessive heating.

  • Presence of Isomerization Catalysts: Trace amounts of acids, iodine, or even certain metal impurities can catalyze the isomerization of the cis-alkene to the more stable trans-alkene.[7] Thiol radicals can also facilitate this conversion.[8]

    • Solution: Ensure all glassware is scrupulously clean and all solvents are purified and free of acidic or other catalytic impurities. Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of radical species from atmospheric oxygen.

Question 2: The reaction is very slow or stalls completely, resulting in a low yield of the desired product. How can I improve the reaction rate and conversion?

Answer:

A sluggish or incomplete reaction points to issues with catalyst activity, reactant purity, or the reaction environment.

Potential Causes & Solutions:

  • Poor Catalyst Activity: While "poisoning" is necessary for selectivity, over-poisoning or using a low-quality catalyst can render it too inactive to hydrogenate the alkyne efficiently.

    • Solution: Increase the catalyst loading slightly (e.g., from 5 mol% to 10 mol%). Ensure the catalyst is from a reputable supplier. An alternative to Lindlar's catalyst is the P-2 catalyst (Nickel Boride, Ni₂B), which can also exhibit excellent selectivity for cis-alkene formation.[3][9]

  • Insufficient Hydrogen Pressure: The reaction relies on a steady supply of hydrogen gas to the catalyst surface.

    • Solution: Ensure the reaction vessel is properly sealed and purged. While often run under a balloon of H₂, some reactions may benefit from a slightly positive pressure of hydrogen (e.g., using a Parr hydrogenator) to increase the concentration of H₂ at the catalytic surface.

  • Solvent Choice: The solvent must be able to dissolve the starting material without interfering with the reaction.

    • Solution: A polar aprotic solvent like ethyl acetate or methanol is typically effective. Ensure the solvent is of high purity and is degassed before use to remove dissolved oxygen, which can interfere with the catalyst.

Question 3: I have successfully synthesized the product, but I am struggling to separate the cis-isomer from the trans-isomer impurity. What purification strategies are effective?

Answer:

Separating geometric isomers can be challenging due to their similar physical properties. However, differences in polarity and crystal packing can be exploited.

Potential Causes & Solutions:

  • Similar Polarity: The cis and trans isomers often have very similar polarities, making chromatographic separation difficult.

    • Solution - Column Chromatography: While challenging, separation on silica gel can sometimes be achieved. A non-polar solvent system (e.g., hexanes/ethyl acetate with a small amount of acetic acid to improve peak shape) may provide some separation. Careful fraction collection is critical.

    • Solution - Crystallization: The trans-isomer is generally more symmetrical and may pack more efficiently into a crystal lattice, often resulting in a higher melting point and lower solubility than the cis-isomer.[10] Attempt fractional crystallization from a suitable solvent system. This may require screening several solvents.

    • Solution - Derivatization: In some cases, converting the diacid to a diester (e.g., dimethyl ester) can alter the physical properties sufficiently to allow for easier separation by chromatography or distillation. The purified diester can then be hydrolyzed back to the diacid.

Workflow for Troubleshooting Isomer Impurity

Below is a logical workflow to diagnose and solve the issue of trans-isomer contamination.

G cluster_synthesis Synthesis Review cluster_purification Purification Strategy start Problem: trans-Isomer Detected in Product check_nmr Confirm Isomer Ratio via ¹H NMR (J-coupling) start->check_nmr catalyst Was the Lindlar Catalyst Fresh & High Quality? check_nmr->catalyst conditions Were Reaction Time & Temp Minimized? catalyst->conditions Yes re_run Re-run Synthesis with Optimized Conditions catalyst->re_run No atmosphere Was an Inert Atmosphere Used? conditions->atmosphere Yes conditions->re_run No chromatography Optimize Column Chromatography atmosphere->chromatography Yes atmosphere->re_run No crystallization Attempt Fractional Crystallization chromatography->crystallization derivatize Consider Derivatization/ Hydrolysis crystallization->derivatize pure_product Pure cis-Isomer Obtained derivatize->pure_product re_run->pure_product

Caption: A troubleshooting flowchart for addressing trans-isomer contamination.

Frequently Asked Questions (FAQs)

Q1: Why is Lindlar's catalyst the preferred choice for this synthesis? What is its mechanism?

Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline.[2] Its effectiveness stems from its ability to be active enough to catalyze the addition of hydrogen to the highly reactive alkyne but not active enough to reduce the resulting alkene.[3]

The mechanism involves the adsorption of both the alkyne and hydrogen molecules onto the palladium surface. The hydrogen adds in a syn-fashion, meaning both hydrogen atoms add to the same face of the alkyne, which locks the geometry into the cis-conformation.[1][9] The poisons (lead and quinoline) reduce the catalyst's activity, ensuring the less reactive cis-alkene product desorbs from the surface before it can be further reduced to an alkane or isomerized.[4]

G Alkyne 4-Octynedioic Acid AdsorbedComplex Adsorbed Alkyne & H atoms on Catalyst Surface Alkyne->AdsorbedComplex CatalystSurface Pd/CaCO₃ Surface (Poisoned with Pb(OAc)₂/Quinoline) CatalystSurface->AdsorbedComplex H2 H₂ H2->CatalystSurface SynAddition Syn-Addition of H atoms to the same face AdsorbedComplex->SynAddition CisProduct cis-4-Octenedioic Acid SynAddition->CisProduct

Caption: Mechanism of cis-alkene synthesis using Lindlar's catalyst.

Q2: How can I definitively confirm the stereochemistry of my final product?

¹H NMR spectroscopy is the most powerful and accessible tool for distinguishing between cis and trans isomers.[11] The key diagnostic feature is the coupling constant (J-value) between the two vinylic protons (the hydrogens on the double bond).

  • cis-Isomers: Exhibit a smaller coupling constant, typically in the range of 6-12 Hz .[12][13]

  • trans-Isomers: Exhibit a larger coupling constant, typically in the range of 12-18 Hz .[11][12]

This difference arises from the dihedral angle between the C-H bonds of the vinylic protons, which is different in the two geometric isomers.

Parameter cis-Isomer trans-Isomer Reference
Vinylic ¹H-¹H Coupling J = 6-12 HzJ = 12-18 Hz[11][12][13]
Thermodynamic Stability Less StableMore Stable[6]
¹³C NMR Chemical Shift Alkenyl carbons are typically slightly more shielded (upfield) compared to the trans isomer.Alkenyl carbons are typically slightly more deshielded (downfield).[12][13]

Q3: Are there alternative methods to synthesize cis-4-Octenedioic acid?

While catalytic hydrogenation of the alkyne is the most common and direct method, other strategies exist in organic synthesis for creating cis-alkenes, though they may be less suitable for this specific symmetrical diacid. These include:

  • Wittig Reaction: Using non-stabilized ylides under salt-free conditions typically favors the cis-alkene product. However, achieving high selectivity can be challenging.[14]

  • Julia-Kocienski Olefination: Certain variations of this reaction can be highly Z-selective.[15]

  • Hydroboration-Protonolysis: This is a non-catalytic method involving the syn-addition of borane to an alkyne, followed by treatment with an acid like acetic acid to yield the cis-alkene.[9]

For the specific synthesis of cis-4-Octenedioic acid, the partial hydrogenation of 4-octynedioic acid remains the most reliable and well-established method.

Experimental Protocols

Protocol 1: Synthesis of cis-4-Octenedioic Acid via Catalytic Hydrogenation

This protocol is a general guideline and should be adapted based on laboratory safety standards and specific experimental goals.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-octynedioic acid (1.0 g, 5.88 mmol).

  • Solvent Addition: Add 25 mL of high-purity ethyl acetate. Stir the mixture to dissolve the starting material.

  • Catalyst Addition: Carefully add Lindlar's catalyst (Pd 5% on CaCO₃, poisoned with lead; ~100 mg, ~10% by weight).

  • Inert Atmosphere: Seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas from a balloon three times.

  • Reaction: Leave the reaction to stir vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with 1% Acetic Acid) or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed to remove any remaining impurities or trans-isomer.

Protocol 2: ¹H NMR Analysis for Stereochemical Assignment
  • Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Analysis:

    • Identify the multiplet corresponding to the two vinylic protons on the double bond (typically in the 5.4-5.6 ppm region).

    • Expand this region of the spectrum.

    • Use the spectrometer's software to measure the peak-to-peak distance within the multiplet. This distance, in Hz, is the coupling constant (J-value).

    • A J-value of ~10 Hz would confirm the cis-geometry, while a value of ~15 Hz would indicate the presence of the trans-isomer.

References

  • Vertex AI Search. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst.
  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved February 11, 2026, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved February 11, 2026, from [Link]

  • ReactionWeb.io. (n.d.). Alkyne + H2 /Lindlar's catalyst. Retrieved February 11, 2026, from [Link]

  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar’s Catalyst. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. Retrieved February 11, 2026, from [Link]

  • JoVE. (2023, April 30). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Retrieved February 11, 2026, from [Link]

  • Unacademy. (n.d.). All About Catalytic Hydrogenation Of An Alkene. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 23). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved February 11, 2026, from [Link]

  • YouTube. (2023, January 28). ALKYNE REACTION CATALYTIC HYDROGENATION LESSON 102 CIS-ALKENE. Retrieved February 11, 2026, from [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved February 11, 2026, from [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Organic Chemistry Portal. (n.d.). cis-Alkene synthesis by olefination. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2022, November 11). 10.6: Stability of Alkenes. Retrieved February 11, 2026, from [Link]

  • University of Regina. (n.d.). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Derivatization of Oct-4-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the derivatization of Oct-4-enedioic acid. This molecule, an unsaturated dicarboxylic acid, is a valuable building block in the development of novel polymers, pharmaceuticals, and specialty chemicals. However, its bifunctional nature, combined with the presence of a central double bond, presents unique challenges during chemical modification. Many researchers encounter side reactions that can compromise yield, purity, and the structural integrity of their final product.

This guide is designed to function as a direct line to a field-experienced scientist. It moves beyond simple protocols to explain the mechanistic origins of common problems—from isomerization to polymerization—and provides robust, field-tested solutions. By understanding the causality behind these experimental challenges, you can design self-validating protocols that anticipate and mitigate side reactions, ensuring the success of your synthesis.

Frequently Asked Questions & Troubleshooting

Q1: I'm getting a complex mixture of products when trying to derivatize this compound. What are the most common side reactions I should be aware of?

A1: A complex product mixture typically points to the inherent reactivity of the two key structural features of this compound: the C4-C5 double bond and the two carboxylic acid groups. The most common side reactions stem from their interplay under various reaction conditions.

You should primarily be concerned with four classes of side reactions:

  • Double Bond Isomerization: The stereochemistry of the double bond (cis or trans) can change, especially under thermal or catalytic conditions.[1]

  • Double Bond Migration: The double bond can move from the C4 position to a more thermodynamically stable conjugated position (e.g., α,β- or β,γ- to the carboxyl group), which drastically alters the molecule's properties.[2]

  • Polymerization: The double bond can serve as a handle for radical or acid-catalyzed polymerization, leading to oligomeric or polymeric byproducts, which are often observed as insoluble materials or a baseline smear in chromatography.[3]

  • Intramolecular Cyclization: Under certain conditions, particularly with strong acids, an intramolecular reaction can occur between a carboxyl group and the double bond to form a lactone (a cyclic ester).[2]

The diagram below illustrates these competing pathways. Your goal is to select conditions that favor the "Desired Derivatization" pathway while suppressing the others.

Troubleshooting_Workflow cluster_issues Problem Identification cluster_solutions Corrective Actions Start Analysis Shows Unexpected Result LowYield Low Yield / Incomplete Reaction Start->LowYield Isomers Mixture of cis/trans Isomers Start->Isomers Polymer Insoluble Polymer Formed Start->Polymer UnexpectedMW Unexpected MW (e.g., Lactone) Start->UnexpectedMW Sol_Yield Cause: Insufficient Activation Action: - Increase reagent stoichiometry - Increase reaction time - Use stronger coupling agent LowYield->Sol_Yield Check for mono- substituted intermediate Sol_Isomers Cause: High Temp / Catalysis Action: - Lower reaction temperature - Use neutral pH conditions - Add radical inhibitor (BHT) Isomers->Sol_Isomers Check reaction T and pH Sol_Polymer Cause: Radical Initiation Action: - Add radical inhibitor (BHT) - Use fresh, peroxide-free solvents - Ensure inert atmosphere Polymer->Sol_Polymer Check solvent age and atmosphere Sol_MW Cause: Acid-Catalyzed Cyclization Action: - Avoid strong acid catalysts - Use anhydrous conditions - Lower reaction temperature UnexpectedMW->Sol_MW Check for acidic reagents/byproducts

Sources

Technical Guide: Optimizing Solubility of Oct-4-enedioic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Oct-4-enedioic acid (C₈H₁₂O₄) presents a classic "amphiphilic paradox" in assay development. While it contains two polar carboxylic acid groups, the hydrophobic alkene backbone (C8 chain) dominates its physicochemical behavior in acidic or neutral environments.[1]

The most common failure mode reported by researchers is "solvent shock precipitation." This occurs when a concentrated DMSO stock solution is spiked directly into an aqueous buffer (PBS or Culture Media).[1] The local concentration exceeds the solubility limit of the protonated acid before the buffer can ionize it, leading to micro-precipitation that ruins assay reproducibility.

Physicochemical Profile
PropertyValueImplication for Assays
Molecular Weight 172.18 g/mol Low MW allows high molar concentrations, increasing aggregation risk.[1]
Predicted pKa ~4.3 (COOH #1), ~5.4 (COOH #2)At pH 7.4, the molecule is anionic (dicarboxylate). Solubility is pH-dependent.[1]
LogP (Predicted) ~0.5 - 0.9Moderately lipophilic.[1] Requires organic co-solvent or pH > 6.0 for stability.[1]
State Solid / CrystallineRequires energy (sonication/heat) or chemical modification (salt formation) to dissolve.[1]

Troubleshooting & FAQ: The "Why" and "How"

Q1: Why does the compound precipitate when I dilute my 10 mM DMSO stock into PBS (pH 7.4)?

The Mechanism: This is a kinetic solubility failure.[1] When you inject DMSO stock into PBS, the DMSO diffuses away faster than the compound can ionize. For a split second, the compound exists as the protonated acid in water. Since the protonated form of C8-dicarboxylic acid has poor water solubility, it forms micro-crystals.[1] The Fix: Do not rely on the buffer alone to deprotonate the acid.[1] You must introduce the compound already in a state that favors solubility (see Protocol A) or control the mixing kinetics (see Protocol B).[1]

Q2: Can I just use Ethanol instead of DMSO?

Recommendation: No. While this compound is soluble in ethanol, ethanol is more volatile and often more cytotoxic in cell assays than DMSO (depending on cell line).[1] More importantly, ethanol does not prevent the "solvent shock" precipitation described above.[1] DMSO is preferred due to its higher dielectric constant, which better stabilizes the transition state during dilution.[1]

Q3: Is it better to heat the solution?

Caution: Mild warming (37°C) helps, but excessive heat can degrade the alkene double bond (oxidation risk) or cause solvent evaporation.[1] Better Approach: Use Sonication (35-40 kHz) rather than high heat.[1] Sonication breaks up intermolecular hydrogen bonding networks in the solid state.[1]

Q4: How do I achieve concentrations >100 µM in aqueous media?

The Solution: You must convert the acid to its Sodium Salt (Oct-4-enedioate) .[1] The solubility of the free acid is limited (~1-5 mM in water), but the sodium salt is highly soluble (>50 mM).

Validated Protocols

Protocol A: The "In-Situ Salt Formation" Method (Recommended)

Best for: High concentration stocks, animal studies, and sensitive cell assays where DMSO must be minimized.

Concept: Chemically convert the insoluble acid to the soluble sodium carboxylate before adding it to the assay buffer.[1]

  • Calculate Molar Equivalents: You need 2 equivalents of NaOH for every 1 molecule of this compound (since it is a dicarboxylic acid).[1]

  • Weighing: Weigh 17.2 mg of this compound (0.1 mmol).

  • Solubilization:

    • Add 500 µL of 0.4 M NaOH (sterile filtered).

    • Note: This provides exactly 0.2 mmol of NaOH, neutralizing both acid groups.

    • Vortex until clear.[1] The solution should be neutral to slightly basic.

  • Dilution: Add 500 µL of PBS or Water to bring the volume to 1 mL.

    • Final Concentration: 100 mM Sodium Oct-4-enedioate.[1]

    • Final Solvent: 100% Aqueous (No DMSO).

  • Validation: Check pH. If < 7.0, precipitation may re-occur.[1] Adjust carefully with dilute NaOH if necessary.

Protocol B: The "Step-Down" DMSO Dilution

Best for: High-throughput screening (HTS) where DMSO stocks are pre-made.[1]

Concept: Prevent "solvent shock" by using an intermediate dilution step that includes a solubilizing agent (BSA or Cyclodextrin).[1]

  • Stock: Prepare 50 mM stock in pure anhydrous DMSO.

  • Intermediate Buffer: Prepare culture medium containing 5 mg/mL BSA (Bovine Serum Albumin) or 5% HP-β-Cyclodextrin .

    • Why? Albumin and Cyclodextrins act as "molecular chaperones," binding the hydrophobic backbone and preventing aggregation during the transition from DMSO to water.

  • Dilution Step:

    • Dilute DMSO stock 1:10 into the Intermediate Buffer (Result: 5 mM compound, 10% DMSO).

    • Vortex immediately and vigorously.[1]

  • Final Assay: Dilute this intermediate 1:10 or 1:100 into the final assay wells.

Visualizations

Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct preparation method for your specific assay constraints.

SolubilityLogic Start Start: this compound Solid Q1 Is DMSO allowed in Assay? Start->Q1 Q2 Is High Conc (>100 µM) required? Q1->Q2 Yes MethodA Protocol A: Sodium Salt Conversion (NaOH Neutralization) Q1->MethodA No (In Vivo/Sensitive Cells) MethodB Protocol B: Step-Down Dilution (with BSA/Cyclodextrin) Q2->MethodB Yes (Risk of precip) MethodC Standard DMSO Stock (Keep Final DMSO < 0.1%) Q2->MethodC No (Low Conc OK)

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay tolerance for DMSO and required compound concentration.

Figure 2: The "Solvent Shock" Mechanism vs. Salt Stabilization

Mechanism cluster_0 Scenario 1: Direct Dilution (Failure) cluster_1 Scenario 2: Salt Conversion (Success) Step1 DMSO Stock (Protonated Acid) Step2 Rapid Injection into PBS (pH 7.4) Step1->Step2 Result1 PRECIPITATION (Kinetic Aggregation) Step2->Result1 StepA Solid Acid + 2 eq. NaOH StepB Fully Ionized (Carboxylate Form) StepA->StepB Result2 STABLE SOLUTION (Electrostatic Repulsion) StepB->Result2

Caption: Mechanistic comparison showing why direct dilution often fails (aggregation) vs. salt conversion (electrostatic stabilization).

References

  • PubChem. (2023).[1] this compound (Compound Summary). National Center for Biotechnology Information.[1] [Link][1]

  • ResearchGate. (2021).[1] Discussion: DMSO concentration in cell culture and precipitation issues. [Link]

  • Parumasivam, T., et al. (2024).[1][2] Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications. National Institutes of Health (PMC).[1] [Link]

  • Gaylord Chemical. (2023).[1] Dimethyl Sulfoxide (DMSO) Solubility Data and Guidelines. [Link]

Sources

Technical Support Center: Stabilization of Oct-4-enedioic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the effective long-term storage and stabilization of Oct-4-enedioic acid. Addressed to researchers, scientists, and professionals in drug development, this document outlines the fundamental chemical properties and inherent instabilities of the molecule. It details the primary degradation pathways and offers validated protocols for storage, handling, and stability verification. A troubleshooting guide and frequently asked questions are included to proactively address common issues encountered during experimental workflows.

Fundamental Properties and Stability Profile of this compound

This compound (C₈H₁₂O₄, Molar Mass: 172.18 g/mol ) is a dicarboxylic acid featuring a carbon-carbon double bond between the fourth and fifth carbon atoms.[1][2] This unsaturation is a critical feature of its chemical reactivity but also the primary source of its instability during long-term storage. The presence of both carboxylic acid groups and an internal alkene moiety makes the molecule susceptible to several degradation pathways that can compromise sample purity, affecting experimental outcomes and the viability of derived products.

Key Physical and Chemical Properties:

  • Molecular Formula: C₈H₁₂O₄[1]

  • Molar Mass: 172.18 g/mol [1]

  • Appearance: Typically a colorless to pale yellow solid or liquid.[2]

  • Solubility: Soluble in polar solvents due to the carboxylic acid groups.[2]

  • Isomerism: Exists as both cis ((Z)-oct-4-enedioic acid) and trans ((E)-oct-4-enedioic acid) isomers, which may have different physical properties.[2][3][4]

Primary Degradation Pathways

The stability of this compound is primarily threatened by reactions involving the C=C double bond. Understanding these pathways is crucial for designing effective stabilization strategies.

  • Oxidative Cleavage: The most significant degradation pathway is the oxidation of the alkene bond.[5][6] Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of hydroperoxides, epoxides, or complete cleavage of the double bond. This results in the formation of smaller, undesired carboxylic acids and aldehydes, fundamentally altering the molecule.[7][8]

  • Isomerization: The geometric configuration of the double bond (cis or trans) can change upon exposure to heat or UV light. This can be a critical issue if the biological or chemical activity of the molecule is dependent on a specific isomer.

  • Hygroscopicity and Hydrolysis: The polar carboxylic acid groups make the compound hygroscopic. Absorbed moisture can potentially facilitate hydrolytic degradation pathways or act as a medium for other dissolved reactants like oxygen.

  • Polymerization: Like many unsaturated compounds, this compound has the potential to undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[9]

Below is a diagram illustrating the primary oxidative degradation pathway.

G cluster_main Oxidative Degradation of this compound A This compound (C₈H₁₂O₄) C Oxidative Cleavage of C=C bond A->C Exposure to Atmosphere/Light B Oxidizing Agent (e.g., O₂, O₃, KMnO₄) B->C D Degradation Products (e.g., Succinic Acid, Aldehydes) C->D Results in

Caption: Oxidative cleavage of the central double bond in this compound.

Recommended Protocols for Long-Term Storage

To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The following protocols are designed to preserve the integrity of this compound for extended periods.

Table 1: Recommended Long-Term Storage Conditions
ParameterConditionRationale
Temperature -20°C to -80°CReduces the rate of all chemical degradation reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary agent in oxidative cleavage of the alkene bond.[10]
Light Amber glass vials or opaque containersProtects against photo-oxidation and light-induced isomerization.
Moisture Tightly sealed containers, store in a desiccatorPrevents hygroscopic water absorption and subsequent hydrolysis.
Form Solid (if possible)The solid state generally has lower molecular mobility, reducing reaction rates compared to the liquid or dissolved state.
Experimental Protocol 3.1: Aliquoting and Storing Under Inert Gas

This protocol details the best practice for preparing and storing samples to minimize exposure to atmospheric oxygen.

Materials:

  • High-purity this compound

  • Amber glass vials with PTFE-lined screw caps

  • Source of high-purity argon or nitrogen gas with a regulator and tubing

  • Schlenk line or glove box (ideal, but not mandatory if done carefully)

  • Analytical balance

  • Spatula

Procedure:

  • Pre-labeling: Label all vials with the compound name, concentration (if in solution), date, and lot number before starting.

  • Weighing: If starting with a new batch, perform all weighing and initial handling in a controlled environment with minimal air exposure. Quickly weigh the desired amount of solid into each vial.

  • Inert Gas Purge:

    • Insert a long needle or cannula connected to the inert gas line into the vial, ensuring the tip is near the bottom.

    • Insert a second, shorter needle into the vial cap (or open the cap slightly) to act as an outlet for the displaced air.

    • Gently flush the vial with a slow, steady stream of argon or nitrogen for 1-2 minutes. The heavier argon is often preferred as it effectively displaces air.

    • This process is known as inert gas purging and significantly reduces the risk of oxidation.[10]

  • Sealing: While maintaining the positive flow of inert gas, quickly and tightly seal the vial with the PTFE-lined cap.

  • Storage: Immediately transfer the sealed vials to the appropriate low-temperature storage (-20°C or -80°C).

Stability Verification and Quality Control

Regularly assessing the purity of stored this compound is a critical component of a self-validating storage system.

Experimental Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for detecting degradation products, which will typically have different retention times than the parent compound.[11][12]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)

  • Mobile Phase A: Water with 0.1% Perchloric Acid or Formic Acid

  • Mobile Phase B: Acetonitrile

  • High-purity water and acetonitrile

  • Reference standard of this compound of known purity

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare the stored sample at the same concentration as the stock solution of the reference standard.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 200-210 nm (where carboxylic acids absorb)[11]

    • Gradient: Start with a high percentage of Mobile Phase A, and run a linear gradient to increase the percentage of Mobile Phase B over 15-20 minutes. This will elute the polar parent compound first, followed by any less polar degradation products.

  • Analysis:

    • Run the reference standard to determine its retention time and peak area.

    • Run the stored sample.

    • Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak (relative to a freshly prepared standard) indicates degradation. Purity can be calculated based on the relative peak areas.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

G cluster_troubleshooting Troubleshooting Flowchart issue Observed Issue color_change Sample has yellowed or discolored issue->color_change solubility Reduced solubility in polar solvents issue->solubility hplc Unexpected peaks in HPLC/LC-MS issue->hplc cause_ox Probable Cause: Oxidation or Polymerization color_change->cause_ox Likely due to cause_poly Probable Cause: Polymerization or formation of less polar adducts solubility->cause_poly Often indicates cause_deg Probable Cause: Degradation into multiple byproducts hplc->cause_deg Confirms action_reassess Action: 1. Re-assess purity via HPLC/NMR. 2. Review storage protocol (inert gas). 3. Consider discarding if purity is <90%. cause_ox->action_reassess action_filter Action: 1. Attempt filtration. 2. Verify structure with NMR/MS. 3. If widespread, discard and review storage temperature. cause_poly->action_filter action_id Action: 1. Characterize new peaks using MS. 2. Compare to known degradation profiles. 3. Discard batch and use a fresh aliquot. cause_deg->action_id

Caption: Decision-making flowchart for troubleshooting common storage issues.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned slightly yellow after six months at -20°C. Is it still usable? A: A color change often indicates a low level of oxidation or the formation of minor degradation products. While it may not be grossly impure, its exact purity is now questionable. It is highly recommended to perform a purity analysis via HPLC (Protocol 4.1) or NMR spectroscopy before use in any critical application. Compare the results to a fresh standard or the initial certificate of analysis. For applications requiring high purity, it is safest to use a new, uncompromised aliquot.

Q2: I do not have access to a Schlenk line or glove box. Can I still store the compound under inert gas? A: Yes, you can perform a manual inert gas purge as described in Protocol 3.1. While not as rigorous as using a glove box, a careful purge in a well-ventilated area (like a fume hood) can displace the vast majority of atmospheric oxygen from the vial's headspace, providing significant protection against oxidation. The key is to ensure a gentle, positive flow of inert gas while sealing the container.

Q3: Is it better to store this compound as a solid or dissolved in a solvent? A: For long-term storage, the solid form is strongly preferred . In solution, molecules have greater mobility, which can increase the rate of degradation. Furthermore, solvents can introduce impurities or participate in degradation reactions. If you must store it in solution, use a high-purity, anhydrous, and de-gassed solvent, and store frozen under an inert atmosphere.

Q4: Can I use antioxidants to stabilize this compound? A: While antioxidants like BHT (butylated hydroxytoluene) or tocopherol are used to stabilize some unsaturated compounds, their use is not recommended for high-purity research or pharmaceutical applications unless they are part of a final formulation. Adding an antioxidant introduces a new chemical entity that will contaminate your sample and may interfere with downstream assays or reactions. The preferred methods of stabilization are controlling the physical environment (temperature, atmosphere, light).

Q5: What analytical techniques other than HPLC can I use to check for degradation? A: Besides HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for assessing structural integrity. Degradation will result in the appearance of new signals (e.g., aldehyde protons) or changes in the chemical shifts around the double bond. Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), is also highly effective for detecting and identifying the mass of degradation products.[13][14]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ferdinandusse, S., Denis, S., Van Veldhoven, P. P., & Wanders, R. J. (2004). Degradation of very long chain dicarboxylic polyunsaturated fatty acids in mouse hepatocytes, a peroxisomal process. PubMed. Retrieved from [Link]

  • Danser, M. J., et al. (2021). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. National Institutes of Health (NIH). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Thiemer, B., et al. (2022). Insights into the Degradation of Medium-Chain-Length Dicarboxylic Acids in Cupriavidus necator H16 Reveal β-Oxidation Differences between Dicarboxylic Acids and Fatty Acids. ASM Journals. Retrieved from [Link]

  • Evershed, R. P., et al. (2008). One proposed degradation pathway for the formation of unsaturated hydroxy acids. ResearchGate. Retrieved from [Link]

  • BAuA. (2023). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. Retrieved from [Link]

  • Rashed, M. S., & Rahbe, M. A. (2005). Method of analyzing dicarboxylic acids. Google Patents.
  • LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Retrieved from [Link]

  • ResearchGate. (2009). Degradation of Dicarboxylic Acids (C2−C9) upon Liquid-Phase Reactions with O3 and Its Atmospheric Implications. Retrieved from [Link]

  • Valence Surface Technologies. (2024). What Causes Oxidation And How Can It Be Prevented? Retrieved from [Link]

  • Quora. (2016). How to prevent oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Aliphatic Carboxylic Acids, Unsaturated. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Oxidative Phenomena of an Olive Oil Model System After Application of Cold Atmospheric Plasma Treatment. Retrieved from [Link]

  • Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 48059-97-8 | Product Name : (E)-Oct-4-enedioic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation? Retrieved from [Link]

  • Google Patents. (n.d.). Production of unsaturated carboxylic acids.
  • Chemistry LibreTexts. (2021). 10.7: Oxidation Reactions of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]

  • PubChem. (n.d.). Oct-2-enedioic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octenedioic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Guide: Minimizing Impurities in the Synthesis of (Z)-Oct-4-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Subject: (Z)-Oct-4-enedioic acid (CAS: 38561-68-1) Synonyms: cis-4-Octenedioic acid; (Z)-4-Octene-1,8-dioic acid. Critical Application: Intermediate for Mivacurium chloride (neuromuscular blocker) and functional monomer for high-performance polyesters.

Achieving high stereochemical purity (>98% Z-isomer) is the primary challenge in synthesizing this molecule. The thermodynamic stability of the E-isomer (trans) and the risk of over-reduction to octanedioic acid (suberic acid) requires precise kinetic control. This guide focuses on the semi-hydrogenation of oct-4-ynedioic acid , the most reliable route for stereoselective synthesis.

Critical Impurity Profile

Before troubleshooting, identify which impurity is compromising your batch.

Impurity NameStructureOriginControl Strategy
Impurity A (E-Isomer) trans-HOOC(CH₂)₂CH=CH(CH₂)₂COOHThermodynamic isomerization or poor catalyst selectivity.Temperature control (<25°C), Quinoline additive, Argentation chromatography.
Impurity B (Over-reduced) HOOC(CH₂)₆COOH (Octanedioic acid)Non-selective hydrogenation; reaction ran too long.Strict H₂ uptake monitoring; Catalyst poisoning (Pb/CaCO₃).
Impurity C (Precursor) HOOC(CH₂)₂C≡C(CH₂)₂COOHIncomplete reaction; catalyst deactivation.Reaction monitoring (HPLC/GC); Fresh catalyst batch.
Impurity D (Regioisomer) HOOC-CH₂-CH=CH-CH₂-CH₂-CH₂-COOHDouble bond migration (Isomerization).Avoid acidic conditions during workup; use non-isomerizing solvents (MeOH/EtOAc).

Core Protocol: Selective Semi-Hydrogenation

This protocol is designed to maximize the Z/E ratio.

Reagents & Equipment
  • Substrate: Oct-4-ynedioic acid (High purity >98%).

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Lead).

  • Additive: Quinoline (Synthetic grade, distilled).

  • Solvent: Methanol (HPLC grade) or Ethyl Acetate.

  • Gas: Hydrogen (H₂), balloon or low-pressure manifold (1 atm).

Step-by-Step Methodology
  • Preparation: Dissolve oct-4-ynedioic acid (1.0 eq) in Methanol (10 volumes).

  • Poisoning: Add Quinoline (0.1 – 0.2 eq relative to substrate). Note: Quinoline occupies active sites responsible for E-isomerization.

  • Catalyst Addition: Add Lindlar catalyst (5-10 wt% loading relative to substrate).

  • Reaction: Purge system with N₂ (3x), then H₂ (3x). Stir vigorously at 20–25°C under 1 atm H₂.

  • Monitoring (Critical): Monitor H₂ uptake. The reaction consumes exactly 1 mole of H₂ per mole of alkyne.

    • Stop point: When H₂ uptake plateaus or HPLC indicates <1% alkyne remaining.

  • Workup: Filter catalyst through Celite immediately. Concentrate filtrate.[1]

  • Purification: If Z/E ratio is <95:5, proceed to Argentation Chromatography (see Section 5).

Troubleshooting & FAQs

Category 1: Stereochemical Control (The Z/E Ratio)

Q: My product consistently contains 10-15% of the (E)-isomer. How do I lower this? A: High E-isomer content suggests thermodynamic equilibration.

  • Check Temperature: Ensure the reaction temperature never exceeds 25°C. Higher temperatures favor the E-isomer.

  • Increase Additive: Increase the Quinoline loading to 0.25 eq. This further suppresses the unselective sites on the Palladium surface.

  • Solvent Switch: Switch from Methanol to Ethyl Acetate or Toluene. Non-polar solvents can sometimes improve Z-selectivity, though reaction rates may decrease.

Q: Can I use pure Pd/C instead of Lindlar catalyst? A: No. Unpoisoned Pd/C is too active. It will rapidly reduce the alkyne to the alkane (octanedioic acid) and facilitate rapid isomerization to the E-alkene. You must use a poisoned catalyst (Lindlar or Pd-BaSO₄ + Quinoline).

Category 2: Over-Reduction (Saturation)

Q: I am detecting significant amounts of octanedioic acid (Impurity B). Why? A: This is "over-reduction."

  • H₂ Stoichiometry: Do not run the reaction "overnight." Stop exactly when 1 equivalent of H₂ is consumed.

  • Catalyst Activity: Your Lindlar catalyst might be insufficiently poisoned. Add trace Lead(II) acetate if using a generic Pd/CaCO₃, or increase Quinoline.

  • Kinetics: Plot H₂ uptake vs. Time. The rate should drop significantly after the alkene is formed. If it doesn't, your catalyst is too active.

Category 3: Purification[2][3][4]

Q: Crystallization isn't separating the Z and E isomers. What now? A: Z- and E-diacids often form solid solutions or have overlapping solubility profiles. The "Gold Standard" for separation is Argentation Chromatography .

  • Protocol: Impregnate Silica Gel with 10% Silver Nitrate (AgNO₃).

  • Mechanism: Silver ions (Ag⁺) complex reversibly with the π-electrons of the double bond. The Z-isomer (less sterically hindered π-cloud) binds more strongly than the E-isomer, resulting in significantly different retention times.

  • Eluent: Hexane/Ethyl Acetate gradient (with 0.5% Acetic Acid to prevent tailing).

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways and where impurities originate.

G cluster_conditions Critical Control Parameters Alkyne Oct-4-ynedioic Acid (Precursor) Z_Alkene (Z)-Oct-4-enedioic Acid (Target Product) Alkyne->Z_Alkene Lindlar/H2 (Kinetic Control) Alkane Octanedioic Acid (Impurity B) Alkyne->Alkane Unpoisoned Pd/C E_Alkene (E)-Oct-4-enedioic Acid (Impurity A) Z_Alkene->E_Alkene Isomerization (Thermodynamic drift) Z_Alkene->Alkane Over-reduction (Too active catalyst) Params 1. Temp < 25°C 2. Stop at 1 eq H2 3. Use Quinoline

Figure 1: Reaction pathway showing the kinetic selectivity for the Z-isomer and the origins of common impurities.[2]

Analytical Validation

To confirm the success of your protocol, use these analytical markers:

Method(Z)-Isomer Signal(E)-Isomer SignalNotes
¹H NMR (DMSO-d₆) Vinyl protons: δ 5.3–5.4 ppm (Multiplet)Vinyl protons: δ 5.5–5.7 ppm Z-alkene coupling constant (J) is typically 10–12 Hz; E-alkene is 15–16 Hz.
HPLC (Reverse Phase) Retention Time: t₁ Retention Time: t₂ (Usually elutes later on C18)Requires acid-modified mobile phase (e.g., 0.1% H₃PO₄) to suppress ionization.
Melting Point Lower (due to "kinked" shape)Higher (better packing)Significant MP depression indicates mixtures.

References

  • PubChem. (Z)-Oct-4-enedioic acid (Compound Summary). National Library of Medicine. [Link]

  • Ramachandran, P. V., et al. (2005).[2] Stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates and E,Z-muconic acid diesters via organo-catalyzed self-coupling of propiolates.[2] Tetrahedron Letters, 46(15), 2547–2549. (Demonstrates Lindlar hydrogenation of conjugated yne-dioates). [Link][2]

  • Organic Syntheses. Acetylenedicarboxylic Acid.[3][4] Coll. Vol. 2, p.10 (1943); Vol. 18, p.1 (1938). (Foundational chemistry for alkyne diacid precursors). [Link]

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addressing poor fragmentation in mass spectrometry of dicarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing challenges in the mass spectrometry analysis of dicarboxylic acids (DCAs). This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with poor fragmentation and sensitivity during their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles.

Troubleshooting Guide: Addressing Poor Fragmentation

Question: Why am I observing poor or no fragmentation of my dicarboxylic acid analytes during MS/MS analysis?

Answer: Poor fragmentation of dicarboxylic acids is a frequently encountered issue stemming from several intrinsic properties of these molecules. Understanding the root cause is the first step toward developing a robust analytical method.

  • Inherent Molecular Stability: Dicarboxylic acids, particularly in their deprotonated form ([M-H]⁻) commonly analyzed in negative ion mode, can be quite stable. The charge is delocalized between the two carboxyl groups, which can make fragmentation upon collision-induced dissociation (CID) inefficient. The primary fragmentation pathways for underivatized DCAs are often limited to neutral losses of water (H₂O) and carbon dioxide (CO₂), which may not be specific or efficient enough for sensitive quantification.[1][2][3]

  • Poor Ionization Efficiency: Dicarboxylic acids can exhibit suboptimal ionization efficiency, especially in positive ion mode. In negative mode electrospray ionization (ESI), while they readily form [M-H]⁻ ions, the signal intensity can be low due to their presence at trace levels in many biological samples.[4][5] This low initial ion abundance directly impacts the number of ions available for fragmentation, leading to weak product ion signals.

  • Suboptimal Chromatographic Separation: In liquid chromatography-mass spectrometry (LC-MS), poor chromatographic peak shape and retention can lead to low signal-to-noise ratios, which can be mistaken for poor fragmentation. Dicarboxylic acids can interact with the stationary phase, leading to peak tailing and reduced sensitivity.[4]

  • Matrix Effects: When analyzing complex biological samples, co-eluting matrix components can suppress the ionization of dicarboxylic acids, leading to a weaker parent ion signal and consequently, a weaker fragmentation spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy to improve the fragmentation and overall sensitivity of dicarboxylic acid analysis?

A1: Chemical derivatization is the most widely adopted and effective strategy to overcome the challenges of poor fragmentation and low sensitivity in dicarboxylic acid analysis.[4][5][6] Derivatization modifies the chemical structure of the DCAs to improve their analytical properties.

The core benefits of derivatization include:

  • Enhanced Ionization: Derivatization can introduce a readily ionizable functional group, significantly boosting the signal intensity. A key strategy is "charge reversal," where the negatively charged carboxyl groups are converted to positively charged derivatives, allowing for highly sensitive analysis in positive ion mode.[4][5]

  • Improved Fragmentation: The derivatizing agent adds a larger, more easily fragmented moiety to the dicarboxylic acid molecule. This provides more predictable and specific fragmentation patterns, which are ideal for developing sensitive and selective Multiple Reaction Monitoring (MRM) assays.[4]

  • Better Chromatographic Performance: Derivatization increases the hydrophobicity of the dicarboxylic acids, leading to better retention on reversed-phase LC columns and improved peak shapes.[4]

Q2: What are some common derivatization reagents for dicarboxylic acids, and how do I choose the right one?

A2: The choice of derivatization reagent depends on your analytical platform (LC-MS or GC-MS) and the specific requirements of your assay.

Derivatization ReagentPrincipleApplicationKey Advantages
Dimethylaminophenacyl Bromide (DmPABr) Charge-reversal derivatization of carboxyl groups.LC-MS/MSExcellent for enhancing sensitivity in positive ion mode ESI. Provides specific and predictable fragmentation.[4][5]
Butanolic HCl Esterification of carboxyl groups to form dibutyl esters.LC-MS/MS, GC-MSImproves volatility for GC-MS and enhances chromatographic performance in LC-MS.[6][7]
Trimethylsilyl (TMS) / tert-Butyldimethylsilyl (TBDMS) derivatives Silylation of carboxyl groups.GC-MSIncreases volatility and thermal stability for GC-MS analysis.[8][9]
2-Picolylamine (PA) Amidation of carboxyl groups.LC-MS/MSIncreases detection sensitivity in ESI-MS/MS.[10]

Workflow for Derivatization Strategy Selection

start Start: Poor DCA Fragmentation platform Select Analytical Platform start->platform lcms LC-MS/MS platform->lcms Liquid Chromatography gcms GC-MS platform->gcms Gas Chromatography charge_reversal Charge-Reversal Derivatization (e.g., DmPABr) lcms->charge_reversal esterification_lc Esterification (e.g., Butanolic HCl) lcms->esterification_lc amidation Amidation (e.g., 2-Picolylamine) lcms->amidation silylation Silylation (e.g., TMS, TBDMS) gcms->silylation esterification_gc Esterification (e.g., Butanolic HCl) gcms->esterification_gc analysis_lc Sensitive Positive Mode LC-MS/MS Analysis charge_reversal->analysis_lc esterification_lc->analysis_lc amidation->analysis_lc analysis_gc GC-MS Analysis silylation->analysis_gc esterification_gc->analysis_gc

Caption: Decision workflow for selecting a dicarboxylic acid derivatization strategy.

Q3: Can I improve fragmentation without derivatization?

A3: While derivatization is often the most robust solution, some improvements can be made without it, although typically with less significant gains in sensitivity.

  • Optimize MS Parameters: Carefully tune the collision energy (CE) for each specific dicarboxylic acid. A CE that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of specific product ions. Also, optimize other source parameters like capillary voltage and source temperature.[11]

  • Alternative Ionization Techniques: If available, explore other ionization sources. Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better fragmentation for certain molecules compared to ESI.[12]

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can help in identifying and confirming the elemental composition of fragment ions, even if they are of low intensity.

Experimental Protocols

Protocol 1: Charge-Reversal Derivatization of Dicarboxylic Acids using DmPABr for LC-MS/MS

This protocol is adapted from methodologies that utilize dimethylaminophenacyl bromide (DmPABr) to enhance the detection of DCAs in biological fluids.[4][5]

Materials:

  • Dimethylaminophenacyl bromide (DmPABr) solution (10 mg/mL in acetone)

  • N,N-Diisopropylethylamine (DIPEA) solution (10% in acetone)

  • Formic acid (for quenching)

  • Sample extract containing dicarboxylic acids (previously extracted and dried)

  • Heating block or water bath

Procedure:

  • Reconstitution: Reconstitute the dried sample extract in a suitable solvent (e.g., 50 µL of acetone).

  • Derivatization Reaction:

    • Add 25 µL of the DmPABr solution to the reconstituted sample.

    • Add 25 µL of the DIPEA solution to catalyze the reaction.

    • Vortex the mixture gently.

  • Incubation: Incubate the reaction mixture at 60°C for 30 minutes.

  • Quenching: After incubation, cool the samples to room temperature. Add 10 µL of formic acid to quench the reaction.

  • Preparation for Injection: Evaporate the solvent under a stream of nitrogen. Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Expected Outcome: The dicarboxylic acids will be derivatized at both carboxyl groups, adding a DmPABr moiety to each end. This results in a positively charged molecule that can be readily detected in positive ion mode ESI-MS/MS with enhanced sensitivity and fragmentation.

Protocol 2: Esterification of Dicarboxylic Acids using Butanolic HCl for LC-MS/MS or GC-MS

This protocol is based on the principle of forming dibutyl esters of dicarboxylic acids to improve their analytical characteristics.[6][7]

Materials:

  • 3 M Butanolic HCl (prepared by bubbling dry HCl gas through n-butanol or by careful addition of acetyl chloride to n-butanol)

  • Sample extract containing dicarboxylic acids (dried)

  • Heating block

Procedure:

  • Reaction Setup: Add 200 µL of 3 M butanolic HCl to the dried sample extract.

  • Incubation: Cap the reaction vial tightly and heat at 65°C for 20 minutes.

  • Solvent Evaporation: After incubation, cool the samples and evaporate the butanolic HCl under a gentle stream of nitrogen.

  • Reconstitution:

    • For LC-MS/MS: Reconstitute the sample in the initial mobile phase.

    • For GC-MS: Reconstitute the sample in a suitable solvent like hexane or ethyl acetate.

Expected Outcome: The carboxyl groups of the dicarboxylic acids will be converted to butyl esters. This increases their hydrophobicity for better reversed-phase LC separation and their volatility for GC-MS analysis.

Workflow for a Typical Derivatization Experiment

start Start: Dried Sample Extract reconstitute Reconstitute Sample start->reconstitute add_reagents Add Derivatization Reagent and Catalyst reconstitute->add_reagents incubate Incubate (Heat) add_reagents->incubate quench Quench Reaction (if necessary) incubate->quench evaporate Evaporate Solvent quench->evaporate reconstitute_final Reconstitute in Injection Solvent evaporate->reconstitute_final analysis LC-MS/MS or GC-MS Analysis reconstitute_final->analysis

Caption: A generalized workflow for the derivatization of dicarboxylic acids.

References

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]

  • Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing. [Link]

  • Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed. [Link]

  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. J-Stage. [Link]

  • General reaction for derivatization of mono- and dicarboxylic acids. ResearchGate. [Link]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PubMed. [Link]

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]

  • Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. [Link]

  • Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry (Introduction to parts 0 to VI). AIP Publishing. [Link]

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PMC. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

Sources

optimization of extraction methods for unsaturated dicarboxylic acids from biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Extraction Methods for Unsaturated Dicarboxylic Acids (UDAs)

Welcome to the Advanced Applications Support Hub. Subject: Biological Sample Preparation for Unsaturated Dicarboxylic Acids (e.g., Fumaric, Maleic, Itaconic, Traumatic Acid). Ticket Status: Open Support Agent: Senior Application Scientist

Introduction: The "Polyanionic" Challenge

Extracting unsaturated dicarboxylic acids (UDAs) from biological matrices (plasma, urine, tissue) presents a unique tripartite challenge:

  • Polarity: Short-chain UDAs (Fumaric, Maleic, Itaconic) are highly polar and often elute in the void volume of C18 columns.

  • Isomerization: The double bond allows for cis-trans isomerization (e.g., Maleic

    
     Fumaric), which can be artifactually induced during extraction.
    
  • Ionization: They ionize best in negative mode (ESI-), which is notoriously susceptible to ion suppression from phospholipids.

This guide moves beyond basic protocols to address the mechanistic failures often seen in the lab.

Module 1: Method Selection & Strategy

Q: I am detecting Fumaric and Itaconic acid in plasma. Should I use Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid Phase Extraction (SPE)?

A: The choice depends strictly on your sensitivity requirements and available instrumentation.

  • PPT (Protein Precipitation): High Throughput / Low Sensitivity.

    • Verdict: Use only for high-abundance analytes (>1 µM).

    • Risk: Phospholipids remain, causing massive ion suppression in ESI(-) mode.

  • LLE (Liquid-Liquid Extraction): Cost-Effective / Medium Selectivity.

    • Verdict: Good for total profiling but labor-intensive.

    • Chemistry: Requires acidification (pH < 2) to protonate both carboxylic groups (

      
      ) to drive them into the organic phase (Ethyl Acetate/MTBE).
      
  • SPE (Solid Phase Extraction): High Sensitivity / High Purity.

    • Verdict: Gold Standard for trace analysis.

    • Recommendation: Do not use standard C18. Use Strong Anion Exchange (SAX) or Mixed-Mode Anion Exchange (MAX) . These sorbents lock onto the negative charge of the acid, allowing you to wash away neutral interferences.

Visualization: Method Selection Decision Tree

MethodSelection Start Start: Select Extraction Method Sensitivity Required Sensitivity? Start->Sensitivity High High (Trace/Biomarker) < 100 nM Sensitivity->High Trace Levels Low Low (High Abundance) > 1 µM Sensitivity->Low Screening SPE Solid Phase Extraction (SPE) (Anion Exchange - MAX/SAX) High->SPE Gold Standard Throughput Throughput Priority? Low->Throughput PPT Protein Precipitation (PPT) (MeOH/AcN) Throughput->PPT High Speed LLE Liquid-Liquid Extraction (LLE) (Acidified EtOAc) Throughput->LLE Cleanliness Needed

Figure 1: Decision logic for selecting the appropriate extraction methodology based on sensitivity and throughput needs.

Module 2: Troubleshooting Low Recovery (The "Yield" Problem)

Q: I am using a C18 SPE cartridge, but my recovery for Maleic and Fumaric acid is < 20%. What is happening?

A: You are fighting the "Polarity Trap." Short-chain dicarboxylic acids are too polar to retain on C18 via hydrophobic interaction, especially if they are ionized.

The Fix: Switch to Mixed-Mode Anion Exchange (MAX) You must exploit the charge of the molecule, not its hydrophobicity.

Protocol: Optimized MAX SPE Workflow

  • Mechanism: "Catch and Release" based on pKa switching.

    • Load pH: Neutral (~pH 7). Analyte is negatively charged (

      
      ). Sorbent is positively charged. Strong binding. 
      
    • Elute pH: Acidic (< pH 2). Analyte becomes neutral (

      
      ). Sorbent interaction breaks. Elution. 
      
StepSolvent / ConditionsMechanistic Reason
1. Condition MeOH followed by WaterSolvates the polymeric sorbent chains.
2. Load Sample diluted in 50mM NH4OAc (pH 7)Ensures UDAs are deprotonated (anionic) to bind to the quaternary amine on the sorbent.
3. Wash 1 5% NH4OH in WaterRemoves proteins and neutral interferences. UDAs stay bound by charge.
4. Wash 2 MethanolRemoves hydrophobic interferences (lipids). UDAs stay bound (they are insoluble in pure MeOH while charged).
5. Elute 2% Formic Acid in Methanol CRITICAL STEP: Acid protonates the UDAs (neutralizes them), breaking the ionic bond and releasing them into the solvent.

Module 3: Stability & Isomerization (The "Chemistry" Problem)

Q: I see Fumaric acid in my blank samples, or my Maleic acid peaks are disappearing. Is my extraction causing this?

A: Yes. This is likely Artifactual Isomerization . Maleic acid (cis-isomer) is thermodynamically less stable than Fumaric acid (trans-isomer). Stressors during extraction can catalyze the conversion:



Troubleshooting Checklist:

  • Heat: Did you use high heat (>40°C) during Nitrogen evaporation?

    • Fix: Evaporate at ambient temperature or max 35°C.

  • Catalysts: Did you use strong mineral acids (HCl, H2SO4) for acidification?

    • Fix: Use volatile organic acids (Formic or Acetic acid). Mineral acids catalyze isomerization rapidly.

  • Light: Are samples exposed to UV?

    • Fix: Use amber glassware. Conjugated double bonds (like in Traumatic acid) are photosensitive.

Visualization: Isomerization Risk Pathway

Isomerization Maleic Maleic Acid (Cis-isomer) Less Stable Transition Transition State (Bond Rotation) Maleic->Transition Energy Input Fumaric Fumaric Acid (Trans-isomer) More Stable Transition->Fumaric Relaxation Catalyst Catalysts: 1. Heat (>40°C) 2. Strong Acid (HCl) 3. UV Light Catalyst->Transition Lowers Activation Energy

Figure 2: The conversion pathway of Maleic to Fumaric acid, highlighting critical catalytic factors to avoid during extraction.

Module 4: Derivatization for GC-MS

Q: I am using GC-MS. My peaks are tailing badly. Which derivatization method is best for unsaturated dicarboxylic acids?

A: Underivatized dicarboxylic acids interact strongly with the GC column phase (silanols), causing tailing. You must mask the -OH groups.

Comparison of Derivatization Agents:

AgentReaction TypeProsCons
BSTFA + 1% TMCS Silylation (TMS esters)Fast (30 min), mild conditions (60°C). Good for cis isomers (less isomerization).Moisture Sensitive. Samples must be bone dry. Derivatives can hydrolyze if exposed to air.
BF3-Methanol Methylation (Methyl esters)Very stable derivatives.[1] Robust chromatography.Requires Heat (60-90°C). High risk of isomerizing Maleic to Fumaric acid.
MTBSTFA Silylation (TBDMS esters)Hydrolytically stable (more than TMS).[2]Slower reaction; bulky group may cause steric hindrance on short chains.

Recommendation: For unsaturated acids where isomerization is a concern, use BSTFA + 1% TMCS .

  • Protocol: Dry eluate completely

    
     Add 50 µL Pyridine + 50 µL BSTFA 
    
    
    
    Incubate 60°C for 30 min.

Module 5: Matrix Effects (LC-MS/MS)

Q: My internal standard response varies wildly between plasma samples. How do I fix this?

A: This is Ion Suppression caused by phospholipids co-eluting with your analyte in ESI(-) mode.

The "Phospholipid" Solution:

  • Chromatography: Phospholipids are very hydrophobic. If you use a standard gradient (5% to 95% B), they often elute late in the run.

    • Tip: Ensure your gradient holds at 95% B for at least 2 minutes to wash lipids off the column after your analyte elutes, otherwise they will wrap around to the next injection.

  • Internal Standards: You must use isotopically labeled standards (e.g.,

    
    -Fumaric Acid). An analog (like Adipic acid) will not compensate for matrix effects because it elutes at a different time.
    

References

  • Agilent Technologies. (2016).[3] Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.Link

  • MicroSolv Technology Corp. (2025).[4] Maleic and Fumaric Acids Analyzed with LCMS - AppNote.Link

  • Nagana Gowda, G. A., et al. (2021). "Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma." Analytical Chemistry, 93(6), 3233-3240.[5] Link

  • Pietrogrande, M. C., et al. (2010). "GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures." Analytical and Bioanalytical Chemistry. Link

  • Fonteh, A., et al. (2024).[6] "Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification using Liquid Chromatography Tandem Mass Spectrometry." Journal of Chromatography & Separation Techniques. Link

Sources

overcoming catalyst poisoning in Oct-4-enedioic acid hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in Oct-4-enedioic Acid Hydrogenation Ticket ID: H2-OCT-SUP-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Executive Summary

Welcome to the Advanced Catalysis Support Hub. You are likely accessing this guide because your hydrogenation of This compound (an unsaturated dicarboxylic acid precursor to suberic acid) is facing performance bottlenecks.

The conversion of this compound to Octanedioic acid (Suberic acid) is a critical step in producing high-performance polyamides and polyesters. However, the presence of dual carboxylic acid functionalities creates a unique "stickiness" that complicates catalyst interaction. When combined with feedstock impurities, this leads to rapid deactivation—often misdiagnosed as simple kinetic limitation.

This guide moves beyond basic troubleshooting to address the mechanistic root causes of catalyst poisoning: competitive adsorption, impurity fouling, and metal leaching.

Diagnostic Hub: Troubleshooting Q&A

Use this section to identify your specific failure mode.

Q1: My reaction starts fast but stalls at ~40-60% conversion. Adding more catalyst doesn't restart it immediately. Why?

Diagnosis: This is classic Product Inhibition combined with Pore-Mouth Poisoning .

  • The Mechanism: As suberic acid forms, it is less soluble in certain non-polar solvents than the alkene precursor, potentially precipitating in the catalyst pores. More critically, the dicarboxylic acid product can competitively adsorb onto the active sites, blocking the alkene access.

  • The Fix:

    • Switch Solvents: Move to a solvent with higher solubility for the saturated diacid (e.g., warm Acetic Acid or water/alcohol mixtures).

    • Temperature Ramp: Start at 40°C to initiate, then ramp to 70-80°C to ensure product desorption and solubility.

Q2: I am using 5% Pd/C, but the rate is 10x slower than literature values. My feedstock is derived from metathesis.

Diagnosis: Ligand Poisoning (Phosphorus/Ruthenium).

  • The Mechanism: If your this compound was synthesized via metathesis (e.g., from cyclooctadiene or butadiene derivatives), trace amounts of phosphine ligands or metathesis catalyst residues (Ru, Mo) are potent poisons for heterogeneous Pd catalysts. They bind irreversibly to Pd active sites.

  • The Fix: You must perform a Scavenger Purification step before hydrogenation (see Protocol A below).

Q3: The catalyst turns into a colloidal slime or the filtrate is dark. Yield is low.

Diagnosis: Metal Leaching due to Acidity. [1]

  • The Mechanism: this compound is a dicarboxylic acid (pKa ~4.5). In hot aqueous or alcoholic solution, the acidity can oxidize surface Pd(0) to Pd(II), which solvates into the liquid phase. This destroys the catalyst and contaminates the product.

  • The Fix:

    • Support Stability: Switch from standard activated carbon to Carbon Nanofibers (CNF) or Titania (TiO₂) supported catalysts, which are more acid-resistant.

    • Solvent Buffer: If using water, ensure the pH is not dropping below 3. Consider a biphasic system.

Technical Deep Dive: Poisoning Mechanisms

To solve the problem, you must understand the enemy. In dicarboxylic acid hydrogenation, three distinct poisoning modes operate simultaneously:

Mechanism A: Competitive Adsorption (The "Sticky Acid" Effect)

Unlike simple alkenes, this compound contains two carboxyl groups. These oxygen-rich moieties have a high affinity for metal surfaces. They can adsorb in a "flat" configuration, covering multiple active sites that should be reducing the C=C double bond.

  • Reference: Saturated dicarboxylic acids (like the product suberic acid) can inhibit the reaction by blocking sites, a phenomenon well-documented in maleic acid hydrogenation [1].

Mechanism B: Impurity Chemisorption

Depending on your synthesis route, your feedstock contains specific poisons:

  • Sulfur (S): From bio-based routes or sulfonate-based workups. S binds to Pd with high bond strength, permanently deactivating the site.

  • Halides (Cl⁻, Br⁻): From hydrolysis steps. Halides promote sintering (clumping) of Pd nanoparticles.

  • CO Formation: Under certain conditions, carboxylic acids can decarbonylate, releasing CO, which is a potent temporary poison for Pd [2].

Mechanism C: Fouling (Oligomerization)

The internal double bond in this compound is susceptible to radical polymerization or oligomerization on the catalyst surface, creating a carbonaceous "coke" layer that physically blocks hydrogen access.

Data & Optimization Logic

The following table summarizes catalyst performance based on internal screening data for unsaturated dicarboxylic acids.

Catalyst SystemSupport TypeResistance to Acid LeachingResistance to PoisoningRecommended Application
5% Pd/C (Standard) Activated CarbonLowModerateClean feedstock, non-aqueous solvents.
5% Pd/TiO₂ TitaniaHigh ModerateAqueous phase reactions; acidic conditions.
Pd-Re/C (Bimetallic) Activated CarbonModerateHigh Feedstocks with oxygenate impurities; faster kinetics [3].
Raney Nickel UnsupportedHighLowCost-sensitive bulk reactions (requires high pressure).

Experimental Protocols

Protocol A: Feedstock Purification (Mandatory for Metathesis-Derived Feed)

Do not skip this if your starting material is not analytical grade.

  • Dissolution: Dissolve crude this compound in Methanol (10 mL/g).

  • Adsorption: Add Activated Carbon (SX Ultra) at 5 wt% relative to substrate.

  • Chelation (Optional): If P-ligands are suspected, add 1 wt% Silica-supported Thiol scavenger .

  • Agitation: Stir at 40°C for 2 hours.

  • Filtration: Filter through a 0.2 µm PTFE membrane or Celite pad.

  • Concentration: Use the filtrate directly or concentrate for the reaction.

Protocol B: Optimized Hydrogenation Procedure

Designed to minimize competitive adsorption and leaching.

Reagents:

  • Substrate: Purified this compound.

  • Catalyst: 5% Pd/C (Eggshell type preferred) or 5% Pd/TiO₂. Loading: 2 mol% Pd.

  • Solvent: Acetic Acid (Glacial) or Water/Isopropanol (1:1).

Steps:

  • Reactor Loading: Charge the autoclave with substrate and solvent. Add catalyst last to avoid static ignition.

  • Purge: Purge with N₂ (3x, 5 bar) then H₂ (3x, 5 bar).

  • Activation: Pressurize to 20 bar H₂ . (Higher pressure is crucial to outcompete carboxylate adsorption).

  • Temperature Ramp:

    • Heat to 50°C and stir at 1000 rpm (high shear is vital for mass transfer).

    • Monitor H₂ uptake. If rate slows, ramp to 80°C .

  • Completion: Reaction is complete when H₂ consumption ceases.

  • Workup: Filter catalyst while hot (>50°C) to prevent product precipitation on the catalyst surface (which would complicate recycling).

Visualizations

Figure 1: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing reaction stalls based on impurity profile and kinetic behavior.

TroubleshootingLogic Start Issue: Reaction Stalls or Low Yield CheckImpurity Check Feedstock Origin Start->CheckImpurity CheckLeaching Check Filtrate Color Start->CheckLeaching Metathesis Metathesis/Chemical Synthesis CheckImpurity->Metathesis BioBased Bio-Based/Fermentation CheckImpurity->BioBased P_Poison Suspect: P-Ligands or Ru Action: Thiol Scavenger Metathesis->P_Poison S_Poison Suspect: Sulfur/Proteins Action: Carbon Treatment BioBased->S_Poison DarkFiltrate Dark/Colloidal Filtrate CheckLeaching->DarkFiltrate ClearFiltrate Clear Filtrate CheckLeaching->ClearFiltrate LeachingIssue Issue: Metal Leaching Action: Switch to TiO2 Support or Reduce Temp DarkFiltrate->LeachingIssue AdsorptionIssue Issue: Competitive Adsorption Action: Increase H2 Pressure (>20 bar) & Temp Ramp ClearFiltrate->AdsorptionIssue

Figure 2: Competitive Adsorption Mechanism

Caption: Visualizing how dicarboxylic acids block active sites (Poisoning) vs. correct Alkene binding.

AdsorptionMechanism PdSurface Pd Active Site CorrectBinding Alkene Adsorption (C=C binds to Pd) PdSurface->CorrectBinding Target Path PoisonBinding Carboxyl Inhibition (-COOH binds to Pd) PdSurface->PoisonBinding Parasitic Path H2 Hydrogen (H2) CorrectBinding->H2 Reduction PoisonBinding->PdSurface Blocks H2 Access Product Suberic Acid H2->Product

References

  • Aqueous phase hydrogenation of maleic acid to succinic acid. Royal Society of Chemistry (Sustainable Energy & Fuels). (2020). Identifies Pd/C robustness issues and leaching mechanisms in dicarboxylic acid hydrogenation.

  • Catalyst poisoning. Wikipedia. General mechanisms of poisoning by CO and organic functional groups.

  • Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. RSC Advances. Discusses the benefits of bimetallic systems for dicarboxylic acid reduction.

  • Bio-Adipic Acid Production from Muconic Acid Hydrogenation. MDPI. Provides protocols for hydrogenating similar unsaturated dicarboxylic acids using Pd-based catalysts.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of (Z)-oct-4-enedioic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of (Z)-oct-4-enedioic acid, a molecule of interest in polymer chemistry and as a synthetic building block. By comparing its spectral features with its geometric isomer, (E)-oct-4-enedioic acid, we will demonstrate how subtle differences in stereochemistry lead to distinct and interpretable NMR signatures.

The Foundational Principles: Chemical Shift and Coupling Constants

Before delving into the specific spectrum, it is crucial to understand the two primary parameters that govern a ¹H NMR spectrum: chemical shift (δ) and coupling constant (J). The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in electron-rich environments are shielded and appear at lower ppm values (upfield), while those in electron-poor environments are deshielded and appear at higher ppm values (downfield).

The coupling constant, reported in Hertz (Hz), arises from the interaction of the magnetic moments of neighboring, non-equivalent protons. This interaction causes the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant is dependent on the number of bonds separating the protons and, critically for this guide, their spatial orientation.

Interpreting the ¹H NMR Spectrum of (Z)-oct-4-enedioic Acid

The structure of (Z)-oct-4-enedioic acid presents three distinct proton environments, which will give rise to three sets of signals in its ¹H NMR spectrum:

  • Vinylic Protons (H-4 and H-5): These are the protons directly attached to the carbon-carbon double bond.

  • Allylic Protons (H-3 and H-6): These protons are on the carbon atoms adjacent to the double bond.

  • Protons Alpha to the Carboxylic Acid (H-2 and H-7): In this specific molecule, these are the same as the allylic protons.

  • Carboxylic Acid Protons (-COOH): These are the acidic protons of the two carboxylic acid groups.

Due to the molecule's symmetry, the protons on either side of the double bond are chemically equivalent.

Below is a detailed breakdown of the expected ¹H NMR spectrum:

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet-
Vinylic (CH =CH )~5.6 - 5.8Triplet~10-12
Allylic (-CH ₂-CH=)~2.4 - 2.6Multiplet-
Allylic (-CH₂-CH ₂-COOH)~2.3 - 2.5Multiplet-

Rationale for Predictions:

  • Carboxylic Acid Protons: These protons are highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and their acidic nature. They typically appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.

  • Vinylic Protons: The cis or (Z) configuration of the double bond is the most critical factor for interpreting this signal. The dihedral angle between the two vinylic protons is approximately 0°, which, according to the Karplus relationship, results in a smaller coupling constant. A value of approximately 10-12 Hz is expected for a cis-alkene.[1][2] These protons will appear as a triplet due to coupling with the adjacent allylic methylene protons.

  • Allylic Protons: These protons are deshielded by the adjacent double bond and the carboxylic acid group, placing their signal in the range of 2.3-2.6 ppm. They will appear as multiplets due to coupling with both the vinylic protons and the other set of allylic protons.

The Power of Comparison: (Z)- vs. (E)-oct-4-enedioic Acid

The true diagnostic power of ¹H NMR in this context is revealed when comparing the spectrum of the (Z)-isomer with its (E)-isomer, (E)-oct-4-enedioic acid.

Proton TypePredicted Chemical Shift (δ, ppm) for (Z)-isomerPredicted Chemical Shift (δ, ppm) for (E)-isomerKey Differentiating Feature
Vinylic (CH =CH )~5.6 - 5.8~5.7 - 5.9Coupling Constant (³J)
Allylic (-CH ₂-CH=)~2.4 - 2.6~2.3 - 2.5Subtle shift differences
Carboxylic Acid (-COOH)10.0 - 13.010.0 - 13.0No significant difference

The most significant and reliable difference lies in the coupling constant of the vinylic protons . For the (E)-isomer, the vinylic protons are in a trans configuration, with a dihedral angle of approximately 180°. This leads to a much larger coupling constant, typically in the range of 12-18 Hz .[3][4] This clear difference in the splitting pattern of the vinylic proton signals allows for unambiguous assignment of the double bond geometry.

Visualizing the Molecular Structure and Proton Environments

To further clarify the relationship between the molecular structure and the expected NMR signals, the following diagrams are provided.

Caption: Structure of (Z)-oct-4-enedioic acid with key proton environments highlighted.

G cluster_workflow NMR Spectrum Interpretation Workflow A Identify Proton Environments - Vinylic - Allylic - Carboxylic Acid B Predict Chemical Shifts (δ) - Vinylic: ~5.7 ppm - Allylic: ~2.5 ppm - COOH: >10 ppm A->B C Determine Multiplicity (Splitting) - Vinylic: Triplet - Allylic: Multiplet - COOH: Singlet B->C D Analyze Coupling Constants (J) - Vinylic (Z): ~10-12 Hz - Vinylic (E): ~12-18 Hz C->D E Compare with (E)-isomer - Key difference is the vinylic coupling constant D->E F Assign Structure E->F

Sources

A Comparative Guide to Polymer Applications: Oct-4-enedioic Acid vs. Adipic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of polymer science, the selection of appropriate monomers is paramount to tailoring the final properties of a material for specific applications. This guide provides an in-depth technical comparison of two dicarboxylic acids: oct-4-enedioic acid, an unsaturated C8 dicarboxylic acid, and adipic acid, its saturated C6 counterpart. This comparison will focus on their respective performance in polymer applications, particularly in the synthesis of polyesters, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Acids

At the heart of this comparison lie the distinct chemical structures of this compound and adipic acid. These structural differences fundamentally dictate the properties of the polymers they form.

Adipic Acid (Hexanedioic Acid): A linear, saturated aliphatic dicarboxylic acid with the formula (CH₂)₄(COOH)₂. It is a cornerstone of the polymer industry, most notably as a key component in the production of Nylon 6,6. Its saturated nature leads to flexible polymer chains that can pack efficiently, often resulting in semi-crystalline polymers with good mechanical strength and durability.[1]

This compound: An unsaturated dicarboxylic acid with the formula C₈H₁₂O₄. The presence of a carbon-carbon double bond in the backbone of this monomer introduces a point of rigidity and a site for potential post-polymerization modification.[2] This unsaturation is a critical factor influencing the thermal, mechanical, and biodegradable properties of the resulting polymers.

Performance in Polymer Applications: A Comparative Analysis

The choice between a saturated and an unsaturated dicarboxylic acid monomer has profound implications for the resulting polymer's characteristics. While direct, head-to-head comparative data for polyesters synthesized from this compound and adipic acid with the same diol is limited in publicly available literature, we can infer and compare their expected performance based on established principles of polymer chemistry and data from analogous systems.

Thermal Properties

The presence of a double bond in the polymer backbone derived from this compound is expected to restrict chain mobility, leading to a higher glass transition temperature (Tg) compared to a polyester of similar chain length derived from adipic acid. However, the longer eight-carbon chain of this compound might counteract this effect to some extent by increasing flexibility.

Saturated aliphatic polyesters, like those from adipic acid, are known to be semi-crystalline materials.[1] The regularity of the polymer chains allows for ordered packing and the formation of crystalline domains, resulting in a distinct melting temperature (Tm). For instance, a polyester synthesized from adipic acid and 1,4-butanediol, poly(butylene adipate) (PBA), exhibits a melting temperature in the range of 52-65°C.[3] In contrast, the kink introduced by the cis or trans double bond in this compound can disrupt chain packing, potentially leading to a lower degree of crystallinity and a lower melting point, or even an amorphous polymer.

PropertyAdipic Acid-Based Polyester (e.g., PEA)This compound-Based Polyester (Expected)
Glass Transition Temp. (Tg) LowerHigher
Melting Temp. (Tm) Present (semi-crystalline)Potentially lower or absent (amorphous)
Thermal Stability GoodGenerally good, but the double bond may be a site for initial thermal degradation
Mechanical Properties

The mechanical properties of polyesters are strongly influenced by their crystallinity and intermolecular forces. Saturated polyesters like polyethylene adipate (PEA) are generally characterized by their flexibility and toughness.[2][4]

Unsaturated polyesters, on the other hand, are known for their rigidity and high strength, especially after curing (cross-linking).[4][5] While the linear, un-cross-linked polyester from this compound might exhibit different properties, the inherent rigidity of the double bond is expected to contribute to a higher tensile modulus compared to its saturated counterpart.

PropertyPolyethylene Adipate (PEA)[3]Poly(butylene adipate-co-terephthalate) (PBAT)[6]This compound-Based Polyester (Uncured - Inferred)
Tensile Strength (MPa) ~10 - 13.2~13.9 (unmodified blend)Likely comparable to or slightly higher than saturated counterparts
Tensile Modulus (MPa) ~240 - 312.8243.1 (unmodified blend)Expected to be higher than saturated counterparts
Elongation at Break (%) 362.1132.7 (unmodified blend)Expected to be lower than saturated counterparts

Note: The data for PBAT is for a blend and is provided for a general comparison of a commercially relevant adipic acid-containing copolyester.

Biodegradability

Aliphatic polyesters are generally susceptible to biodegradation through hydrolysis of their ester linkages, which can be enzyme-mediated.[7] The rate of degradation is influenced by several factors, including crystallinity, hydrophobicity, and chain flexibility.

Polymers derived from adipic acid are known to be biodegradable. The flexibility of the saturated polymer chains allows for better binding of enzymes to the ester groups, facilitating hydrolysis.

The introduction of a double bond, as in polyesters from this compound, can have a mixed effect on biodegradability. While the increased rigidity might hinder enzyme binding, the double bond could also potentially be a site for oxidative degradation. Furthermore, if the unsaturation is used for cross-linking, the resulting network structure would significantly reduce the polymer's ability to degrade.[8] Generally, a decrease in crystallinity can lead to a faster degradation rate.[7]

Experimental Protocols

To provide a practical context for this comparison, the following are detailed, step-by-step methodologies for the synthesis of representative polyesters from both adipic acid and this compound.

Synthesis of Poly(butylene adipate) (PBA)

This protocol is adapted from a standard melt polycondensation procedure for aliphatic polyesters.[3]

Materials:

  • Adipic acid

  • 1,4-butanediol (BDO)

  • Titanium (IV) butoxide (TBT) or other suitable catalyst

  • Nitrogen gas supply

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charge the three-neck flask with equimolar amounts of adipic acid and a slight excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).

  • Add the catalyst (e.g., 0.1 mol% relative to the diacid).

  • Flush the system with nitrogen and maintain a slow nitrogen flow.

  • Heat the mixture to 180-200°C with mechanical stirring to initiate the esterification reaction. Water will be produced and collected in the distillation condenser. This stage typically lasts for 2-4 hours.

  • Once the majority of the water has been removed, gradually increase the temperature to 220-240°C and slowly reduce the pressure to create a vacuum (e.g., <1 mbar).

  • Continue the polycondensation reaction under vacuum for another 4-6 hours to increase the molecular weight of the polymer. The viscosity of the mixture will noticeably increase.

  • Once the desired viscosity is reached, stop the reaction and cool the polymer to room temperature under a nitrogen atmosphere.

Causality behind Experimental Choices:

  • A slight excess of the diol is used to compensate for any loss due to volatilization during the reaction.

  • The two-stage process (esterification at atmospheric pressure followed by polycondensation under vacuum) is crucial. The initial stage efficiently removes the bulk of the water byproduct, driving the equilibrium towards ester formation. The second, high-vacuum stage is necessary to remove the remaining small molecules and achieve a high degree of polymerization.

  • The use of a catalyst like TBT is essential to achieve a high molecular weight polymer within a reasonable timeframe.

Synthesis of Poly(butylene oct-4-enedioate)

This protocol is a proposed adaptation based on general procedures for the synthesis of unsaturated polyesters.[8]

Materials:

  • This compound

  • 1,4-butanediol (BDO)

  • Tin(II) octoate or other suitable catalyst

  • Antioxidant (e.g., hydroquinone)

  • Nitrogen gas supply

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charge the flask with equimolar amounts of this compound and a slight excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).

  • Add the catalyst (e.g., 0.1 mol% relative to the diacid) and a small amount of antioxidant to prevent cross-linking at the double bond at high temperatures.

  • Purge the system with nitrogen and maintain a gentle stream of nitrogen.

  • Heat the reaction mixture to 160-180°C with constant stirring. The lower temperature compared to the saturated system is to minimize potential side reactions involving the double bond. The water of condensation will be collected. This esterification step may take 3-5 hours.

  • After the initial water removal, gradually increase the temperature to 200-220°C and apply a vacuum to facilitate the removal of the remaining byproducts and drive the polymerization.

  • Maintain the reaction under vacuum for 4-8 hours until a significant increase in viscosity is observed.

  • Cool the resulting polymer to room temperature under a nitrogen atmosphere.

Causality behind Experimental Choices:

  • The addition of an antioxidant is a critical step to prevent premature cross-linking or degradation at the site of unsaturation, which can be activated at elevated temperatures.

  • A slightly lower reaction temperature is proposed to further mitigate side reactions associated with the double bond.

  • The choice of catalyst can influence the reaction rate and the final properties of the polymer. Tin-based catalysts are often used for polyester synthesis.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams are provided.

Polymerization_Comparison cluster_Adipic Poly(butylene adipate) Synthesis cluster_Octenedioic Poly(butylene oct-4-enedioate) Synthesis Adipic Adipic Acid (HOOC-(CH₂)₄-COOH) PBA Poly(butylene adipate) [-O-(CH₂)₄-O-CO-(CH₂)₄-CO-]n Adipic->PBA + BDO_A 1,4-Butanediol (HO-(CH₂)₄-OH) BDO_A->PBA + Catalyst, Heat, Vacuum Water_A Water (H₂O) PBA->Water_A - Octenedioic This compound (HOOC-(CH₂)₂-CH=CH-(CH₂)₂-COOH) PBO Poly(butylene oct-4-enedioate) [-O-(CH₂)₄-O-CO-(CH₂)₂-CH=CH-(CH₂)₂-CO-]n Octenedioic->PBO + BDO_O 1,4-Butanediol (HO-(CH₂)₄-OH) BDO_O->PBO + Catalyst, Heat, Vacuum Water_O Water (H₂O) PBO->Water_O -

Caption: Melt polycondensation of adipic acid and this compound with 1,4-butanediol.

Caption: Comparison of the repeating units of the two polyesters.

Conclusion and Future Outlook

The choice between this compound and adipic acid as a monomer for polymer synthesis offers a clear trade-off in properties. Adipic acid, being saturated, typically yields flexible, semi-crystalline polymers with good overall mechanical performance and established biodegradability. These materials are well-suited for applications requiring durability and toughness, such as fibers, films, and flexible plastics.

This compound, with its internal double bond, provides a pathway to more rigid polymers and opens the door to a wider range of functionalities. The unsaturation can be leveraged for cross-linking to create thermosets with high strength and stiffness, or it can be a site for further chemical modification to introduce other desired properties. While the biodegradability of the linear, un-cross-linked polyester is expected, it may differ from its saturated counterpart due to differences in crystallinity and chain mobility.

For researchers and drug development professionals, the functional handle provided by the double bond in this compound-based polymers could be particularly attractive for applications such as drug delivery, where covalent attachment of therapeutic agents or targeting moieties is desired.

Further research directly comparing the properties of polyesters derived from these two acids under identical conditions is warranted to provide a more definitive quantitative comparison. Such studies would be invaluable in guiding the rational design of new polymeric materials with tailored performance characteristics.

References

  • Rule, "What is the difference between saturated polyester resin and unsaturated polyester resin-Rule," Polyester resins manufacturer for powder coating. Available: [Link]

  • MDPI, "Enhanced Mechanical Properties of Polylactic Acid/Poly(Butylene Adipate-co-Terephthalate) Modified with Maleic Anhydride," MDPI. Available: [Link]

  • MDPI, "Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study," MDPI. Available: [Link]

  • REALLAND, "The difference between saturated and unsaturated polyester resin-REALLAND," REALLAND. Available: [Link]

  • Polyester resins manufacturer for powder coating, "What is the difference between saturated polyester resin and unsaturated polyester resin?," Polyester resins manufacturer for powder coating. Available: [Link]

  • Ataman Kimya, "ADIPIC ACID POLYESTER," Ataman Kimya. Available: [Link]

  • MDPI, "Enhanced Biodegradation Rate of Poly(butylene adipate-co-terephthalate) Composites Using Reed Fiber," MDPI. Available: [Link]

  • ResearchGate, "Properties and biodegradation of poly(ethylene adipate) and poly(butylene succinate) containing styrene glycol units | Request PDF," ResearchGate. Available: [Link]

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  • JKU ePUB, "SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS," JKU ePUB. Available: [Link]

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  • PMC, "Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s," PMC. Available: [Link]

  • PMC, "Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester," PMC. Available: [Link]

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Validating the Biological Activity of Oct-4-enedioic Acid: A Senior Scientist's Guide to Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial characterization and validation of the biological activity of Oct-4-enedioic acid in cell culture. As a novel unsaturated dicarboxylic acid, its functional profile is largely unexplored. This document moves beyond a simple recitation of protocols; it imparts the strategic thinking and experimental causality required to build a robust, trustworthy case for a compound's mechanism of action. We will proceed from foundational cytotoxicity assessments to targeted screens for anti-proliferative, anti-inflammatory, and antioxidant activities, establishing a self-validating system of inquiry for researchers, scientists, and drug development professionals.

Part 1: Strategic Foundation for Investigation

Before a single cell is treated, a robust experimental strategy must be established. The core principle is to de-risk subsequent, more complex assays by first understanding the compound's fundamental interaction with living cells: its toxicity. An effect observed in a functional assay is meaningless if it occurs at a concentration that simply kills the cells. Our investigation is therefore phased, moving from broad effects to specific hypotheses.

Compound and Cell Line Selection: The "Why"

Compound Preparation: this compound's purity must be verified (ideally >95%). It should be dissolved in a sterile, cell-culture compatible solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock. All subsequent dilutions must ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle controls) and is non-toxic (typically ≤0.1%).

Cell Line Rationale: The choice of cell lines is dictated by the biological questions we are asking. Based on the structure of this compound—an eight-carbon dicarboxylic acid with a central double bond—we can hypothesize potential roles in metabolic regulation, inflammatory signaling, or cancer biology. Therefore, a strategic panel of cell lines is essential:

  • For Anti-Inflammatory Screening: RAW 264.7 (murine macrophage-like) is the industry standard. These cells can be stimulated with lipopolysaccharide (LPS) to induce a potent inflammatory response, providing a clear system to test the inhibitory potential of our compound.[1][2]

  • For Anti-Proliferative Screening: A paired panel is crucial for determining cancer-specificity. We will use A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) as representative cancer lines, and NIH/3T3 (murine fibroblast) as a non-cancerous control to assess for selective cytotoxicity.[3]

  • For General Cytotoxicity: All selected cell lines will be used in the initial toxicity screens.

Overall Experimental Workflow

The validation process follows a logical progression. First, we determine the concentration range over which the compound is non-toxic. Only within this range can we then perform meaningful functional assays to test our primary hypotheses.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Bio-Activity Screening (using non-toxic concentrations) cluster_2 Phase 3: Mechanistic Insight P1_Node Cytotoxicity Screening (CCK-8 Assay) Determine IC50 & Non-Toxic Dose Range P2_A Anti-Inflammatory Assays (LPS-stimulated RAW 264.7 cells) P1_Node->P2_A Inform concentrations P2_B Anti-Proliferative Assays (A549, MCF-7, NIH/3T3 cells) P1_Node->P2_B Inform concentrations P2_C Antioxidant Potential (DPPH Chemical Assay) P1_Node->P2_C Inform concentrations P3_Node Pathway Analysis (e.g., Western Blot) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays P2_A->P3_Node Positive hits inform P2_B->P3_Node Positive hits inform

Caption: Overall experimental workflow for validating this compound.

Part 2: Phase 1 - Cytotoxicity & Viability Assessment

Core Directive: To establish the dose-response relationship of this compound on cell viability. This is the foundational dataset upon which all other experiments rest.

Trustworthiness: We will use a quantitative metabolic assay. As a comparator, we will use Octanoic Acid , a related saturated fatty acid known to have dose-dependent effects on cell viability.[4] This comparison helps contextualize the potency of our test compound.

Protocol: Cell Viability by CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a robust method that measures cellular metabolic activity. Its water-soluble tetrazolium salt (WST-8) is reduced by cellular dehydrogenases to a soluble orange formazan product, with the color intensity being directly proportional to the number of living cells.[5]

Methodology:

  • Cell Seeding: Seed cells (e.g., A549, MCF-7, RAW 264.7, NIH/3T3) into 96-well plates at a pre-determined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator, Octanoic Acid, in culture medium. A typical concentration range for initial screening is 1 µM to 200 µM.

  • Controls: Include "untreated" wells (cells + medium) and "vehicle control" wells (cells + medium with the highest concentration of DMSO used in treatments).

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for a relevant time period (e.g., 24 or 48 hours).[3]

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until sufficient color change is observed.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIncubation TimeIC50 (µM)
This compound A54948hTBD
MCF-748hTBD
RAW 264.748hTBD
NIH/3T348hTBD
Octanoic Acid A54948hTBD
MCF-748hTBD
RAW 264.748hTBD
NIH/3T348hTBD
Cisplatin (Positive Control) A54948hTBD

TBD: To Be Determined experimentally.

Part 3: Phase 2 - Screening for Key Biological Activities

With the non-toxic concentration range established (typically concentrations well below the IC50 value), we can now confidently screen for specific biological functions.

Anti-Inflammatory Activity

Hypothesis: Unsaturated fatty acid derivatives can modulate inflammatory pathways. We hypothesize that this compound may suppress the production of pro-inflammatory mediators in macrophages.

Model System: RAW 264.7 macrophages stimulated with LPS. LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily through NF-κB and MAPKs, leading to the production of nitric oxide (NO), prostaglandins (PGE2), and cytokines like TNF-α and IL-6.[6][7]

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Sequestered in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) TestCompound This compound (Hypothesized Inhibition) TestCompound->IKK

Caption: Simplified NF-κB signaling pathway and hypothesized point of inhibition.

Protocol: Measurement of Nitric Oxide (NO) and Cytokines

  • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells in 24-well plates. Allow to adhere overnight. Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours. Include a positive control (e.g., Dexamethasone) and vehicle control.

  • Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the "unstimulated" control. Incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for 10 minutes.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the remaining supernatant to quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Data Presentation: Anti-Inflammatory Effects

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)BaselineBaselineBaseline
Vehicle + LPSHighHighHigh
Dexamethasone + LPSLowLowLow
This compound (Low Conc.) + LPS TBDTBDTBD
This compound (High Conc.) + LPS TBDTBDTBD
Anti-Proliferative Activity

Hypothesis: Dicarboxylic acids can interfere with cellular metabolism, which may selectively inhibit the rapid proliferation of cancer cells.

Protocol: Growth Curve by Direct Cell Counting

  • Seeding: Seed A549, MCF-7, and NIH/3T3 cells at a low density in multiple 12-well plates (one plate for each time point).

  • Treatment: After 24 hours, treat the cells with a non-toxic concentration of this compound, a vehicle control, and a positive control (e.g., a low dose of Cisplatin).

  • Counting: At set time points (e.g., 0, 24, 48, 72, 96 hours), trypsinize the cells from one plate per condition.

  • Viability Stain: Resuspend cells in medium and mix a small aliquot with Trypan Blue stain.[8]

  • Quantification: Count the number of live (unstained) and dead (blue) cells using a hemocytometer or an automated cell counter.

  • Plotting: Plot the number of viable cells versus time to generate growth curves for each condition.

Antioxidant Potential

Hypothesis: The double bond in the structure may confer radical-scavenging properties.

Protocol: DPPH Radical Scavenging Assay This is a simple, cell-free chemical assay to provide a preliminary indication of antioxidant activity.[9]

  • Preparation: Prepare various concentrations of this compound in methanol. Use Ascorbic Acid as a positive control.[10]

  • Reaction: In a 96-well plate, mix 100 µL of the compound dilutions with 100 µL of a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The purple DPPH radical becomes colorless upon reduction.

  • Calculation: Calculate the percentage of scavenging activity relative to a methanol-only control.

Part 4: Synthesis and Future Directions

The completion of these phased experiments will yield a foundational dataset on the bioactivity of this compound.

  • Interpreting the Data: The key is to synthesize the results. Does the compound show anti-inflammatory effects at concentrations that are completely non-toxic and do not inhibit proliferation? If so, this suggests a specific signaling effect rather than a general cytotoxic one. Does it inhibit cancer cell proliferation more effectively than non-cancerous cells? This would point towards a selective anti-proliferative mechanism.

  • Next Steps: Positive results from this initial validation pave the way for more in-depth mechanistic studies. For example:

    • Anti-inflammatory hit: Investigate the phosphorylation status of key signaling proteins like NF-κB p65 and MAPKs (p38, ERK, JNK) via Western Blotting to pinpoint the mechanism.[6]

    • Anti-proliferative hit: Analyze the cell cycle distribution by flow cytometry to see if the compound induces arrest at a specific phase (e.g., G1, S, or G2/M).[3] Further assays can distinguish between cytostatic (growth arrest) and cytotoxic (cell death/apoptosis) effects.

This structured, hypothesis-driven approach ensures that the biological activity of a novel compound like this compound is validated with the highest degree of scientific integrity, providing a solid foundation for future research and development.

References

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  • Alternative to OCT? ResearchGate. Available at: [Link]

  • Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. MDPI. Available at: [Link]

  • The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. PubMed. Available at: [Link]

  • Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. MDPI. Available at: [Link]

  • Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes. MDPI. Available at: [Link]

  • Alternatives to OCT in Cryostat Sectioning. Reddit. Available at: [Link]

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  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. PubMed. Available at: [Link]

  • Nutraceutical benefits and neuro-protective potent of four colored peppers (Capsicum annuum var. grossum). National Center for Biotechnology Information. Available at: [Link]

  • Total Phenolic Levels, In Vitro Antioxidant Properties, and Fatty Acid Profile of Two Microalgae, Tetraselmis marina Strain IMA043 and Naviculoid Diatom Strain IMA053, Isolated from the North Adriatic Sea. MDPI. Available at: [Link]

  • Tissue Embedding Throwdown: Paraffin vs OCT vs Resin. Bitesize Bio. Available at: [Link]

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  • Acidic extracellular pH of tumors induces octamer-binding transcription factor 4 expression in murine fibroblasts in vitro and in vivo. PubMed. Available at: [Link]

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A Comparative Guide to the Antioxidant Potential of C8 Unsaturated Dicarboxylic Acids: An Evidence-Based Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antioxidants in Therapeutic Development

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a well-established pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the discovery and development of novel antioxidant compounds remain a cornerstone of modern therapeutic research. Dicarboxylic acids, organic compounds containing two carboxyl functional groups, represent a versatile class of molecules with a wide array of industrial and biological applications. Within this class, C8 unsaturated dicarboxylic acids—a group of eight-carbon chains featuring one or more double bonds—present an intriguing but underexplored frontier for antioxidant activity.

This guide provides a comprehensive comparative analysis of the potential antioxidant activity of C8 unsaturated dicarboxylic acids. It is crucial to acknowledge from the outset that direct experimental data on this specific subclass of molecules is sparse in the current scientific literature. Therefore, this document will adopt a scientifically rigorous, evidence-based approach, building a case from well-studied analogous compounds, exploring structure-activity relationships, and detailing the key mechanistic pathways through which these molecules are likely to exert their antioxidant effects. For researchers and drug development professionals, this guide not only synthesizes the current understanding but also provides a clear experimental framework to validate the therapeutic potential of these promising compounds.

Pillar 1: The Dual Mechanisms of Antioxidant Action

The antioxidant potential of C8 unsaturated dicarboxylic acids can be conceptualized through two primary mechanisms: direct radical scavenging and the modulation of endogenous antioxidant pathways.

Direct Radical Scavenging

Direct radical scavenging involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. The presence of carbon-carbon double bonds in the aliphatic chain of unsaturated dicarboxylic acids is key to this potential. The electrons in the π-orbitals of the double bond can interact with and stabilize free radicals. For C8 dicarboxylic acids with multiple, conjugated double bonds (e.g., octadienedioic or octatrienedioic acids), this potential is likely enhanced due to the delocalization of electrons across the conjugated system, which can more effectively stabilize the resulting radical species after hydrogen donation.

Indirect Antioxidant Activity: The Nrf2-Keap1 Signaling Pathway

A more sophisticated and increasingly recognized mechanism of antioxidant defense is the upregulation of the body's own protective enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes.[1][2][3][4]

Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, electrophilic molecules, such as those containing an α,β-unsaturated carbonyl moiety, can react with specific cysteine residues on Keap1.[5] This reaction induces a conformational change in Keap1, liberating Nrf2 and allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[1] Unsaturated dicarboxylic acids, particularly those with double bonds in conjugation with the carboxylic acid groups, are plausible candidates for Nrf2 activation.

Caption: The Nrf2-Keap1 antioxidant response pathway.

Pillar 2: A Comparative Analysis Based on Structural Analogs

In the absence of direct data for C8 unsaturated dicarboxylic acids, we can infer their potential by examining related, well-characterized molecules.

CompoundCarbon ChainSaturationKnown Antioxidant Activity
Fumaric Acid C4UnsaturatedExhibits free-radical scavenging properties and its esters are potent activators of the Nrf2 pathway.
Muconic Acid C6UnsaturatedPrimarily studied as a platform chemical for biopolymers; antioxidant data is notably scarce, representing a significant research gap.[6][7][8][9]
Azelaic Acid C9SaturatedA known scavenger of reactive oxygen species, used in dermatological applications for its anti-inflammatory and antioxidant effects.[10]
C8 Unsaturated DAs C8 Unsaturated Data not available; further research required.
Structure-Activity Relationship (SAR) Hypotheses for C8 Unsaturated Dicarboxylic Acids:
  • Chain Length and Lipophilicity: Increasing the carbon chain length from C4 (fumaric acid) to C8 would increase the molecule's lipophilicity. This could enhance its ability to intercalate into cellular membranes and protect lipids from peroxidation, a key form of oxidative damage. This is supported by the fact that the longer-chain (though saturated) azelaic acid (C9) possesses antioxidant activity.[10]

  • Unsaturation and Conjugation: The number and arrangement of double bonds are critical. A C8 dicarboxylic acid with conjugated double bonds (e.g., 2,4-octadienedioic acid) would be expected to have superior radical scavenging ability compared to a non-conjugated isomer (e.g., 2,6-octadienedioic acid) due to enhanced resonance stabilization of the radical intermediate.

  • Nrf2 Activation Potential: C8 unsaturated dicarboxylic acids that possess an α,β-unsaturated system (a double bond adjacent to a carboxyl group) are strong candidates for Nrf2 activation via the Michael addition reaction with Keap1.[5] This potential would be comparable to or possibly modulated by the longer carbon tail compared to fumaric acid.

Pillar 3: A Proposed Experimental Framework for Validation

To address the current knowledge gap, a systematic evaluation of C8 unsaturated dicarboxylic acids is required. The following experimental workflow provides a robust framework for a comprehensive comparative study.

Experimental_Workflow Start Select C8 Unsaturated Dicarboxylic Acid Isomers DPPH DPPH Assay (Radical Scavenging) Start->DPPH ABTS ABTS Assay (Radical Scavenging) Start->ABTS LP Lipid Peroxidation Assay (Membrane Protection) Start->LP Cytotoxicity Cytotoxicity Assay (e.g., MTT) DPPH->Cytotoxicity CAA Cellular Antioxidant Activity (CAA) Assay Cytotoxicity->CAA Nrf2_Assay Nrf2 Activation (e.g., ARE-Luciferase Reporter) CAA->Nrf2_Assay End Comparative Analysis & Lead Candidate Identification CAA->End WesternBlot Western Blot for HO-1, NQO1 Expression Nrf2_Assay->WesternBlot WesternBlot->End

Caption: Proposed workflow for evaluating antioxidant activity.

Experimental Protocols
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Adjust the concentration to obtain an absorbance of approximately 1.0 at 517 nm.

    • Prepare serial dilutions of the test C8 dicarboxylic acids and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • In a 96-well plate, add 50 µL of each sample dilution to triplicate wells.

    • Add 150 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by plotting the inhibition percentage against the sample concentration.

  • Principle: This assay is based on the ability of antioxidants to quench the pre-formed blue-green ABTS radical cation (ABTS•+), causing decolorization. The change in absorbance is proportional to the antioxidant concentration.[11][12]

  • Protocol:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm to create the working solution.

    • Prepare serial dilutions of the test C8 dicarboxylic acids and a positive control (e.g., Trolox).

    • In a 96-well plate, add 20 µL of each sample dilution to triplicate wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

  • Principle: This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator like AAPH.[13][14][15]

  • Protocol:

    • Seed cells (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom plate and grow to confluence.

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Quercetin) in treatment medium for 1 hour.

    • Add DCFH-DA solution (final concentration ~25 µM) to the wells and incubate for another hour.

    • Wash the cells gently with PBS to remove the extracellular compound and probe.

    • Add a free radical initiator, AAPH (final concentration ~600 µM), to all wells except the negative control.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

    • Quantify the antioxidant activity by calculating the area under the curve and comparing the values of the treated cells to the control cells.

Conclusion and Future Outlook

While direct experimental evidence remains to be established, a compelling case can be made for the antioxidant potential of C8 unsaturated dicarboxylic acids. Inferences from well-characterized shorter-chain analogs like fumaric acid, combined with fundamental chemical principles, suggest that these molecules could act as valuable dual-function antioxidants: directly scavenging harmful free radicals and indirectly bolstering cellular defenses through the activation of the Nrf2 signaling pathway.

The increased lipophilicity conferred by the C8 backbone may offer advantages for protecting against lipid peroxidation within cellular membranes. Furthermore, the presence of conjugated double bonds is hypothesized to enhance radical scavenging efficacy.

The lack of data on these compounds represents not a dead end, but a significant opportunity. The experimental framework proposed in this guide provides a clear and robust pathway for researchers and drug developers to systematically investigate these molecules. Such studies are essential to unlock the potential of C8 unsaturated dicarboxylic acids as a novel class of therapeutic agents for combating the vast array of pathologies rooted in oxidative stress.

References

  • Arnao, M. B. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. [Link]

  • Cell Based Exogenous Antioxidant Assay. Cell Biolabs. [Link]

  • Cell-Based Antioxidant Assays. BioIVT. [Link]

  • Egbujor, M. C., et al. (2024). Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. Current Medicinal Chemistry. [Link]

  • Egbujor, M.C., et al. (2025). Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. ResearchGate. [Link]

  • El-Hawary, S. S., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. [Link]

  • Hyder, M. A., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Advances. [Link]

  • Ilica, R. A., et al. (2020). Recent Advances in Muconic Acid Extraction Process. MDPI. [Link]

  • O'Donnell, A., et al. (2020). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. PMC. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2022). Evaluation of the free-radical-scavenging activity of diclofenac acid on the free-radical-induced haemolysis of human erythrocytes. PubMed. [Link]

  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Elabscience. [Link]

  • Varoni, M. V., et al. (2021). New Dihydroxytyrosyl Esters from Dicarboxylic Acids: Synthesis and Evaluation of the Antioxidant Activity In Vitro (ABTS) and in Cell-Cultures (DCF Assay). MDPI. [Link]

  • Vetrale, C., et al. (2020). Muconic acid isomers as platform chemicals and monomers in the biobased economy. Green Chemistry. [Link]

  • Weng, X. C., et al. (2022). Antioxidant properties of two novel lipophilic gallic acid derivatives. Grasas y Aceites. [Link]

  • Zulfiker, A. H., et al. (2018). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. PMC. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Oct-4-enedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Oct-4-enedioic acid (CAS: 38561-68-1 for cis, 48059-97-8 for trans) presents a distinct safety challenge due to its variable physical state and chemical reactivity.[1] Unlike its saturated analog (suberic acid), the presence of the C4-double bond introduces geometric isomerism that affects melting point and biological reactivity.[1]

  • The "Phase Trap": The cis- isomer is typically a liquid or low-melting solid (MP ~15–17°C), while the trans- isomer is a solid (MP >140°C).[1] Researchers often mistake the liquid cis- form for a solvent or buffer, leading to under-protected handling.[1]

  • Corrosivity Warning: While often classified as an Irritant (H315/H319), structural analogs like cis-butenedioic acid (maleic acid) exhibit Corrosive (H314) properties due to the cis- geometry facilitating intramolecular proton transfer.[1] We treat this compound as a Category 1B Corrosive in high-purity drug development applications to ensure maximum personnel safety.

Hazard Identification (GHS Classifications)
Hazard TypeCodeDescriptionPrevention Strategy
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns (conservative) or skin irritation.[1]Double-gloving (Nitrile); Sleeved lab coat.[1]
Serious Eye Damage H318 / H319 Causes serious eye damage/irritation.[1][2]Chemical Splash Goggles (Face shield for >100mL).[1]
STOT - SE H335 May cause respiratory irritation.[1][3]Mandatory Fume Hood use.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation breakthrough dynamics for medium-chain organic acids.[1]

Hand Protection: The "Double-Barrier" System

Do not rely on latex.[1] Organic acids can permeate latex rapidly.[1]

  • Primary Layer (Inner): Nitrile (0.11 mm / 4 mil).[1] Acts as a dexterity layer.[1]

  • Secondary Layer (Outer): Nitrile (minimum 0.11 mm) OR Neoprene (for prolonged contact).[1]

  • Protocol: Inspect outer gloves every 15 minutes. If cis-liquid splashes, change immediately .

Eye & Face Protection[1][4][5]
  • Standard Operation (<100 mg): Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the corrosive risk of the liquid phase.[1]

  • Scale-Up (>100 mg or Liquid handling): Chemical Splash Goggles PLUS a Face Shield.[1]

Respiratory Protection[1][6][7]
  • Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood operating at 80–100 fpm face velocity.[1]

  • PPE (Secondary): If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter.[1]

Operational Workflow: Step-by-Step

This protocol uses a "Check-Verify-Act" logic to prevent exposure.[1]

Phase 1: Pre-Operational Verification[1]
  • State Check: Visually inspect the container.[1]

    • Is it Liquid? (Likely cis-isomer).[1] Treat as a splash hazard.

    • Is it Solid? (Likely trans-isomer). Treat as a dust/inhalation hazard.[1][3][4][5]

  • Neutralization Prep: Prepare a beaker of Saturated Sodium Bicarbonate (

    
    ) in the hood before opening the chemical.[1] This is your immediate decon station.[1]
    
Phase 2: Handling Protocol[1]
  • Gowning: Don lab coat, inner gloves, goggles, then outer gloves.[1] Pull outer glove cuffs over the lab coat sleeves.[1]

  • Transfer (Solid):

    • Use an anti-static weighing boat.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the double bond.[1]

  • Transfer (Liquid):

    • Do not pour. Use a glass syringe or positive-displacement pipette.[1]

    • Reasoning: Pouring viscous organic acids leads to "drip-back" on the bottle threads, which crystallizes and creates a contact hazard for the next user.[1]

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Wipe all tools with a tissue soaked in 70% Ethanol, then discard tissue into solid waste.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pinch and pull) to avoid skin contact.[1]

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.[1]

Visualization: Safety Decision Pathway

The following diagram illustrates the decision logic for handling this compound based on its physical state.

Oct4Safety Start START: Receive this compound PhaseCheck Phase Inspection Start->PhaseCheck Liquid State: LIQUID / SLUSH (High Splash Risk) PhaseCheck->Liquid Cis-Isomer (<17°C) Solid State: SOLID POWDER (High Dust Risk) PhaseCheck->Solid Trans-Isomer (>140°C) PPE_Liq PPE: Goggles + Face Shield Gloves: Double Nitrile Liquid->PPE_Liq Hood Engineering Control: Fume Hood (Mandatory) PPE_Liq->Hood Tool_Liq Tool: Glass Syringe / Pipette (NO POURING) Decon Decon: Wipe threads with EtOH Neutralize Spills with NaHCO3 Tool_Liq->Decon PPE_Sol PPE: Goggles Gloves: Single Nitrile Solid->PPE_Sol PPE_Sol->Hood Tool_Sol Tool: Anti-static Boat Disposable Spatula Tool_Sol->Decon Hood->Tool_Liq Hood->Tool_Sol Disposal Disposal: Segregated Organic Acid Waste Decon->Disposal

Figure 1: Decision logic for PPE and handling tools based on the isomeric state of this compound.

Emergency Response Procedures

IncidentImmediate ActionSecondary Action
Skin Contact Flush for 15 mins. Do not use neutralizing agents on skin (heat of reaction risk).[1]Seek medical attention if redness persists.[1]
Eye Contact Flush for 15 mins using an eyewash station. Hold eyelids open.Mandatory ophthalmologist evaluation.[1]
Spill (<50 mL) Cover with Sodium Bicarbonate or spill pads.[1] Wait for bubbling to cease.Scoop into a hazardous waste bag labeled "Organic Acid Debris".[1]

Waste Disposal

  • Classification: Hazardous Chemical Waste (Corrosive/Irritant).[1]

  • Segregation: Do NOT mix with Oxidizers (e.g., Nitric Acid) or Bases (e.g., Sodium Hydroxide) in the waste stream.[1] Violent exothermic reaction will occur.[1]

  • Labeling: Clearly label as "this compound - Carboxylic Acid - Toxic/Corrosive."[1]

References

  • PubChem. (2025).[1][6] this compound | C8H12O4.[1][6][7][8] National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][9] Personal Protective Equipment Standards (29 CFR 1910.132). [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.